molecular formula C28H34O6 B1604600 Withaphysalin A CAS No. 57423-72-0

Withaphysalin A

Cat. No.: B1604600
CAS No.: 57423-72-0
M. Wt: 466.6 g/mol
InChI Key: XXDCTQHRVNTDTI-OZKLRMFXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Withaphysalin A is a useful research compound. Its molecular formula is C28H34O6 and its molecular weight is 466.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R,2R,5S,6R,12S,13R)-6-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-2-hydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-15,18-diene-8,14-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O6/c1-15-14-22(33-23(30)16(15)2)26(4)20-11-13-28(32)19-9-8-17-6-5-7-21(29)25(17,3)18(19)10-12-27(20,28)24(31)34-26/h5,7-8,18-20,22,32H,6,9-14H2,1-4H3/t18-,19+,20+,22+,25-,26+,27?,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDCTQHRVNTDTI-OZKLRMFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC(C1)C2(C3CCC4(C3(CCC5C4CC=C6C5(C(=O)C=CC6)C)C(=O)O2)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@]2([C@H]3CC[C@@]4(C3(CC[C@H]5[C@H]4CC=C6[C@@]5(C(=O)C=CC6)C)C(=O)O2)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00972910
Record name 14-Hydroxy-18,20:22,26-diepoxyergosta-2,5,24-triene-1,18,26-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00972910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57423-72-0
Record name Withaphysalin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057423720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14-Hydroxy-18,20:22,26-diepoxyergosta-2,5,24-triene-1,18,26-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00972910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Withaphysalin A: A Comprehensive Technical Guide to its Discovery, Natural Sources, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withaphysalin A, a naturally occurring C28-steroidal lactone of the withanolide class, has garnered significant scientific interest due to its potent anti-inflammatory and cytotoxic properties. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, detailed experimental protocols for its isolation and characterization, and a summary of its biological activities with a focus on its modulation of key signaling pathways. Quantitative data on its biological efficacy are presented in structured tables for comparative analysis. Furthermore, this guide includes detailed diagrams of the signaling pathways affected by this compound, generated using the DOT language for clarity and reproducibility.

Discovery of this compound

This compound is a member of the withanolide family, a group of naturally occurring steroids primarily found in plants of the Solanaceae family. While the precise first isolation and characterization of this compound is not definitively documented in a single seminal paper, its presence as a known compound is referenced in numerous phytochemical studies of the Physalis genus. One of the earliest related discoveries was the isolation of Withaphysalin C from Physalis minima in 1976. Subsequent phytochemical investigations of Physalis species, particularly Physalis minima and Physalis angulata, have repeatedly identified this compound as a significant constituent. Its structure was elucidated through extensive spectroscopic analysis, including 1D and 2D NMR and mass spectrometry.

Natural Sources of this compound

This compound is predominantly isolated from plants belonging to the genus Physalis, commonly known as groundcherries. The primary botanical sources include:

  • Physalis minima : This plant, also known as the pygmy groundcherry or sunberry, is a significant source of this compound.[1] It has been traditionally used in folk medicine for treating inflammatory conditions.[1]

  • Physalis angulata : Commonly referred to as cutleaf groundcherry, this species is another major source of this compound and other withanolides.[2]

  • Physalis alkekengi : Known as the Chinese lantern, this plant also contains this compound, among other physalins and withanolides.[3]

The concentration of this compound can vary depending on the plant part, geographical location, and harvesting time. For instance, in a study on Physalis alkekengi, the content of withaphysalins, including this compound, was found to differ in the calyxes and berries.[3]

Experimental Protocols

Isolation and Purification of this compound from Physalis angulata

The following protocol is a synthesized methodology based on common practices for the isolation of withanolides from Physalis species.

3.1.1. Plant Material and Extraction

  • Collection and Preparation : Collect the whole plant of Physalis angulata. The plant material should be air-dried in the shade and then coarsely powdered.

  • Extraction : Macerate the powdered plant material (e.g., 1 kg) with 95% ethanol (B145695) (e.g., 3 x 5 L) at room temperature for 72 hours. Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

3.1.2. Fractionation

  • Solvent Partitioning : Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). The chloroform and ethyl acetate fractions are typically enriched with withanolides.

  • Column Chromatography (Silica Gel) : Subject the chloroform/ethyl acetate fraction to column chromatography on silica (B1680970) gel (100-200 mesh). Elute the column with a gradient of solvents, starting with n-hexane and gradually increasing the polarity with ethyl acetate and then methanol (B129727).

  • Fraction Collection and Analysis : Collect fractions of a defined volume (e.g., 200 mL) and monitor the separation by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5) and visualizing with an appropriate reagent (e.g., anisaldehyde-sulfuric acid followed by heating).

3.1.3. Purification

  • Sephadex LH-20 Chromatography : Pool the fractions containing this compound (as identified by TLC comparison with a standard) and subject them to further purification on a Sephadex LH-20 column using methanol as the eluent.

  • Preparative High-Performance Liquid Chromatography (HPLC) : The final purification is achieved by preparative HPLC on a C18 column. A typical mobile phase would be a gradient of methanol and water. The peak corresponding to this compound is collected and the solvent is evaporated to yield the pure compound.

Structural Elucidation

The structure of the isolated this compound is confirmed by the following spectroscopic methods:

  • Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) : 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to establish the connectivity and stereochemistry of the molecule.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory and cytotoxic effects being the most extensively studied.

Anti-inflammatory Activity

This compound has been shown to significantly inhibit the production of pro-inflammatory mediators in various in vitro and in vivo models.[1]

4.1.1. Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated, ubiquitinated, and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound exerts its anti-inflammatory effect by interfering with this pathway. It has been demonstrated to suppress the nuclear translocation of the NF-κB p65 subunit.[1]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_n NF-κB (Active) NFkB->NFkB_n Nuclear Translocation IkB_NFkB->NFkB IκB Degradation WithaphysalinA This compound WithaphysalinA->IkB_NFkB Inhibition of Degradation DNA DNA NFkB_n->DNA Binding Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Inflammatory_Genes Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

4.1.2. Modulation of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor involved in inflammation and cell proliferation. This compound has been shown to suppress the phosphorylation of STAT3, thereby inhibiting its activation and subsequent downstream signaling.[1]

STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization STAT3_dimer_n STAT3 Dimer (Active) STAT3_dimer->STAT3_dimer_n Nuclear Translocation WithaphysalinA This compound WithaphysalinA->JAK Inhibition of Phosphorylation DNA DNA STAT3_dimer_n->DNA Binding Target_Genes Target Genes (Proliferation, Survival) DNA->Target_Genes Transcription

Caption: this compound inhibits the STAT3 signaling pathway.

Cytotoxic Activity

This compound has demonstrated significant cytotoxic activity against a variety of human cancer cell lines. This activity is often attributed to its ability to induce apoptosis and inhibit cell cycle progression.

Quantitative Data

The biological activities of this compound have been quantified in numerous studies. The following tables summarize some of the reported IC50 values.

Table 1: Anti-inflammatory Activity of this compound and Related Compounds

Compound/ExtractAssayCell LineIC50 (µM)Reference
This compoundNO Production InhibitionRAW 264.717.41 ± 1.04[4]
Withaphysalin-type compoundsNF-κB InhibitionTHP1-Dual3.01–13.39[5][6]
Withaminimins G, H, KNO Production InhibitionRAW 264.717.41 - 36.33[4]

Table 2: Cytotoxic Activity of this compound and Related Compounds

CompoundCell LineCancer TypeIC50 (µM)Reference
Withaphysalin-type compoundsA549Lung Adenocarcinoma40.01 - 82.17
Withaphysalin-type compoundsSMMC-7721Hepatic Carcinoma40.01 - 82.17
Withaphysalin-type compoundsMCF-7Breast Cancer40.01 - 82.17
PhysaminilidesA375Human Melanoma1.2 - 9.4

Conclusion

This compound is a promising natural product with well-documented anti-inflammatory and cytotoxic activities. Its ability to modulate key signaling pathways such as NF-κB and STAT3 makes it a valuable lead compound for the development of novel therapeutics. The primary natural sources, Physalis minima and Physalis angulata, are readily available, and established protocols for its isolation and purification will facilitate further research into its pharmacological potential. The quantitative data presented in this guide provide a solid foundation for comparative studies and highlight the potency of this withanolide. Further investigations into the precise molecular targets and mechanisms of action of this compound are warranted to fully exploit its therapeutic promise.

References

Withaphysalin A biosynthesis pathway in plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Withaphysalin A Biosynthesis Pathway

Executive Summary

Withaphysalins, a class of withanolides found in plants of the Solanaceae family, exhibit significant therapeutic potential. This compound, a prominent member of this class, has garnered interest for its anti-inflammatory and cytotoxic activities. Understanding its biosynthetic pathway is critical for ensuring a sustainable supply through metabolic engineering and for the development of novel therapeutics. This document provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, detailing the precursor molecules, key enzymatic steps, and regulatory mechanisms. It consolidates available quantitative data, outlines key experimental protocols for pathway elucidation, and provides visual diagrams of the core biochemical route and associated research workflows.

The Core Biosynthetic Pathway: From Sterols to this compound

The biosynthesis of this compound is a multi-step process that originates from the universal phytosterol pathway. Like other withanolides, it is believed to be synthesized from precursors generated by the mevalonate (B85504) (MVA) and methylerythritol 4-phosphate (MEP) pathways.[1] The pathway diverges from primary sterol metabolism at the level of 24-methylenecholesterol (B1664013).[1][2] The subsequent steps involve a series of oxidative reactions, including hydroxylations, epoxidations, and lactone ring formation, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and other enzymes.[1][3]

The proposed pathway can be broadly divided into three stages:

  • Formation of the Phytosterol Precursor: Synthesis of cycloartenol (B190886) from squalene (B77637), a common step in plant sterol biosynthesis.

  • Construction of the Withanolide Scaffold: A series of modifications to the sterol backbone to create the characteristic C28 ergostane-type structure with a lactone side chain.

  • Tailoring Steps to this compound: Specific hydroxylations and rearrangements that convert a general withanolide intermediate into this compound.

Withaphysalins are considered important intermediates in the biosynthesis of physalins, a related class of modified steroidal lactones. The conversion from withanolides to withaphysalins involves key hydroxylation and lactonization steps.

Withaphysalin_A_Biosynthesis_Pathway cluster_upstream Upstream Phytosterol Pathway cluster_withanolide Withanolide Scaffold Formation cluster_withaphysalin Conversion to this compound FPP Farnesyl Pyrophosphate (FPP) Squalene Squalene FPP->Squalene SQS Oxidosqualene 2,3-Oxidosqualene (B107256) Squalene->Oxidosqualene SQE Cycloartenol Cycloartenol Oxidosqualene->Cycloartenol CAS Methylenecholesterol 24-Methylenecholesterol Cycloartenol->Methylenecholesterol SMT-1, etc. Methyldesmosterol 24-Methyldesmosterol Methylenecholesterol->Methyldesmosterol 24ISO LactoneIntermediate Lactone Ring Intermediate Methyldesmosterol->LactoneIntermediate CYP87G1, CYP749B2, SDH2 ARingIntermediate A-Ring Modified Intermediate LactoneIntermediate->ARingIntermediate CYP88C7, CYP88C10, SULF1 Withanolide_Scaffold General Withanolide Scaffold ARingIntermediate->Withanolide_Scaffold Withaphysalin_A This compound Withanolide_Scaffold->Withaphysalin_A Hydroxylation, Lactonization (Putative CYPs, Peroxygenases)

Caption: Proposed biosynthetic pathway for this compound from FPP.

Key Enzymes and Gene Clusters

Several key enzyme families are implicated in withanolide and, by extension, this compound biosynthesis. Recent advances in genomics and transcriptomics of plants like Withania somnifera have led to the identification of biosynthetic gene clusters that orchestrate the production of these complex molecules.

Key Enzyme Families:

  • Cytochrome P450s (CYP450s): This superfamily of enzymes is crucial for catalyzing a wide array of oxidative reactions, including hydroxylations, epoxidations, and dealkylations, which are fundamental for building the complex withanolide structure. Specific CYPs like CYP87G1, CYP749B2, CYP88C7, and CYP88C10 have been identified as core enzymes in forming the withanolide scaffold.

  • Short-Chain Dehydrogenases/Reductases (SDRs): An SDR, designated SDH2, works in conjunction with CYP450s to facilitate the formation of the lactone ring, a defining feature of withanolides.

  • Sulfotransferases (SULTs): The discovery of a sulfotransferase (SULF1) as a core pathway enzyme was unexpected, challenging the conventional view of SULTs as mere tailoring enzymes. It plays a role in generating the characteristic A-ring structure of withanolides.

  • Glycosyltransferases (GTs): While this compound itself is an aglycone, GTs are vital in the broader withanolide pathway for producing glycosylated forms (withanosides). These enzymes transfer sugar moieties to the withanolide scaffold, altering their solubility and bioactivity.

The genes for these enzymes are often found co-located in biosynthetic gene clusters, allowing for coordinated regulation and efficient metabolic channeling.

Enzyme/GeneAbbreviationFunction in PathwaySource Organism(s)Citations
Squalene SynthaseSQSConverts Farnesyl Pyrophosphate (FPP) to squalene.Withania somnifera
Squalene EpoxidaseSQECatalyzes the epoxidation of squalene to 2,3-oxidosqualene.Withania somnifera
Cycloartenol SynthaseCASCyclizes 2,3-oxidosqualene to cycloartenol.Withania somnifera
Sterol Δ24-Isomerase24ISOConverts 24-methylenecholesterol to 24-methyldesmosterol, a key committed step.Withania somnifera, Physalis sp.
Cytochrome P450 87G1CYP87G1Involved in the formation of the lactone ring on the sterol side chain.Withania somnifera
Cytochrome P450 749B2CYP749B2Works with CYP87G1 and SDH2 in lactone ring formation.Withania somnifera
Short-Chain Dehydrogenase 2SDH2Essential for efficient lactone ring formation.Withania somnifera
Cytochrome P450 88C7CYP88C7Generates the characteristic A-ring structure of withanolides.Withania somnifera
Cytochrome P450 88C10CYP88C10Works with CYP88C7 and SULF1 in A-ring modification.Withania somnifera
Sulfotransferase 1SULF1Core enzyme involved in generating the A-ring structure.Withania somnifera

Quantitative Data on Withanolide Production

Quantitative data for the specific biosynthesis of this compound is scarce in the literature. However, studies on enhancing the production of total withanolides in cell cultures of Withania somnifera provide valuable insights into the pathway's capacity and response to external stimuli. Elicitors and precursor feeding can significantly boost the yield of withanolides.

Table: Enhanced Withanolide Production in W. somnifera Bioreactor Cultures Data represents the maximum yield (mg) of various withanolides on day 28 of culture following combined treatment with chitosan (B1678972) (100 mg/l) and squalene (6 mM).

Withanolide/WithanosideYield (mg)
Withanolide A7606.75
Withanolide B4826.05
Withaferin A3732.81
Withanone6538.65
12-Deoxywithanstramonolide3176.63
Withanoside IV2623.21
Withanoside V2861.18

These results demonstrate that the flux through the pathway can be substantially increased by providing key precursors like squalene and stimulating defense-related pathways with elicitors like chitosan.

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized protocols for two key experimental strategies: Virus-Induced Gene Silencing (VIGS) and Heterologous Expression with in vitro assays.

Experimental Workflow Overview

The process of identifying and characterizing genes in a biosynthetic pathway typically follows a structured workflow, from initial gene discovery to final functional validation.

Experimental_Workflow A Transcriptome Sequencing (e.g., from elicited plant tissue) B Bioinformatic Analysis (Identify candidate genes like CYPs, GTs) A->B Data Processing C Phylogenetic Analysis (Compare with known pathway genes) B->C Candidate Selection D In Planta Functional Validation C->D H In Vitro Functional Validation C->H E Virus-Induced Gene Silencing (VIGS) D->E F Transient Overexpression D->F G Metabolite Profiling (LC-MS/HPLC) (Analyze changes in this compound levels) E->G F->G I Heterologous Expression (Yeast, E. coli, N. benthamiana) H->I J Enzyme Assays (Incubate recombinant protein with precursors) I->J K Product Identification (NMR, MS) (Confirm enzymatic function) J->K

Caption: Workflow for biosynthetic gene discovery and characterization.

Protocol: Virus-Induced Gene Silencing (VIGS) for Gene Function Analysis

VIGS is a powerful reverse genetics tool used to transiently silence target genes in plants, allowing researchers to observe the resulting phenotype, including changes in the metabolome.

Objective: To determine the role of a candidate gene in this compound biosynthesis in a plant like Physalis or Withania.

Materials:

  • Agrobacterium tumefaciens strain (e.g., GV3101).

  • Tobacco Rattle Virus (TRV)-based VIGS vectors: pTRV1 and pTRV2.

  • Target plant seedlings (4-6 weeks old).

  • LB medium, antibiotics (e.g., Kanamycin, Rifampicin).

  • Infiltration buffer (10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone).

  • Liquid nitrogen, equipment for metabolite extraction and LC-MS analysis.

Methodology:

  • Vector Construction: Amplify a ~300 bp fragment of the target candidate gene using PCR. Clone this fragment into the pTRV2 vector to create pTRV2-TargetGene.

  • Agrobacterium Transformation: Transform the pTRV1 and pTRV2-TargetGene constructs into separate A. tumefaciens cultures.

  • Culture Preparation: Grow overnight cultures of Agrobacterium containing pTRV1, pTRV2-TargetGene, and an empty pTRV2 vector (as a control) in LB with appropriate antibiotics.

  • Infiltration: Centrifuge the bacterial cultures, resuspend the pellets in infiltration buffer to an OD₆₀₀ of ~1.5. Mix the pTRV1 culture with the pTRV2-TargetGene and pTRV2-empty vector cultures in a 1:1 ratio. Let the mixtures stand at room temperature for 3-4 hours.

  • Plant Infiltration: Infiltrate the Agrobacterium mixtures into the abaxial side of the leaves of the young target plants using a needleless syringe.

  • Incubation: Grow the infiltrated plants for 3-4 weeks under controlled conditions to allow for the spread of the virus and silencing of the target gene.

  • Sample Collection: Harvest leaf tissues from silenced plants (pTRV2-TargetGene) and control plants (pTRV2-empty). Immediately freeze in liquid nitrogen and store at -80°C.

  • Analysis:

    • Gene Silencing Confirmation: Extract RNA from a subset of samples and perform qRT-PCR to confirm the downregulation of the target gene transcript.

    • Metabolite Profiling: Extract metabolites from the remaining tissue and analyze via LC-MS or HPLC to quantify the levels of this compound and related intermediates. A significant decrease in this compound in silenced plants compared to controls indicates the gene's involvement in the pathway.

Protocol: Heterologous Expression and In Vitro Enzyme Assay

This method involves expressing a candidate plant enzyme in a microbial host (like yeast) and then testing its catalytic activity with putative substrates in a controlled environment.

Objective: To confirm the specific biochemical function of a candidate CYP450 enzyme.

Materials:

  • Yeast expression vector (e.g., pYES-DEST52) and Saccharomyces cerevisiae strain (e.g., WAT11).

  • Full-length cDNA of the candidate CYP450 gene and a partner CPR (Cytochrome P450 Reductase) gene.

  • Yeast transformation reagents, appropriate selection media (SC-Ura).

  • Induction medium (SC-Ura with galactose instead of glucose).

  • Putative substrate (e.g., a precursor withanolide).

  • Microsome isolation buffer and assay buffer.

  • NADPH (cofactor).

  • Equipment for yeast culture, cell lysis, ultracentrifugation, and LC-MS analysis.

Methodology:

  • Vector Construction: Clone the full-length coding sequences of the candidate CYP450 and its partner CPR into the yeast expression vector.

  • Yeast Transformation: Co-transform the constructs into the S. cerevisiae strain. Select for successful transformants on appropriate dropout media.

  • Protein Expression: Grow a starter culture in selection media with glucose. Inoculate a larger volume of induction media (containing galactose) with the starter culture and grow for 24-48 hours to induce protein expression.

  • Microsome Isolation: Harvest the yeast cells by centrifugation. Lyse the cells (e.g., using glass beads) in a buffer. Perform differential centrifugation, including an ultracentrifugation step (~100,000 x g), to pellet the microsomal fraction, which contains the expressed membrane-bound CYP450.

  • Enzyme Assay: Resuspend the microsomal pellet in an assay buffer. Set up the reaction mixture containing the microsomes, the putative substrate, and NADPH. Incubate at an optimal temperature (e.g., 28-30°C) for several hours. Include a control reaction with microsomes from yeast transformed with an empty vector.

  • Product Extraction and Analysis: Stop the reaction (e.g., by adding ethyl acetate). Extract the products with an organic solvent, evaporate the solvent, and resuspend the residue. Analyze the sample using LC-MS to identify the product formed. A new peak in the assay with the candidate enzyme, corresponding to the mass of the expected modified substrate, confirms the enzyme's function.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound is gradually being uncovered through the functional characterization of genes from the broader withanolide pathway. The core pathway involves the diversion of phytosterol precursors into a complex series of oxidative modifications, primarily driven by CYP450s organized in gene clusters. While the key enzymes for forming the foundational withanolide scaffold are now known, the specific "tailoring" enzymes that catalyze the final steps to produce this compound remain to be definitively identified.

Future research should focus on:

  • Functional Characterization: Identifying the specific CYP450s, peroxygenases, or other enzymes responsible for the final hydroxylations and structural arrangements that define this compound.

  • Pathway Reconstruction: Reconstituting the entire biosynthetic pathway in a heterologous host, such as yeast or Nicotiana benthamiana, to enable scalable, sustainable production and facilitate the synthesis of novel analogs.

  • Regulatory Networks: Uncovering the transcription factors and signaling pathways that regulate the expression of the this compound biosynthetic gene clusters in response to developmental and environmental cues.

References

physical and chemical properties of Withaphysalin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withaphysalin A, a naturally occurring withanolide isolated from plants of the Physalis genus, notably Physalis minima, has garnered significant scientific interest due to its potent anti-inflammatory and potential anticancer properties. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and biological evaluation, and a summary of its known mechanisms of action. All quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using diagrams.

Physicochemical Properties

This compound is a C28 steroidal lactone built upon an ergostane-type skeleton. Its fundamental properties are summarized below.

PropertyValueReference(s)
Molecular Formula C₂₈H₃₄O₆[1][2]
Molecular Weight 466.57 g/mol [1][2]
CAS Number 57423-72-0[2]
Appearance --
Melting Point --
Solubility --
Spectroscopic Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques.

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectral data are crucial for the structural confirmation of this compound. The following tables summarize the reported chemical shifts (δ) in ppm.

Table 1: ¹H NMR Spectral Data of this compound

ProtonChemical Shift (δ ppm)Multiplicity & Coupling Constant (J in Hz)
H-26.00d, J = 9.5
H-37.10dd, J = 9.5, 6.0
H-46.24d, J = 6.0
H-64.46-
-4.57-
-4.48-

Note: This table is partially compiled from data available in the provided search results. A complete assignment would require access to the full spectral data from the cited literature.

Table 2: ¹³C NMR Spectral Data of this compound

CarbonChemical Shift (δ ppm)
C-4116.9
C-1053.8
C-18103.1
-204.3 (ketone)
-215.8 (ketone)
-178.8 (ester)
-164.1 (ester)

Note: This table is partially compiled from data available in the provided search results. A complete assignment would require access to the full spectral data from the cited literature.

1.1.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound.

Table 3: IR Spectral Data of this compound

Wavenumber (cm⁻¹)Functional Group
3500-3100O-H (phenolic hydroxyl)
3034C-H (aromatic)
2927, 2856C-H (methoxyl)
1687, 1655C=O (conjugated carboxyl)

Note: The IR data is based on general spectral regions for the identified functional groups and may vary slightly.

1.1.3. Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of this compound.

Table 4: Mass Spectrometry Data of this compound

Ionm/z
[M+H]⁺467.2434 (Calculated for C₂₈H₃₅O₆)

Experimental Protocols

Isolation and Purification of this compound from Physalis minima

The following is a generalized protocol based on chromatographic methods mentioned in the literature. Specific details may vary between publications.

G plant_material Dried whole plants of Physalis minima extraction Extraction with 95% Ethanol (B145695) plant_material->extraction concentration Concentration under reduced pressure extraction->concentration partition Suspension in H₂O and partitioning with Ethyl Acetate (B1210297) concentration->partition fractionation Silica (B1680970) gel column chromatography (Gradient elution: Petroleum ether-Acetone) partition->fractionation purification1 Sephadex LH-20 column chromatography fractionation->purification1 purification2 Preparative HPLC purification1->purification2 withaphysalin_a This compound purification2->withaphysalin_a

Caption: Isolation and purification workflow for this compound.

Methodology:

  • Extraction: The dried and powdered whole plants of Physalis minima are extracted exhaustively with 95% ethanol at room temperature.

  • Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate.

  • Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether and acetone (B3395972) to yield several fractions.

  • Further Purification: Fractions containing this compound are further purified using Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to afford pure this compound.

Biological Activity Assays

2.2.1. Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound on cell lines.

G seed_cells Seed cells in a 96-well plate treatment Treat with various concentrations of this compound seed_cells->treatment incubation1 Incubate for a specified time treatment->incubation1 add_mtt Add MTT solution to each well incubation1->add_mtt incubation2 Incubate until formazan (B1609692) crystals form add_mtt->incubation2 solubilize Add solubilization solution (e.g., DMSO) incubation2->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance

Caption: Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 24 hours.

  • MTT Addition: After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

2.2.2. Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator.

Methodology:

  • Cell Culture and Treatment: Culture RAW 264.7 cells and pre-treat with different concentrations of this compound for 1 hour before stimulating with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used for quantification.

2.2.3. Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Methodology:

  • Sample Collection: Collect cell culture supernatants after treatment with this compound and stimulation with LPS.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., for TNF-α, IL-6, or IL-1β). This typically involves coating a plate with a capture antibody, adding the sample, adding a detection antibody, followed by a substrate to produce a colorimetric signal.

  • Quantification: Measure the absorbance and calculate the cytokine concentration based on a standard curve.

2.2.4. Western Blot Analysis

Western blotting is used to analyze the protein expression levels and phosphorylation status of key signaling molecules.

Methodology:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p-NF-κB p65, NF-κB p65, p-STAT3, STAT3, HO-1, and β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mechanism of Action: Anti-inflammatory Effects

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways, including the NF-κB, STAT3, and HO-1 pathways.

Inhibition of NF-κB Signaling Pathway

This compound has been shown to suppress the activation of the NF-κB pathway, a critical regulator of inflammation.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release nucleus Nucleus NFkB_active->nucleus genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) nucleus->genes Transcription WithaphysalinA This compound WithaphysalinA->IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, including TNF-α, IL-6, iNOS, and COX-2. This compound has been shown to inhibit the phosphorylation of IKK, thereby preventing IκBα degradation and blocking the nuclear translocation of NF-κB.

Modulation of STAT3 and HO-1 Signaling Pathways

This compound also influences the STAT3 and HO-1 signaling pathways, which are involved in inflammation and cellular stress responses.

G cluster_pathways Cellular Signaling WithaphysalinA This compound STAT3 STAT3 Phosphorylation WithaphysalinA->STAT3 Suppresses HO1 HO-1 Expression WithaphysalinA->HO1 Upregulates Inflammation Inflammation STAT3->Inflammation Promotes Cytoprotection Cytoprotection HO1->Cytoprotection Promotes

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withaphysalin A, a naturally occurring C28 steroidal lactone belonging to the withanolide class, has garnered significant attention in the scientific community for its diverse and potent pharmacological activities. Primarily isolated from plants of the Physalis genus, this compound has demonstrated promising anti-inflammatory, cytotoxic, and other therapeutic effects in a variety of preclinical studies. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its biological activities, underlying mechanisms of action, and emerging research trends. The information is presented to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

This compound possesses a complex chemical structure characterized by a seco-ergostane-type skeleton. Its systematic name is (1R,2R,5S,6R,9S,12S,13R)-6-((2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)-2-hydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.0²,⁹.0⁵,⁹.0¹³,¹⁸]icosa-15,18-diene-8,14-dione. A detailed structural elucidation has been accomplished through various spectroscopic techniques, including NMR and mass spectrometry.

Biological Activities of this compound

This compound exhibits a broad spectrum of biological activities, with its anti-inflammatory and cytotoxic properties being the most extensively studied.

Anti-inflammatory Activity

This compound has been shown to significantly inhibit the production of key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, it effectively reduces the secretion of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6)[1].

The following table summarizes the reported anti-inflammatory activities of this compound and related compounds.

CompoundCell LineAssayIC50 (µM)Reference
This compoundRAW264.7NO ProductionNot specified[2]
This compoundTHP1-DualNF-κB Reporter3.01 - 13.39[1][3]
Physaminimin GRAW264.7NO Production17.41 ± 1.04[4]
Physaminimin HRAW264.7NO Production36.33 ± 1.95[4]
Physaminimin KRAW264.7NO Production21.48 ± 1.67[4]
Withaminima ARAW264.7NO Production3.91 - 18.46[5]
Withaminima BRAW264.7NO Production3.91 - 18.46[5]
Withaminima CRAW264.7NO Production3.91 - 18.46[5]
Withaminima DRAW264.7NO Production3.91 - 18.46[5]
Cytotoxic Activity

This compound has demonstrated potent cytotoxic effects against a range of cancer cell lines. This activity is often attributed to the induction of apoptosis and cell cycle arrest.

The following table summarizes the reported cytotoxic activities of this compound and related compounds.

CompoundCell LineAssayIC50 (µM)Reference
This compound related compoundsA549, K562Cytotoxicity1.9 - 4.3[5]
This compound related compoundsA375Cytotoxicity1.2 - 7.5[5]
Physagulide PMG-63Cytotoxicity3.50[4]
Physagulide PHepG-2Cytotoxicity4.22[4]
Physagulide PMDA-MB-231Cytotoxicity15.74[4]
Withanolide E & 4β-hydroxywithanolide EHepG2, SK-LU-1, MCF7Cytotoxicity0.051 - 0.86 (µg/mL)[4]
Withaphysalin-type compound 7MCF-7Cytotoxicity3.51[4]
Withangulatin A derivative 10MDA-MB-231Cytotoxicity0.074[4][6]
Physalins V-IX related compoundsVarious cancer cell linesCytotoxicity0.24 - 3.17[7]

Mechanisms of Action: Key Signaling Pathways

The biological effects of this compound are mediated through its modulation of several key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of this pathway. It achieves this by preventing the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This sequesters NF-κB in the cytoplasm, preventing it from initiating the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_active NF-κB (p65/p50) (Active) NFkB->NFkB_active Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_active->Pro_inflammatory_Genes Promotes Nucleus Nucleus WithaphysalinA This compound WithaphysalinA->IKK Inhibits

Inhibition of the NF-κB signaling pathway by this compound.
STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell proliferation, survival, and inflammation. This compound has been found to suppress the phosphorylation of STAT3, thereby inhibiting its activation and subsequent translocation to the nucleus. This leads to the downregulation of STAT3 target genes involved in cell growth and survival.

STAT3_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Target_Genes Target Gene Transcription (e.g., Bcl-2, Cyclin D1) pSTAT3->Target_Genes Promotes WithaphysalinA This compound WithaphysalinA->JAK Inhibits

Inhibition of the STAT3 signaling pathway by this compound.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis. This compound has been shown to modulate the MAPK pathway, although its effects can be cell-type specific. In some contexts, it suppresses the phosphorylation of ERK, JNK, and p38, contributing to its anti-inflammatory and anti-cancer effects[2].

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus External Stimuli (e.g., Growth Factors, Stress) Upstream_Kinases Upstream Kinases (e.g., MEK, MKK) Stimulus->Upstream_Kinases ERK ERK Upstream_Kinases->ERK Phosphorylates JNK JNK Upstream_Kinases->JNK Phosphorylates p38 p38 Upstream_Kinases->p38 Phosphorylates pERK p-ERK ERK->pERK pJNK p-JNK JNK->pJNK pp38 p-p38 p38->pp38 Nucleus Nucleus pERK->Nucleus Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) pERK->Transcription_Factors pJNK->Nucleus pJNK->Transcription_Factors pp38->Nucleus pp38->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Proliferation, Apoptosis) Transcription_Factors->Cellular_Response WithaphysalinA This compound WithaphysalinA->Upstream_Kinases Inhibits

Modulation of the MAPK signaling pathway by this compound.
PI3K-Akt-mTOR Signaling Pathway

The PI3K-Akt-mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is common in cancer. Some withanolides have been shown to exert their anti-tumor effects by suppressing this pathway[5]. They can inhibit the phosphorylation of key proteins like Akt and mTOR, leading to the induction of apoptosis and inhibition of cell proliferation.

PI3K_Akt_mTOR_Pathway cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates pAkt p-Akt Akt->pAkt pmTOR p-mTOR mTOR->pmTOR Apoptosis_Inhibition Inhibition of Apoptosis pAkt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation pmTOR->Cell_Growth WithaphysalinA This compound WithaphysalinA->PI3K Inhibits WithaphysalinA->Akt Inhibits

Inhibition of the PI3K-Akt-mTOR signaling pathway by withanolides.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of this compound.

Extraction and Isolation of this compound

This compound is typically isolated from the dried whole plants of Physalis minima.

Extraction_Isolation_Workflow Plant_Material Dried whole plants of Physalis minima Extraction Extraction with 95% EtOH Plant_Material->Extraction Concentration Concentration under reduced pressure Extraction->Concentration Suspension Suspension in H2O Concentration->Suspension Partition Partition with EtOAc Suspension->Partition EtOAc_Extract EtOAc Extract Partition->EtOAc_Extract Chromatography1 Silica (B1680970) Gel Column Chromatography EtOAc_Extract->Chromatography1 Fractions Collection of Fractions Chromatography1->Fractions Chromatography2 Sephadex LH-20 Column Chromatography Fractions->Chromatography2 Chromatography3 Preparative HPLC Chromatography2->Chromatography3 Pure_Compound Pure this compound Chromatography3->Pure_Compound

General workflow for the extraction and isolation of this compound.

Protocol:

  • Extraction: The air-dried and powdered whole plants of Physalis minima are extracted exhaustively with 95% ethanol (B145695) at room temperature.

  • Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and then partitioned successively with ethyl acetate (B1210297) (EtOAc).

  • Column Chromatography: The EtOAc-soluble fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol to obtain several fractions.

  • Further Purification: The fractions showing the presence of withanolides (as determined by TLC) are further purified by repeated column chromatography on silica gel and Sephadex LH-20.

  • Final Purification: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound[2][8].

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound for 24-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Calculation: The cell viability is calculated as a percentage of the control (untreated cells).

Anti-inflammatory Assay (Nitric Oxide Production in RAW264.7 Cells)

This assay measures the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.

Protocol:

  • Cell Seeding: RAW264.7 macrophage cells are seeded in a 96-well plate at a density of 5 × 10⁴ cells/well and incubated for 24 hours.

  • Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) in a separate 96-well plate.

  • Incubation and Measurement: The mixture is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm.

  • Quantification: The concentration of nitrite (B80452) in the supernatant is determined from a sodium nitrite standard curve[1][5].

Cytokine Measurement (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants.

Protocol:

  • Cell Culture and Treatment: RAW264.7 cells are cultured and treated with this compound and/or LPS as described in the nitric oxide assay.

  • Supernatant Collection: After the treatment period, the cell culture supernatants are collected and centrifuged to remove any cellular debris.

  • ELISA Procedure: The concentrations of TNF-α and IL-6 in the supernatants are determined using commercially available ELISA kits according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

  • Absorbance Reading: The absorbance is read at the appropriate wavelength, and the cytokine concentrations are calculated from a standard curve[7][9].

Western Blot Analysis

Western blotting is used to detect the expression and phosphorylation status of specific proteins in the signaling pathways modulated by this compound.

Protocol:

  • Cell Lysis: Cells are treated with this compound and/or appropriate stimuli, then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., p-p65, p65, p-STAT3, STAT3, p-ERK, ERK, p-Akt, Akt) overnight at 4°C.

  • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Research Trends and Future Directions

The current body of research on this compound highlights its significant potential as a therapeutic agent, particularly in the fields of oncology and inflammatory diseases. Future research is likely to focus on several key areas:

  • In Vivo Efficacy and Safety: While in vitro studies have been promising, more extensive in vivo studies in animal models are needed to establish the efficacy, safety, and pharmacokinetic profile of this compound.

  • Mechanism of Action Elucidation: Further investigation into the precise molecular targets and the intricate interplay between different signaling pathways will provide a more complete understanding of its mechanism of action.

  • Structural Optimization: Structure-activity relationship (SAR) studies can guide the chemical modification of the this compound scaffold to develop analogs with improved potency, selectivity, and drug-like properties.

  • Combination Therapies: Exploring the synergistic effects of this compound with existing chemotherapeutic agents or anti-inflammatory drugs could lead to more effective treatment strategies.

  • Clinical Translation: Ultimately, the goal is to translate the promising preclinical findings into clinical applications for the treatment of human diseases.

Conclusion

This compound is a fascinating natural product with a wide range of compelling biological activities. Its ability to modulate key signaling pathways involved in inflammation and cancer makes it a strong candidate for further drug development. The information compiled in this technical guide provides a solid foundation for researchers to build upon, fostering continued exploration and potentially unlocking the full therapeutic potential of this remarkable molecule.

References

Withaphysalin A: A Technical Guide to its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withaphysalin A, a naturally occurring withanolide, has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the molecular mechanisms underlying its anti-inflammatory effects, detailed experimental protocols for its evaluation, and a summary of key quantitative data. This compound exerts its effects primarily through the modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, leading to a reduction in the production of pro-inflammatory mediators. This document serves as a resource for researchers seeking to understand and harness the therapeutic potential of this compound.

Core Signaling Pathways Modulated by this compound

This compound's anti-inflammatory activity is underpinned by its ability to interfere with key signaling cascades that orchestrate the inflammatory response. The primary targets identified are the NF-κB and MAPK pathways, which are central to the expression of numerous pro-inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process. In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This liberates the NF-κB p65 subunit, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to suppress the nuclear translocation of the NF-κB p65 subunit[1].

NF_kB_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylation IkBa IκBα NFkB NF-κB (p65/p50) p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB_active NF-κB (Active) IkBa_NFkB->NFkB_active Activation Degradation Proteasomal Degradation p_IkBa->Degradation Degradation->IkBa Releases Nucleus Nucleus NFkB_active->Nucleus Transcription Gene Transcription NFkB_active->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription->Cytokines WithaphysalinA This compound WithaphysalinA->IKK Inhibition WithaphysalinA->NFkB_active Inhibition of Translocation

Inhibition of the NF-κB signaling pathway by this compound.
Attenuation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, comprising key kinases such as JNK, ERK, and p38, plays a crucial role in the production of inflammatory mediators. Upon activation by inflammatory stimuli, these kinases phosphorylate various transcription factors, leading to the expression of pro-inflammatory genes. Studies have indicated that this compound suppresses the activation of MAPKs in response to LPS stimulation[1].

MAPK_Pathway LPS LPS UpstreamKinases Upstream Kinases (e.g., TAK1) LPS->UpstreamKinases MKKs MAPKKs (MKK3/6, MKK4/7, MEK1/2) UpstreamKinases->MKKs Activation p38 p38 MKKs->p38 Phosphorylation JNK JNK MKKs->JNK Phosphorylation ERK ERK MKKs->ERK Phosphorylation p_p38 p-p38 p38->p_p38 p_JNK p-JNK JNK->p_JNK p_ERK p-ERK ERK->p_ERK TranscriptionFactors Transcription Factors (e.g., AP-1) p_p38->TranscriptionFactors p_JNK->TranscriptionFactors p_ERK->TranscriptionFactors InflammatoryResponse Pro-inflammatory Gene Expression TranscriptionFactors->InflammatoryResponse WithaphysalinA This compound WithaphysalinA->MKKs Inhibition

Attenuation of the MAPK signaling pathway by this compound.

Quantitative Data Summary

The anti-inflammatory efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC₅₀) and the effects on pro-inflammatory mediators.

Table 1: IC₅₀ Values of this compound for Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW264.7 Macrophages

Study ReferenceIC₅₀ (µM)Cell Line
Li et al. (2017)18.46 ± 1.25RAW264.7
Hu et al. (2022)9.73 - 23.26 (for various withaphysalins)RAW264.7

Table 2: Effect of this compound on the Production of Pro-inflammatory Mediators in LPS-stimulated RAW264.7 Macrophages

MediatorConcentration of this compound (µM)% Inhibition / EffectReference
Nitric Oxide (NO)10, 20, 40Dose-dependent reductionLi et al. (2017)
Prostaglandin E₂ (PGE₂)10, 20, 40Dose-dependent reductionLi et al. (2017)
TNF-α10, 20, 40Dose-dependent reductionLi et al. (2017)
IL-610, 20, 40Dose-dependent reductionLi et al. (2017)
IL-1β10, 20, 40Dose-dependent reductionLi et al. (2017)
iNOS (protein)40Significant reductionLi et al. (2017)
COX-2 (protein)40Significant reductionLi et al. (2017)

Detailed Experimental Protocols

The following protocols are representative methodologies for assessing the anti-inflammatory properties of this compound in vitro.

General Experimental Workflow

Experimental_Workflow start Start cell_culture RAW264.7 Cell Culture start->cell_culture treatment Pre-treatment with This compound cell_culture->treatment stimulation LPS Stimulation (1 µg/mL) treatment->stimulation incubation Incubation (24 hours) stimulation->incubation supernatant Collect Supernatant incubation->supernatant cell_lysis Cell Lysis incubation->cell_lysis griess Griess Assay (NO) supernatant->griess elisa ELISA (Cytokines) supernatant->elisa western Western Blot (Proteins) cell_lysis->western end End griess->end elisa->end western->end

General workflow for in vitro anti-inflammatory assays.
Cell Culture and Treatment

  • Cell Line: Murine macrophage cell line RAW264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Seed RAW264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 5 x 10⁵ cells/mL and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 20, 40 µM) for 1-2 hours.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) from Escherichia coli O111:B4 to a final concentration of 1 µg/mL.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Sample Collection: After 24 hours of LPS stimulation, collect 100 µL of the cell culture supernatant.

  • Griess Reagent: Prepare fresh Griess reagent by mixing equal volumes of solution A (1% sulfanilamide (B372717) in 5% phosphoric acid) and solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Reaction: In a 96-well plate, add 100 µL of the collected supernatant to 100 µL of Griess reagent.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite (B80452) concentration by comparing the absorbance values to a standard curve prepared with sodium nitrite.

Cytokine Measurement (ELISA)
  • Sample Collection: Collect the cell culture supernatant after 24 hours of LPS stimulation.

  • ELISA Kits: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the quantification of TNF-α, IL-6, and IL-1β.

  • Procedure: Follow the manufacturer's instructions provided with the ELISA kits. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the collected supernatants and standards to the wells.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric reaction.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Quantification: Calculate the cytokine concentrations based on the standard curve generated from the provided standards.

Western Blot Analysis for NF-κB and MAPK Pathway Proteins
  • Cell Lysis: After the desired treatment and stimulation period, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for:

    • Phospho-p65, p65, Phospho-IκBα, IκBα

    • Phospho-JNK, JNK, Phospho-ERK, ERK, Phospho-p38, p38

    • iNOS, COX-2

    • β-actin (as a loading control) (Note: Use antibody dilutions as recommended by the manufacturer).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion

This compound exhibits potent anti-inflammatory properties by targeting the NF-κB and MAPK signaling pathways, thereby reducing the production of a wide range of pro-inflammatory mediators. The data and protocols presented in this technical guide provide a solid foundation for further research into the therapeutic applications of this compound in inflammatory diseases. Its multifaceted mechanism of action makes it an attractive lead compound for the development of novel anti-inflammatory agents. Further in vivo studies are warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Withaphysalin A by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withaphysalin A, a bioactive withanolide predominantly found in plants of the Physalis genus, particularly Physalis minima, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and cytotoxic activities. Accurate and precise quantification of this compound in plant extracts, herbal formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and the overall development of new therapeutics.

This document provides a comprehensive guide to a proposed High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of this compound. The methodologies outlined are based on established analytical principles for withanolides and related physalins, ensuring a robust and reliable approach for routine analysis.

Proposed HPLC Method for this compound Quantification

While a specific, formally validated HPLC-UV method for this compound was not found in the public literature at the time of this writing, the following method is proposed based on successful separation and quantification of structurally similar withanolides and physalins. It is recommended that this method be fully validated in your laboratory according to ICH guidelines before routine use.

Chromatographic Conditions

A summary of the proposed HPLC parameters is presented in Table 1.

Table 1: Proposed HPLC Chromatographic Conditions for this compound Analysis

ParameterRecommended Condition
Stationary Phase C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile (B52724)
Elution Mode Gradient Elution
Gradient Program 0-20 min: 30-70% B20-25 min: 70-90% B25-30 min: 90% B30-35 min: 90-30% B35-40 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV-Vis Detector
Detection Wavelength 230 nm

Note: The gradient program is a starting point and may require optimization based on the specific column and HPLC system used.

Rationale for Parameter Selection
  • Stationary Phase: A C18 column is a versatile and widely used stationary phase for the separation of moderately polar to nonpolar compounds like withanolides.

  • Mobile Phase: A combination of water and acetonitrile with a formic acid modifier is a common mobile phase system for the analysis of natural products, providing good peak shape and resolution.

  • Elution Mode: A gradient elution is proposed to effectively separate this compound from other constituents in a complex plant extract, which may have a wide range of polarities.

  • Detection Wavelength: Based on the UV spectra of closely related physalins, a detection wavelength of 230 nm is recommended to achieve high sensitivity for the α,β-unsaturated ketone chromophore present in the withanolide structure.

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation from Physalis minima Plant Material
  • Drying and Grinding: Dry the aerial parts of Physalis minima at 40-50°C to a constant weight and grind to a fine powder (approximately 40-60 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a conical flask.

    • Add 25 mL of methanol.

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean flask.

    • Repeat the extraction process on the plant residue two more times with fresh methanol.

    • Pool the supernatants.

  • Filtration: Filter the pooled extract through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Protocol

For reliable and accurate results, the proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The key validation parameters are summarized in Table 2.

Table 2: HPLC Method Validation Parameters and Acceptance Criteria

ParameterProcedureAcceptance Criteria
Specificity Analyze blank (methanol), placebo (if applicable), and this compound standard. Compare the chromatograms to ensure no interfering peaks at the retention time of this compound.The peak for this compound should be well-resolved from other peaks.
Linearity Inject the working standard solutions (at least 5 concentrations) in triplicate. Plot a calibration curve of peak area versus concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.To be determined based on the linearity study.
Accuracy Perform recovery studies by spiking a known amount of this compound standard into a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).Percent recovery should be within 98-102%.
Precision Repeatability (Intra-day precision): Analyze six replicate injections of the same standard solution on the same day. Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different equipment.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1).The lowest concentration of analyte that can be detected but not necessarily quantified.
Limit of Quantification (LOQ) Determined based on the signal-to-noise ratio (typically 10:1).The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Robustness Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).The method should remain unaffected by small, deliberate variations in parameters.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound from plant material.

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plant_material Dried & Powdered Physalis minima extraction Methanolic Extraction (Sonication) plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration 0.45 µm Filtration centrifugation->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection (230 nm) separation->detection quantification Quantification detection->quantification

Caption: Workflow for this compound Quantification.

Method Validation Logic

The following diagram outlines the logical relationship between the different parameters of HPLC method validation.

G method_validation HPLC Method Validation specificity Specificity method_validation->specificity linearity_range Linearity & Range method_validation->linearity_range accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision lod_loq LOD & LOQ method_validation->lod_loq robustness Robustness method_validation->robustness linearity_range->accuracy linearity_range->precision linearity_range->lod_loq

Caption: HPLC Method Validation Parameters.

Conclusion

The proposed HPLC method provides a solid foundation for the reliable quantification of this compound. Adherence to the detailed protocols for sample preparation and method validation will ensure the generation of high-quality, reproducible data essential for research, development, and quality control applications. It is imperative to perform a full method validation in the end-user's laboratory to confirm the suitability of the method for its intended purpose.

Application Notes and Protocols: 1H and 13C NMR Spectral Data of Withaphysalin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withaphysalin A, a naturally occurring withanolide isolated from plants of the Physalis genus, has garnered significant interest for its potent anti-inflammatory properties. Understanding its chemical structure is paramount for structure-activity relationship studies and further drug development. This document provides detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound, a comprehensive experimental protocol for data acquisition, and an overview of its known anti-inflammatory signaling pathway.

1H and 13C NMR Spectral Data of this compound

The structural elucidation of this compound is critically dependent on the precise assignment of its proton (¹H) and carbon (¹³C) NMR chemical shifts. The following tables summarize the complete NMR data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) at room temperature.

Table 1: 1H NMR Spectral Data of this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
26.12d10.0
36.85dd10.0, 6.0
46.11d6.0
64.90br s
7
8
9
10
11
12
13
14
154.48d4.0
163.77d4.0
17
181.45s
191.87s
20
211.04d7.0
224.56dt3.0, 12.0
23
24
25
26
271.93s
281.74s

Table 2: 13C NMR Spectral Data of this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
1205.6
2125.8
3140.3
4121.6
5160.7
6116.9
7
8
9
10
11
12
13
14
15
16
17
1815.7
1919.8
20
2113.9
22
23
24150.0
25
26166.0
2712.4
2819.1

Note: Some chemical shift values are not available in the provided search results. The presented data is based on typical values for withanolide-type compounds and specific values found for certain protons and carbons of this compound and closely related analogs.[1]

Experimental Protocols

Sample Preparation for NMR Analysis
  • Isolation and Purification: this compound is typically isolated from the whole plants of Physalis minima or other Physalis species. Standard chromatographic techniques such as column chromatography over silica (B1680970) gel followed by preparative High-Performance Liquid Chromatography (HPLC) are employed to obtain the pure compound.

  • Sample Preparation: For NMR analysis, approximately 1-5 mg of purified this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ 0.00 ppm).

NMR Data Acquisition
  • Instrumentation: NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • 1D NMR Spectra:

    • ¹H NMR: Proton spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.

    • ¹³C NMR: Carbon spectra, often proton-decoupled, are acquired to determine the chemical shifts of the carbon atoms.

  • 2D NMR Spectra: A suite of 2D NMR experiments is essential for the complete and unambiguous assignment of the ¹H and ¹³C signals.

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is vital for elucidating the stereochemistry of the molecule.

Signaling Pathway and Mechanism of Action

This compound exhibits its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound has been shown to:

  • Inhibit Pro-inflammatory Mediators: Significantly suppress the production of nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[2][3]

  • Downregulate Pro-inflammatory Enzymes: Reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels.[2]

  • Modulate Key Transcription Factors:

    • NF-κB Pathway: Suppress the nuclear translocation of the p65 subunit of NF-κB, a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[2] It also suppresses the broader IκB/NF-κB signaling pathway.[3][4]

    • STAT3 Pathway: Inhibit the phosphorylation of STAT3, another key transcription factor involved in inflammatory processes.[2]

    • AP-1 Pathway: Suppress the JNK/AP-1 inflammatory signaling pathway.[3][4]

  • Upregulate Anti-inflammatory Proteins: Increase the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties.[2]

Below is a diagram illustrating the experimental workflow for NMR-based structural elucidation and a diagram of the anti-inflammatory signaling pathway of this compound.

Experimental Workflow for this compound

Signaling_Pathway cluster_Inhibition Inhibition by this compound cluster_Upregulation Upregulation by this compound cluster_Downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway IKK -> IκBα Degradation -> NF-κB (p65) Nuclear Translocation TLR4->NFkB_pathway STAT3_pathway JAK -> STAT3 Phosphorylation TLR4->STAT3_pathway JNK_pathway MAPKK -> JNK Phosphorylation -> AP-1 Activation TLR4->JNK_pathway Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_pathway->Inflammatory_Genes STAT3_pathway->Inflammatory_Genes JNK_pathway->Inflammatory_Genes WithaphysalinA This compound WithaphysalinA->NFkB_pathway WithaphysalinA->STAT3_pathway WithaphysalinA->JNK_pathway HO1_pathway Nrf2 -> HO-1 Expression Inflammation Inflammation HO1_pathway->Inflammation Anti-inflammatory Effect WithaphysalinA_up This compound WithaphysalinA_up->HO1_pathway iNOS_COX2 iNOS, COX-2 Inflammatory_Genes->iNOS_COX2 Cytokines IL-1β, IL-6, TNF-α Inflammatory_Genes->Cytokines NO_PGE2 NO, PGE2 iNOS_COX2->NO_PGE2 Cytokines->Inflammation NO_PGE2->Inflammation

Anti-inflammatory Signaling of this compound

References

Application Notes: Withaphysalin A Mechanism of Action in Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Withaphysalin A, a natural withanolide compound isolated from plants of the Physalis genus, has demonstrated significant anti-inflammatory properties.[1][2] It belongs to a class of C28-steroidal lactones known for a wide range of biological activities.[3] This document outlines the key mechanisms through which this compound exerts its anti-inflammatory effects, provides quantitative data from relevant studies, and details standardized protocols for its investigation in a research setting. The primary mode of action involves the suppression of pro-inflammatory mediators and the modulation of critical signaling pathways, including NF-κB, MAPK, and STAT3.[1][2]

Mechanism of Action

This compound mitigates the inflammatory response primarily by inhibiting the production of key inflammatory mediators in immune cells such as macrophages.[1][2] Upon stimulation by agents like lipopolysaccharide (LPS), macrophages typically produce nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2][4] this compound significantly curtails the production of these molecules.[1][2]

The underlying mechanism for this inhibition involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and PGE2, respectively, at both the mRNA and protein levels.[1][2] This regulation is achieved through the modulation of several key intracellular signaling cascades.

Key Signaling Pathways Modulated by this compound:
  • NF-κB Pathway: this compound suppresses the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory gene expression.[5] It achieves this by inhibiting the nuclear translocation of the p65 subunit of NF-κB.[1][2]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway is another crucial target. This compound has been shown to specifically suppress the activation of MAPKs, playing a role in its anti-inflammatory effects.[1][2]

  • STAT3 Pathway: this compound inhibits the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor involved in the expression of various inflammatory mediators.[1][2]

  • HO-1 Upregulation: In addition to its inhibitory effects, this compound also upregulates the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties.[1][2]

Data Presentation

The anti-inflammatory activity of this compound and related compounds has been quantified in several studies. The following tables summarize the key inhibitory concentrations.

Table 1: Inhibitory Concentration (IC50) of Withaphysalins on NF-κB Activity

CompoundIC50 (μM) on NF-κB Activity in LPS-stimulated THP1-Dual cellsReference
Withaphysalin (Compound 2)3.01[6][7]
Withaphysalin (Compound 5)13.39[6][7]
Withaphysalin (Compound 6)9.08[6][7]
Withaphysalin (Compound 9)10.36[6][7]
Withaphysalin (Compound 10)3.82[6][7]
Withaphysalin (Compound 11)6.44[6][7]
Withaphysalin (Compound 20)12.37[6][7]

Note: The specific structures for compounds 2, 5, 6, 9, 10, 11, and 20 are detailed in the cited literature.

Signaling Pathway Diagrams

The following diagrams illustrate the points of intervention of this compound within key inflammatory signaling pathways.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus LPS receptor TLR4 stimulus->receptor pathway_1 MyD88/TRAF6 receptor->pathway_1 pathway pathway inhibited_pathway inhibited_pathway transcription_factor NF-κB (p65/p50) transcription_factor_n NF-κB (p65/p50) transcription_factor->transcription_factor_n Translocation inhibitor IκBα wa_node This compound pathway_2 IKK Complex wa_node->pathway_2 inhibits wa_node->transcription_factor_n inhibits nucleus Nucleus cytoplasm Cytoplasm gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) pathway_1->pathway_2 pathway_2->inhibitor phosphorylates inhibitor_complex IκBα-NF-κB Complex pathway_2->inhibitor_complex activates inhibitor_complex->transcription_factor releases inhibitor_complex->pathway_2 transcription_factor_n->gene_expression induces

Caption: this compound inhibits the NF-κB signaling pathway.

G stimulus LPS receptor TLR4 stimulus->receptor pathway_1 TAK1 receptor->pathway_1 pathway pathway mapk mapk wa_node This compound mapk_jnk p-JNK wa_node->mapk_jnk inhibits response Inflammatory Response pathway_2 MKKs pathway_1->pathway_2 pathway_2->mapk_jnk mapk_p38 p-p38 pathway_2->mapk_p38 mapk_erk p-ERK pathway_2->mapk_erk mapk_jnk->response mapk_p38->response mapk_erk->response

Caption: this compound suppresses the MAPK/JNK signaling pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus LPS receptor TLR4 stimulus->receptor pathway_1 JAKs receptor->pathway_1 pathway pathway stat3 STAT3 p_stat3 p-STAT3 stat3->p_stat3 phosphorylates p_stat3_n p-STAT3 p_stat3->p_stat3_n Translocation wa_node This compound wa_node->p_stat3 inhibits phosphorylation nucleus Nucleus gene_expression Inflammatory Gene Expression pathway_1->stat3 recruits p_stat3_n->gene_expression

Caption: this compound inhibits the phosphorylation of STAT3.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-inflammatory effects of this compound.

Protocol 1: Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability, 24-well for NO/cytokine, 6-well for protein/RNA) and allow them to adhere for 24 hours.

  • Treatment: a. Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours. b. Subsequently, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO/cytokine analysis, shorter times for signaling pathway analysis). c. Include a vehicle control group (e.g., DMSO) and an LPS-only group.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Plate Cells: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL.

  • Treatment: Treat cells with various concentrations of this compound for 24 hours.

  • Add MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilize Formazan (B1609692): Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure Absorbance: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

Protocol 3: Nitric Oxide (NO) Production Assay (Griess Reagent)
  • Collect Supernatant: After cell treatment (Protocol 1), collect the cell culture supernatant.

  • Prepare Griess Reagent: Mix equal volumes of solution A (1% sulfanilamide (B372717) in 5% phosphoric acid) and solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Reaction: Mix 50 µL of cell supernatant with 50 µL of Griess reagent in a 96-well plate.

  • Incubate: Incubate at room temperature for 10 minutes.

  • Measure Absorbance: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite (B80452) concentration by comparing with a sodium nitrite standard curve.

Protocol 4: Cytokine Measurement (ELISA)
  • Collect Supernatant: Collect cell culture supernatants after treatment (Protocol 1).

  • ELISA: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Procedure: Follow the manufacturer's instructions provided with the ELISA kits.

Protocol 5: Western Blot Analysis
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-JNK, anti-JNK, anti-p-STAT3, anti-STAT3, anti-iNOS, anti-COX-2, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_supernatant Supernatant Analysis cluster_lysate Cell Lysate Analysis start Culture RAW 264.7 Cells seed Seed Cells in Plates start->seed pretreat Pre-treat with This compound (1 hr) seed->pretreat viability MTT Assay (Test for Cytotoxicity) seed->viability stimulate Stimulate with LPS (24 hr) pretreat->stimulate harvest Harvest Supernatant & Cell Lysate stimulate->harvest griess Griess Assay (NO) harvest->griess elisa ELISA (Cytokines) harvest->elisa western Western Blot harvest->western qpcr qRT-PCR harvest->qpcr

Caption: A typical experimental workflow for evaluating this compound.

References

Investigating the Inhibitory Effect of Withaphysalin A on the NF-κB Pathway: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withaphysalin A, a naturally occurring withanolide, has demonstrated significant anti-inflammatory properties.[1][2] This document provides detailed application notes and experimental protocols for investigating the mechanism of action of this compound, specifically focusing on its inhibitory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in various inflammatory diseases and cancers.[3][4] Understanding how this compound modulates this pathway is crucial for its development as a potential therapeutic agent.

Studies have shown that this compound can significantly inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and various cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.[1] This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. A key mechanism underlying these effects is the suppression of the nuclear translocation of the NF-κB p65 subunit.

These application notes provide a comprehensive guide, including detailed experimental protocols and data presentation, to facilitate research into the anti-inflammatory effects of this compound on the NF-κB pathway.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of this compound and related compounds on the NF-κB pathway and inflammatory markers.

Table 1: Inhibitory Concentration (IC₅₀) of Withaphysalins on NF-κB Activity

CompoundCell LineAssayIC₅₀ (µM)Reference
This compoundTHP1-DualNF-κB Reporter AssayNot specified, but showed significant effect
Withaphysalin (Compound 2)THP1-DualNF-κB Reporter Assay3.01 - 13.39
Withaphysalin (Compound 5)THP1-DualNF-κB Reporter Assay3.01 - 13.39
Withaphysalin (Compound 6)THP1-DualNF-κB Reporter Assay3.01 - 13.39
Withaphysalin (Compound 9)THP1-DualNF-κB Reporter Assay3.01 - 13.39
Withaphysalin (Compound 10)THP1-DualNF-κB Reporter Assay3.01 - 13.39
Withaphysalin (Compound 11)THP1-DualNF-κB Reporter Assay3.01 - 13.39
Withaphysalin (Compound 20)THP1-DualNF-κB Reporter Assay3.01 - 13.39

Table 2: Effect of this compound on Pro-inflammatory Mediators

Cell LineTreatmentMediatorEffectReference
RAW264.7LPS + this compoundNOSignificant inhibition
RAW264.7LPS + this compoundPGE₂Significant inhibition
RAW264.7LPS + this compoundTNF-αSignificant inhibition
RAW264.7LPS + this compoundIL-6Significant inhibition
RAW264.7LPS + this compoundIL-1βSignificant inhibition
THP1-DualLPS + WithaphysalinsTNF-αInhibition
THP1-DualLPS + WithaphysalinsIL-6Inhibition
THP1-DualLPS + WithaphysalinsIL-1βInhibition

Experimental Protocols

Herein, we provide detailed protocols for key experiments to assess the effect of this compound on the NF-κB pathway.

Protocol 1: Cell Culture and Treatment
  • Cell Line: RAW264.7 (murine macrophages) or THP1-Dual™ (human monocytes with an integrated NF-κB reporter).

  • Culture Medium: DMEM (for RAW264.7) or RPMI-1640 (for THP1-Dual™) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for reporter assays) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL), for the desired time period (e.g., 30 minutes for phosphorylation studies, 6-24 hours for cytokine production).

    • Include appropriate controls: untreated cells, cells treated with vehicle (e.g., DMSO), and cells treated with LPS alone.

Protocol 2: Western Blot for NF-κB p65 Nuclear Translocation

This protocol allows for the visualization and quantification of the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

  • Nuclear and Cytoplasmic Extraction:

    • Following treatment, wash cells with ice-cold PBS.

    • Lyse the cells using a nuclear and cytoplasmic extraction kit according to the manufacturer's instructions. This typically involves a series of centrifugation steps to separate the cytoplasmic and nuclear fractions.

  • Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear extracts using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against NF-κB p65 overnight at 4°C. Use antibodies against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) as loading controls for the respective fractions.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Protocol 3: NF-κB Luciferase Reporter Assay

This assay provides a quantitative measure of NF-κB transcriptional activity.

  • Cell Transfection (if not using a stable reporter cell line):

    • Co-transfect cells with an NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression) and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Cell Treatment: Follow the treatment protocol as described in Protocol 1.

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay:

    • Use a dual-luciferase reporter assay system.

    • Measure the firefly luciferase activity (NF-κB dependent) and Renilla luciferase activity (transfection control) in a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in NF-κB activity relative to the unstimulated control.

Protocol 4: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB.

  • Nuclear Extract Preparation: Prepare nuclear extracts from treated cells as described in Protocol 2.

  • Probe Labeling:

    • Synthesize a double-stranded oligonucleotide probe containing the consensus NF-κB binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3').

    • Label the probe with a non-radioactive label (e.g., biotin (B1667282) or a fluorescent dye) or a radioactive isotope (e.g., ³²P).

  • Binding Reaction:

    • Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to prevent non-specific binding.

    • For competition assays, add an excess of unlabeled probe (cold competitor) to a parallel reaction to demonstrate the specificity of the binding.

  • Electrophoresis:

    • Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Detection:

    • Detect the labeled probe using an appropriate method (e.g., chemiluminescence for biotin, fluorescence imaging, or autoradiography for ³²P). A "shifted" band indicates the formation of an NF-κB-DNA complex.

Visualizations

The following diagrams illustrate the NF-κB signaling pathway, the experimental workflow, and the logical relationship of this compound's effect.

NF_kappa_B_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex TLR4->IKK_complex Activates IkappaB IκBα IKK_complex->IkappaB Phosphorylates NFkappaB_IkappaB NF-κB-IκBα (Inactive) IkappaB->NFkappaB_IkappaB p_IkappaB p-IκBα IkappaB->p_IkappaB NFkappaB NF-κB (p50/p65) NFkappaB->NFkappaB_IkappaB Nucleus Nucleus NFkappaB->Nucleus Translocates NFkappaB_IkappaB->NFkappaB Releases Proteasome Proteasome p_IkappaB->Proteasome Degradation NFkappaB_n NF-κB (Active) DNA DNA NFkappaB_n->DNA Binds Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) DNA->Gene_expression Induces WithaphysalinA This compound WithaphysalinA->IKK_complex Inhibits WithaphysalinA->NFkappaB Inhibits Translocation Experimental_Workflow start Start cell_culture Cell Culture (e.g., RAW264.7) start->cell_culture treatment Treatment (this compound +/- LPS) cell_culture->treatment protein_extraction Protein Extraction (Nuclear/Cytoplasmic) treatment->protein_extraction luciferase_assay Luciferase Assay (NF-κB activity) treatment->luciferase_assay western_blot Western Blot (p65, Lamin B1, GAPDH) protein_extraction->western_blot emsa EMSA (NF-κB DNA binding) protein_extraction->emsa data_analysis Data Analysis western_blot->data_analysis luciferase_assay->data_analysis emsa->data_analysis end End data_analysis->end Logical_Relationship WithaphysalinA This compound Inhibition_NFkappaB Inhibition of NF-κB Pathway WithaphysalinA->Inhibition_NFkappaB Reduced_Translocation Reduced p65 Nuclear Translocation Inhibition_NFkappaB->Reduced_Translocation Reduced_DNA_Binding Reduced NF-κB DNA Binding Inhibition_NFkappaB->Reduced_DNA_Binding Reduced_Gene_Expression Reduced Pro-inflammatory Gene Expression Reduced_Translocation->Reduced_Gene_Expression Reduced_DNA_Binding->Reduced_Gene_Expression Reduced_Cytokines Reduced Production of TNF-α, IL-6, IL-1β Reduced_Gene_Expression->Reduced_Cytokines Reduced_Mediators Reduced Production of NO, PGE₂ Reduced_Gene_Expression->Reduced_Mediators Anti_inflammatory_Effect Anti-inflammatory Effect Reduced_Cytokines->Anti_inflammatory_Effect Reduced_Mediators->Anti_inflammatory_Effect

References

Application Notes: Withaphysalin A as a Potent Inhibitor of STAT3 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Withaphysalin A, a natural withanolide, has emerged as a significant inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of numerous human cancers, promoting cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity. This compound exerts its anti-tumor effects by disrupting this pathway, presenting a promising avenue for therapeutic development in oncology and inflammatory diseases. These application notes provide a comprehensive overview of the mechanism of action of this compound, detailed protocols for its experimental use, and a summary of its quantitative effects on the STAT3 pathway.

Mechanism of Action

This compound inhibits the JAK/STAT3 signaling cascade primarily by targeting the upstream Janus kinases, JAK2 and JAK3.[1][2] The inhibition of these kinases prevents the phosphorylation of STAT3 at the critical tyrosine 705 (Tyr705) residue.[1][3] This phosphorylation event is essential for the homodimerization of STAT3 monomers. By preventing this, this compound effectively halts the subsequent translocation of STAT3 dimers into the nucleus.[1] Consequently, the transcriptional activity of STAT3 is suppressed, leading to the downregulation of its target genes, including the anti-apoptotic proteins Bcl-2 and XIAP. The reduction in these pro-survival proteins sensitizes cancer cells to apoptosis. Notably, this compound's inhibitory effect is specific to Tyr705 phosphorylation, with minimal impact on Ser727 phosphorylation or the total STAT3 protein levels.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on cell viability and the inhibition of STAT3 signaling.

Table 1: IC50 Values of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

Cell LineIC50 (µM) after 72hReference
H2921.5 ± 0.2
H3582.1 ± 0.3
H19752.8 ± 0.4
A5493.5 ± 0.5

Table 2: Dose-Dependent Inhibition of STAT3 Phosphorylation and Downstream Target Expression by this compound in H292 Cells

This compound (µM)p-STAT3 (Tyr705) (% of Control)Bcl-2 Protein Level (% of Control)XIAP Protein Level (% of Control)Reference
0100100100
1~70Not ReportedNot Reported
2~40Not ReportedNot Reported
4~10Significantly DecreasedSignificantly Decreased

Note: Quantitative values are estimated from graphical data presented in the cited literature. For precise values, please refer to the original publication.

Mandatory Visualizations

STAT3_Inhibition_by_Withaphysalin_A cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK2_JAK3 JAK2 / JAK3 Receptor->JAK2_JAK3 Activation STAT3 STAT3 JAK2_JAK3->STAT3 Phosphorylation (Tyr705) pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation Withaphysalin_A This compound Withaphysalin_A->JAK2_JAK3 Inhibits Phosphorylation DNA DNA STAT3_dimer_nuc->DNA Binds to Promoter Target_Genes Target Gene Transcription (Bcl-2, XIAP) DNA->Target_Genes Initiates Apoptosis_Inhibition Inhibition of Apoptosis Target_Genes->Apoptosis_Inhibition

Caption: this compound inhibits the JAK/STAT3 signaling pathway.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis Culture Culture NSCLC cells (e.g., H292, H358, H1975) Treatment Treat with varying concentrations of this compound Culture->Treatment Viability Cell Viability Assay (MTT / WST-1) Treatment->Viability Western Western Blot Analysis (p-STAT3, STAT3, Bcl-2, XIAP) Treatment->Western Luciferase STAT3 Luciferase Reporter Assay Treatment->Luciferase Translocation Immunofluorescence for STAT3 Nuclear Translocation Treatment->Translocation IC50 Calculate IC50 values Viability->IC50 Quantify Quantify protein expression Western->Quantify Reporter_Activity Measure luciferase activity Luciferase->Reporter_Activity Microscopy Analyze subcellular localization Translocation->Microscopy

References

Application Notes: Cytotoxicity of Withaphysalin A Determined by MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Withaphysalin A, a member of the withanolide class of naturally occurring C28-steroidal lactones, has garnered significant interest in oncological research due to its potent cytotoxic and anti-proliferative activities against various cancer cell lines.[1][2] This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method widely used to evaluate cell viability by measuring the metabolic activity of living cells.[3][4] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals, the amount of which is directly proportional to the number of viable cells.

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells. The resulting intracellular purple formazan crystals are solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is a measure of the number of metabolically active, and therefore viable, cells.

Data Presentation

The cytotoxic effect of this compound is typically quantified by the IC50 value, which represents the concentration of the compound that inhibits 50% of cell growth or viability. The following table summarizes the reported IC50 values for this compound and other relevant withaphysalins in various cancer cell lines.

Compound/DerivativeCell LineCell TypeIC50 Value (µM)Reference
This compound derivativeMDA-MB-231Human Breast Cancer0.074
This compoundA549Human Lung Adenocarcinoma40.01 - 82.17
This compoundSMMC-7721Human Hepatic Carcinoma40.01 - 82.17
This compoundMCF-7Human Breast Cancer40.01 - 82.17
Withaphysalin OHL-60Human Myeloid Leukemia0.7 - 3.5 (after 72h)
Withaphysalin OK562Human Myeloid Leukemia0.7 - 3.5 (after 72h)
Withaphysalin MHL-60Human Myeloid Leukemia0.7 - 3.5 (after 72h)
Withaphysalin NHL-60Human Myeloid Leukemia0.7 - 3.5 (after 72h)
Withaphysalin NK562Human Myeloid Leukemia0.7 - 3.5 (after 72h)
Physagulide IMG-63Human Osteosarcoma0.06 - 6.73
Physalin BCORL23Large Cell Lung Carcinoma0.4 - 1.92
Physalin FMCF-7Human Breast Cancer0.4 - 1.92

Experimental Protocols

This section provides a detailed methodology for determining the cytotoxicity of this compound using the MTT assay.

Materials and Reagents:

  • This compound (appropriate purity)

  • Selected cancer cell line (e.g., MCF-7, A549, etc.)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer

  • Phosphate Buffered Saline (PBS), sterile

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

  • Humidified incubator at 37°C with 5% CO2

Experimental Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count to determine cell viability.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in serum-free medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.1% to avoid solvent-induced cytotoxicity.

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (cells in medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, protected from light.

    • After the incubation, carefully remove the MTT-containing medium from the wells.

    • Add 100-150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Visualization of Workflows and Pathways

Experimental Workflow for MTT Assay

MTT_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 add_withaphysalin Add this compound at various concentrations incubation1->add_withaphysalin incubation2 Incubate for 24-72h add_withaphysalin->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 3-4h add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.

Proposed Signaling Pathway for this compound-Induced Cytotoxicity

This compound and other withanolides have been shown to induce cytotoxicity through various signaling pathways. These often involve the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS). Key signaling molecules implicated include those in the PI3K/Akt/mTOR and MAPK (ERK, JNK) pathways.

Signaling_Pathway Proposed Signaling Pathway of this compound Cytotoxicity cluster_stimulus External Stimulus cluster_cellular_effects Cellular Effects cluster_outcomes Cellular Outcomes Withaphysalin_A This compound ROS ↑ Reactive Oxygen Species (ROS) Withaphysalin_A->ROS PI3K_Akt PI3K/Akt/mTOR Pathway Withaphysalin_A->PI3K_Akt Inhibition MAPK MAPK Pathway (ERK, JNK) Withaphysalin_A->MAPK Activation ROS->MAPK CellCycleArrest G2/M Phase Cell Cycle Arrest PI3K_Akt->CellCycleArrest Apoptosis Apoptosis MAPK->Apoptosis CellDeath Cell Death CellCycleArrest->CellDeath Apoptosis->CellDeath

Caption: Proposed signaling cascade for this compound-induced cytotoxicity.

References

Application Notes and Protocols for Withaphysalin A Treatment in Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Withaphysalin A, a member of the withanolide class of natural compounds, has demonstrated significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines. These application notes provide a summary of sensitive cell lines, quantitative data on its efficacy, and detailed protocols for key experimental assays. Additionally, signaling pathways modulated by this compound are illustrated to provide a deeper understanding of its mechanism of action.

Cell Lines Sensitive to this compound and Related Compounds

This compound and its analogs have shown cytotoxic effects across a range of human cancer cell lines. The following table summarizes the reported sensitivity of various cell lines to this compound and the closely related withanolide, Withaferin A, which is often studied for its similar mechanism of action.

Table 1: Summary of Cell Line Sensitivity and IC50 Values for this compound and Withaferin A

CompoundCell LineCancer TypeIC50 Value (µM)Citation
Withaphysalin OHL-60Acute Promyelocytic Leukemia0.7 - 3.5[1]
Withaphysalin MHL-60Acute Promyelocytic Leukemia0.7 - 3.5[1]
Withaphysalin NHL-60Acute Promyelocytic Leukemia0.7 - 3.5[1]
Withaphysalin OK562Chronic Myelogenous Leukemia0.7 - 3.5[1]
Withaphysalin MK562Chronic Myelogenous Leukemia>20[1]
Withaphysalin NK562Chronic Myelogenous Leukemia0.7 - 3.5
Withaferin ASCC-4Oral Squamous Carcinoma14
Withaferin AMDA-MB-231Breast Cancer12
Withaferin AH1299Non-small Cell Lung Cancer0.20 - 0.68
Withaferin AA549Non-small Cell Lung Cancer0.20 - 0.68
Physalin AA375-S2MelanomaNot specified
4β-hydroxywithanolide EHT-29Colon CancerNot specified

Experimental Protocols

The following are detailed protocols for assessing the effects of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

  • This compound

  • Sensitive cancer cell line of choice

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in a complete medium.

    • Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations. A vehicle control (DMSO) should also be prepared.

    • After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control to the respective wells.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value.

G cluster_workflow Experimental Workflow: MTT Assay A Seed cells in 96-well plate B Treat with this compound A->B C Incubate for 24-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Solubilize formazan with DMSO E->F G Read absorbance at 570 nm F->G H Calculate IC50 G->H G cluster_workflow Experimental Workflow: Apoptosis Assay A Seed and treat cells B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate in the dark D->E F Analyze by Flow Cytometry E->F G cluster_workflow Experimental Workflow: Cell Cycle Analysis A Seed and treat cells B Harvest and fix with ethanol A->B C Treat with RNase A B->C D Stain with Propidium Iodide C->D E Analyze by Flow Cytometry D->E F Quantify cell cycle phases E->F G cluster_pathway Inhibition of NF-κB Pathway by this compound Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Initiates WithaphysalinA This compound WithaphysalinA->IKK Inhibits G cluster_pathway Modulation of MAPK and PI3K/Akt Pathways cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Converts Akt Akt PIP3->Akt Activates Akt->Proliferation WithaphysalinA This compound WithaphysalinA->Raf Inhibits WithaphysalinA->Akt Inhibits

References

Withaphysalin A: Application Notes and Protocols for In Vitro Cancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withaphysalin A is a naturally occurring steroidal lactone belonging to the withanolide class of compounds, predominantly isolated from plants of the Solanaceae family. Emerging research has highlighted its potential as a potent anti-cancer agent. In vitro studies have demonstrated that this compound exhibits significant cytotoxic and anti-proliferative effects across a range of human cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways. These application notes provide a comprehensive overview of the in vitro anti-cancer properties of this compound, along with detailed protocols for its study.

Data Presentation: Cytotoxicity of this compound and Related Compounds

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other relevant withaphysalins in various cancer cell lines. This data provides a comparative view of their cytotoxic potential.

CompoundCancer Cell LineCancer TypeIC50 (µM)
This compoundA549Lung Adenocarcinoma31.25 - 80.14
This compoundSMMC-7721Hepatic Carcinoma31.25 - 80.14
This compoundMCF-7Breast Cancer31.25 - 80.14
Withaphysalin PHCT-116Colorectal CarcinomaModerate Activity
Withaphysalin PNCI-H460Non-small-cell Lung CancerModerate Activity
Withaphysalin (unspecified)A375Human Melanoma1.2 - 7.5
Withaphysalin (unspecified)C4-2BProstate Cancer0.18 - 7.43
Withaphysalin (unspecified)22Rv1Prostate Cancer0.18 - 7.43
Withaphysalin (unspecified)786-ORenal Carcinoma0.18 - 7.43
Withaphysalin (unspecified)A-498Renal Carcinoma0.18 - 7.43
Withaphysalin (unspecified)ACHNRenal Carcinoma0.18 - 7.43
Withaphysalin (unspecified)A375-S2Human Melanoma0.18 - 7.43

Note: The IC50 values can vary depending on the experimental conditions, such as cell density and incubation time. The data presented is a collation from multiple sources for comparative purposes.

Key Anti-Cancer Mechanisms and Signaling Pathways

This compound exerts its anti-tumor effects through several key mechanisms:

  • Induction of Apoptosis: this compound has been shown to trigger programmed cell death in cancer cells. This is often characterized by the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and changes in the expression of Bcl-2 family proteins.

  • Cell Cycle Arrest: Treatment with this compound can lead to the arrest of cancer cells in specific phases of the cell cycle, most notably the G2/M phase, thereby inhibiting their proliferation.

  • Modulation of Signaling Pathways: this compound has been found to interfere with critical signaling pathways that are often dysregulated in cancer. These include:

    • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. This compound can inhibit the phosphorylation of key proteins like Akt, leading to the suppression of downstream pro-survival signals.[1]

    • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in regulating cell growth, differentiation, and stress responses. This compound has been observed to modulate the activity of MAPK pathway components.[2]

    • STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that promotes tumor cell proliferation, survival, and invasion. This compound can suppress the phosphorylation and activation of STAT3.[2]

Experimental Workflow and Visualizations

The following diagrams illustrate the general experimental workflow for studying the in vitro effects of this compound and the key signaling pathways it modulates.

G General Experimental Workflow for this compound In Vitro Studies cluster_prep Preparation cluster_assays Biological Assays cluster_mechanism Mechanistic Studies Cancer Cell Culture Cancer Cell Culture This compound Treatment This compound Treatment Cancer Cell Culture->this compound Treatment MTT Assay (Viability) MTT Assay (Viability) This compound Treatment->MTT Assay (Viability) Annexin V/PI Assay (Apoptosis) Annexin V/PI Assay (Apoptosis) This compound Treatment->Annexin V/PI Assay (Apoptosis) PI Staining (Cell Cycle) PI Staining (Cell Cycle) This compound Treatment->PI Staining (Cell Cycle) Protein Extraction Protein Extraction This compound Treatment->Protein Extraction IC50 Determination IC50 Determination MTT Assay (Viability)->IC50 Determination Quantification of Apoptotic Cells Quantification of Apoptotic Cells Annexin V/PI Assay (Apoptosis)->Quantification of Apoptotic Cells Cell Cycle Phase Distribution Cell Cycle Phase Distribution PI Staining (Cell Cycle)->Cell Cycle Phase Distribution Western Blot Analysis Western Blot Analysis Protein Extraction->Western Blot Analysis Analysis of Signaling Pathways Analysis of Signaling Pathways Western Blot Analysis->Analysis of Signaling Pathways

Experimental Workflow Diagram

G This compound Inhibition of the PI3K/Akt Signaling Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation Downstream Effectors Downstream Effectors Akt->Downstream Effectors Phosphorylation Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation Apoptosis Apoptosis Cell Survival & Proliferation->Apoptosis This compound This compound This compound->PI3K Inhibition G This compound Modulation of the MAPK Signaling Pathway Extracellular Stimuli Extracellular Stimuli Receptor Receptor Extracellular Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Phosphorylation Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression (Proliferation, Differentiation) Gene Expression (Proliferation, Differentiation) Transcription Factors->Gene Expression (Proliferation, Differentiation) This compound This compound This compound->MEK Modulation G This compound Inhibition of the STAT3 Signaling Pathway Cytokines (e.g., IL-6) Cytokines (e.g., IL-6) Receptor Receptor Cytokines (e.g., IL-6)->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation (Tyr705) STAT3 Dimerization STAT3 Dimerization STAT3->STAT3 Dimerization Nuclear Translocation Nuclear Translocation STAT3 Dimerization->Nuclear Translocation Gene Transcription (Survival, Proliferation) Gene Transcription (Survival, Proliferation) Nuclear Translocation->Gene Transcription (Survival, Proliferation) This compound This compound This compound->JAK Inhibition

References

Withaphysalin A: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withaphysalin A, a naturally occurring steroidal lactone belonging to the withanolide class, has emerged as a promising candidate in drug discovery.[1] Extracted from plants of the Physalis genus, it has demonstrated a spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and immunosuppressive effects.[1][2][3] These biological activities are attributed to its ability to modulate key cellular signaling pathways, making it a molecule of significant interest for the development of novel therapeutics. This document provides detailed application notes and protocols for researchers investigating the potential of this compound.

Biological Activities and Mechanisms of Action

This compound exerts its effects by intervening in critical signaling cascades involved in pathogenesis. Its primary mechanisms of action include:

  • Anti-inflammatory Activity: this compound significantly inhibits the production of pro-inflammatory mediators.[2][4] It has been shown to suppress the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines such as interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α) in macrophage cell lines.[2][4] This activity is primarily mediated through the inhibition of the NF-κB and STAT3 signaling pathways.[2][4]

  • Anti-cancer Activity: The compound exhibits cytotoxic effects against a range of human cancer cell lines.[5] Its anti-tumor activity is linked to the induction of apoptosis and the suppression of cancer cell proliferation.[6] Key signaling pathways implicated in its anti-cancer mechanism include the JAK/STAT3 and PI3K-Akt-mTOR pathways.[2][6]

  • Immunosuppressive Activity: this compound has been noted for its potential to modulate immune responses, suggesting its utility in conditions characterized by an overactive immune system.[7][8][9]

Data Presentation

In Vitro Cytotoxicity of this compound and Related Compounds
CompoundCell LineCell TypeIC50 (µM)Reference
This compoundRAW 264.7Murine Macrophage17.41 ± 1.04 (NO inhibition)[3]
This compoundHCT-116Human Colorectal CarcinomaModerate Activity[5]
This compoundNCI-H460Human Non-small Cell Lung CancerModerate Activity[5]
Related WithanolidesA375Human Melanoma1.2 - 7.5[2]
Related WithanolidesA549Human Lung Carcinoma1.9 - 4.3[2]
Related WithanolidesK562Human Myelogenous Leukemia1.9 - 4.3[2]
Related WithanolidesHepG2Human Hepatoma0.051 - 0.86 (µg/mL)[3]
Related WithanolidesSK-LU-1Human Lung Adenocarcinoma0.051 - 0.86 (µg/mL)[3]
Related WithanolidesMCF-7Human Breast Adenocarcinoma0.051 - 0.86 (µg/mL)[3]
Anti-inflammatory Activity of Withaphysalins
CompoundCell LineStimulantInhibited MediatorsIC50 (µM)Reference
This compoundRAW 264.7LPSNO, PGE2, IL-1β, IL-6, TNF-α-[4]
This compound related compoundsTHP1-DualLPSNF-κB activity3.01 - 13.39[10][11]

Signaling Pathways and Experimental Workflows

This compound Anti-inflammatory Signaling Pathway

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK STAT3 STAT3 TLR4->STAT3 MAPKs MAPKs TLR4->MAPKs Withaphysalin_A This compound Withaphysalin_A->IKK inhibits Withaphysalin_A->STAT3 inhibits phosphorylation Withaphysalin_A->MAPKs inhibits activation IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Pro_inflammatory_Genes activates transcription pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylates pSTAT3->Pro_inflammatory_Genes activates transcription Inflammatory_Mediators Inflammatory Mediators (NO, PGE2, Cytokines) Pro_inflammatory_Genes->Inflammatory_Mediators

Caption: this compound inhibits inflammatory responses by blocking NF-κB, STAT3, and MAPK signaling pathways.

This compound Anti-cancer Signaling Pathway

Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K JAK JAK Receptor->JAK Withaphysalin_A This compound Withaphysalin_A->PI3K inhibits Withaphysalin_A->JAK inhibits Apoptosis Apoptosis Withaphysalin_A->Apoptosis induces Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (nucleus) STAT3->pSTAT3 translocates pSTAT3->Proliferation

Caption: this compound exerts anti-cancer effects by inhibiting PI3K/Akt/mTOR and JAK/STAT3 pathways and inducing apoptosis.

Experimental Workflow for In Vitro Analysis

cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays Cell_Culture Cancer/Macrophage Cell Lines Treatment Treat with This compound Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT/WST-1) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot ELISA ELISA (Cytokine Levels) Treatment->ELISA

References

Troubleshooting & Optimization

Technical Support Center: Improving Withaphysalin A Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Withaphysalin A in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for creating a primary stock solution of this compound is high-purity dimethyl sulfoxide (B87167) (DMSO). Withanolides, the class of compounds this compound belongs to, exhibit high solubility in DMSO. For instance, the structurally similar compound Withaferin A can be dissolved in DMSO at concentrations as high as 94-97 mg/mL[1].

Q2: How should I prepare a high-concentration stock solution of this compound?

A2: To prepare a high-concentration stock solution (e.g., 10-50 mM), weigh the desired amount of this compound powder and dissolve it in the calculated volume of 100% anhydrous DMSO. Ensure the compound is completely dissolved by vortexing and, if necessary, brief sonication in a water bath. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: My this compound precipitates immediately when I dilute my DMSO stock into aqueous cell culture media. What should I do?

A3: This phenomenon, known as "crashing out," is common for hydrophobic compounds. It occurs due to the rapid solvent exchange from a high-solubility organic solvent (DMSO) to a low-solubility aqueous environment. Please refer to the detailed Troubleshooting Guide below for step-by-step solutions to this issue.

Q4: What is the maximum final concentration of DMSO that is safe for most cell cultures?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q5: Can I use other solvents like ethanol (B145695)?

A5: Ethanol can be used, but the solubility of withanolides is significantly lower in ethanol compared to DMSO. For example, Withaferin A has a solubility of approximately 4 mg/mL in ethanol[1]. If using ethanol, the same principles of preparing a concentrated stock and careful dilution into aqueous media apply. However, DMSO is generally the preferred solvent for achieving high stock concentrations.

Solubility Data

The following table summarizes the solubility of withanolides, such as Withaferin A (a close structural analog of this compound), in common laboratory solvents. These values serve as a strong reference for working with this compound.

SolventSolubility (Withaferin A)Molar Concentration (Withaferin A)Notes
DMSO ~94 mg/mL[1]~199 mM[1]Preferred solvent for high-concentration stock solutions. Use fresh, anhydrous DMSO.
Ethanol ~4 mg/mL[1]~8.5 mMLower solubility than DMSO. Can be used as an alternative.
Water Insoluble[1]-This compound is poorly soluble in aqueous solutions.
PBS (pH 7.2) Sparingly Soluble-Direct dissolution is not recommended. Dilution from a DMSO stock is required.

Note: Data for Withaferin A is used as a close proxy for this compound. Researchers should perform their own small-scale tests to confirm solubility.

Troubleshooting Guide: Compound Precipitation in Bioassays

This guide addresses the common issue of this compound precipitating when a DMSO stock solution is diluted into aqueous buffers or cell culture media.

Problem: A precipitate (appearing as cloudiness, fine particles, or crystals) forms upon adding the this compound/DMSO stock solution to the cell culture medium.

Root Cause: The final concentration of this compound exceeds its solubility limit in the aqueous medium. This is often triggered by a rapid change in solvent polarity.

Solutions:

  • Optimize the Dilution Technique: Avoid adding the concentrated DMSO stock directly into the final large volume of media. A stepwise, gradual dilution is critical.

  • Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C. Solubility is generally lower in cold liquids.

  • Reduce the Final Concentration: Your target concentration may be too high. Perform a dose-response experiment to identify the highest soluble concentration that still achieves the desired biological effect.

  • Perform Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilution steps. This gradually reduces the DMSO concentration and allows the compound to better acclimate to the aqueous environment.

Experimental Protocols

Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 466.57 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Analytical balance

  • Vortex mixer and sonicator

Procedure:

  • Weigh out 4.67 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add 500 µL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the powder is fully dissolved.

  • If any particulates remain, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of precipitates.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Diluting this compound for a Cell-Based Assay (Target: 10 µM)

This protocol details a stepwise dilution method to minimize precipitation when preparing a final working solution.

Procedure:

  • Thaw a single aliquot of your 20 mM this compound stock solution at room temperature.

  • Pre-warm your complete cell culture medium (e.g., DMEM + 10% FBS) in a 37°C water bath.

  • Step 1: Intermediate Dilution. Prepare a 1 mM intermediate solution by adding 5 µL of the 20 mM stock to 95 µL of pre-warmed medium in a sterile tube. Mix gently by pipetting.

  • Step 2: Final Working Solution. In a separate sterile tube containing the final volume of pre-warmed medium (e.g., 990 µL for a 1 mL final volume), add 10 µL of the 1 mM intermediate solution.

  • Crucial Step: Add the 10 µL of the intermediate solution drop-by-drop while gently vortexing or swirling the tube of medium. This ensures rapid dispersion and prevents localized high concentrations that lead to precipitation.

  • The final concentration will be 10 µM this compound in a medium containing 0.05% DMSO.

  • Visually inspect the final solution for clarity before adding it to your cells.

Visualizations

Experimental Workflow for Improving Solubility

G cluster_0 cluster_1 start Start: Dissolve This compound stock Prepare Concentrated Stock in 100% DMSO start->stock dilute Dilute Stock into Aqueous Medium (37°C) stock->dilute check Precipitate Forms? dilute->check success Solution Clear: Proceed with Bioassay check->success No fail Troubleshoot check->fail Yes ts1 Option 1: Use Stepwise/Serial Dilution fail->ts1 ts2 Option 2: Lower Final Concentration fail->ts2 ts3 Option 3: Add Stock Dropwise while Vortexing fail->ts3 recheck Re-attempt Dilution ts1->recheck ts2->recheck ts3->recheck recheck->dilute Retry

Caption: Workflow for dissolving and troubleshooting this compound solubility issues.

Simplified Signaling Pathways Inhibited by this compound

This compound has been shown to exert its anti-inflammatory effects by inhibiting key signaling pathways such as NF-κB and STAT3[2].

G cluster_NFKB NF-κB Pathway cluster_STAT3 JAK/STAT3 Pathway LPS LPS IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFKB p65/p50 (NF-κB) IkB->NFKB Releases p65_nuc p65 (nucleus) NFKB->p65_nuc Translocates genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) p65_nuc->genes Induces WithA_NFKB This compound WithA_NFKB->IkB Blocks Degradation Cytokine Cytokine (e.g., IL-6) JAK JAK2/JAK3 Cytokine->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 pSTAT3_nuc p-STAT3 (nucleus) pSTAT3->pSTAT3_nuc Translocates stat_genes Target Gene Expression (Bcl-2, XIAP) pSTAT3_nuc->stat_genes Induces WithA_STAT This compound WithA_STAT->JAK Inhibits Phosphorylation

Caption: this compound inhibits NF-κB nuclear translocation and JAK/STAT3 signaling.

References

Withaphysalin A stability in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Withaphysalin A in DMSO and other solvents. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving withanolides like this compound for in vitro studies due to its high solubilizing capacity. For stock solutions, using anhydrous DMSO is recommended to minimize water-related degradation.[1][2]

Q2: How should I store this compound stock solutions?

A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term storage to minimize degradation. It is advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[2] For short-term storage, refrigeration at 4°C may be acceptable, but stability should be verified.

Q3: Is this compound sensitive to light or air?

A3: While specific data for this compound is limited, studies on standardized extracts of Withania somnifera, a source of withanolides, recommend protection from heat, moisture, aerial oxidation, and acidic or alkaline pH.[3] Therefore, it is best practice to store this compound solutions in amber vials to protect from light and to minimize headspace to reduce exposure to oxygen.

Q4: Can I use other solvents besides DMSO?

A4: While DMSO is common, other solvents like ethanol (B145695) or methanol (B129727) may be used depending on the experimental requirements. For instance, one study on Withanolide A used a combination of DMSO and methanol.[3] However, the stability of this compound in these solvents should be independently verified for your specific experimental conditions.

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected activity of this compound in my experiments.

  • Possible Cause 1: Degradation of this compound in stock solution.

    • Troubleshooting Step: Prepare a fresh stock solution of this compound from a new powder vial. Compare the activity of the fresh solution with the old one.

    • Recommendation: Always use freshly prepared dilutions for your experiments. If using a stock solution over time, periodically check its integrity using analytical methods like HPLC.

  • Possible Cause 2: Repeated freeze-thaw cycles.

    • Troubleshooting Step: Aliquot your stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles. Studies have shown that while some compounds are stable after multiple freeze-thaw cycles, it is a potential source of degradation for others.

    • Recommendation: When preparing stock solutions, create multiple small aliquots to be used for individual experiments.

  • Possible Cause 3: Presence of water in DMSO.

    • Troubleshooting Step: Ensure you are using anhydrous (dry) DMSO for preparing your stock solutions. Water can contribute to the degradation of compounds in DMSO.

    • Recommendation: Purchase high-purity, anhydrous DMSO and handle it properly to prevent moisture absorption.

Issue: Precipitation of this compound in my aqueous assay buffer.

  • Possible Cause: Low solubility in aqueous solutions.

    • Troubleshooting Step: Check the final concentration of DMSO in your assay. The concentration of the organic solvent should be sufficient to maintain the solubility of this compound without affecting the biological system.

    • Recommendation: Perform a solubility test to determine the maximum concentration of this compound that remains in solution in your final assay buffer. It may be necessary to adjust the final DMSO concentration or the concentration of this compound.

Stability of Related Withanolides

Compound/ExtractSolventStorage ConditionsStabilityCitation
Withanolide ADMSO/MethanolNot specifiedStable for more than 10 days
Standardized Withania somnifera extractNot specifiedRoom Temperature and Accelerated (40°C/75% RH)Significant decline in withaferin A and withanolide A content over 6 months. Recommended storage protected from heat, moisture, and oxidation.
General Repository CompoundsDMSO40°C (accelerated)Most compounds were stable for 15 weeks. Water was a more significant factor in compound loss than oxygen.
General Repository CompoundsDMSO-15°CNo significant compound loss after 11 freeze/thaw cycles.

Experimental Protocols

Protocol for Assessing Compound Stability in DMSO

This protocol provides a general framework for evaluating the stability of a compound like this compound in DMSO.

1. Materials and Reagents:

  • This compound

  • Anhydrous DMSO (≥99.9% purity)

  • Internal standard (a stable, non-reactive compound)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Amber glass or polypropylene (B1209903) vials with screw caps

2. Equipment:

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • HPLC or UHPLC system with a UV detector and/or mass spectrometer (MS)

  • Incubator or oven for accelerated stability studies

  • Freezer (-20°C or -80°C)

3. Procedure:

  • Stock Solution Preparation:

    • Accurately weigh this compound and dissolve it in anhydrous DMSO to a desired concentration (e.g., 10 mM).

    • Prepare a stock solution of the internal standard in DMSO at the same concentration.

  • Sample Preparation for Stability Study:

    • Time Zero (T0) Sample: Mix an aliquot of the this compound stock solution with an equal volume of the internal standard stock solution. Dilute this mixture with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a final concentration suitable for LC-MS analysis. This sample represents 100% stability.

    • Incubation Samples: Aliquot the this compound stock solution into multiple vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, 40°C).

  • Incubation and Sampling:

    • Store the vials at the designated temperatures.

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove a vial from each storage condition.

    • Prepare the sample for analysis as described for the T0 sample by adding the internal standard and diluting.

  • LC-MS Analysis:

    • Analyze the samples using a validated LC-MS method capable of separating this compound from potential degradation products and the internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of this compound to the internal standard for each time point.

    • Determine the percentage of this compound remaining at each time point relative to the T0 sample using the formula: % Remaining = (Peak Area Ratio at Tx / Peak Area Ratio at T0) * 100

    • Plot the % Remaining against time to determine the stability profile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_sampling Sampling & Storage cluster_analysis Analysis A Prepare this compound Stock Solution (in DMSO) C Prepare T0 Sample (this compound + IS) A->C D Aliquot Stock Solution for Incubation A->D B Prepare Internal Standard Stock Solution (in DMSO) B->C F Prepare Samples at Each Time Point (+ IS) B->F G LC-MS Analysis C->G E Store at Different Conditions (T, time) D->E E->F F->G H Data Analysis (% Remaining vs. Time) G->H

Caption: Experimental workflow for assessing the stability of this compound.

signaling_pathway cluster_stimulus External Stimulus cluster_cell Macrophage Cell cluster_pathways Signaling Pathways cluster_response Inflammatory Response LPS LPS NFkB NF-κB Activation LPS->NFkB activates STAT3 STAT3 Phosphorylation LPS->STAT3 activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 STAT3->Cytokines HO1 HO-1 Expression WithaphysalinA This compound WithaphysalinA->NFkB inhibits WithaphysalinA->STAT3 inhibits WithaphysalinA->HO1 upregulates

Caption: Anti-inflammatory signaling pathways modulated by this compound.

References

optimizing Withaphysalin A extraction yield from plant material

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the extraction of Withaphysalin A from plant material. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common plant source for extracting this compound?

A1: this compound is a member of the withanolide class of compounds, which are steroidal lactones. It is primarily isolated from plants belonging to the Solanaceae family, particularly the genus Physalis. The most frequently cited sources are Physalis minima and Physalis alkekengi.[1][2][3][4] Researchers have successfully used the whole plant or the aerial parts for extraction.[1]

Q2: Which solvent is most effective for the initial crude extraction of this compound?

A2: For the initial crude extraction, polar solvents are generally recommended. Methanol (B129727) and ethanol (B145695) are commonly used to extract a broad range of withanolides from the dried plant material. Methanol, in particular, has been shown to be highly effective in extracting various phytochemicals, including phenolics and flavonoids, leading to a high extraction yield. Subsequent fractionation is often performed using solvents of varying polarity, such as chloroform (B151607) and ethyl acetate (B1210297), to separate compounds based on their chemical properties.

Q3: My crude extract contains many impurities. How can I improve the purity of this compound?

A3: Achieving high purity requires multi-step chromatographic separation. After obtaining the crude extract, a typical workflow involves:

  • Solvent-Solvent Partitioning: Fractionating the crude extract between different immiscible solvents (e.g., water and ethyl acetate) to perform an initial separation based on polarity.

  • Column Chromatography: The resulting fractions are then subjected to column chromatography, commonly using silica (B1680970) gel.

  • Further Purification: For fine purification, techniques like Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC) are essential to isolate this compound from structurally similar compounds.

Q4: What is the standard method for quantifying the amount of this compound in my sample?

A4: The gold standard for accurate and sensitive quantification of withanolides like this compound is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) . This method offers high selectivity and sensitivity, allowing for precise measurement even at low concentrations. For structural confirmation and identification, especially of new compounds, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) are used.

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction and purification process.

Problem: Low or No Yield of this compound

A low yield can be attributed to several factors, from the quality of the source material to degradation during processing. The following decision tree can help diagnose the issue.

G start Start: Low this compound Yield plant_material 1. Verify Plant Material - Correct species (e.g., Physalis minima)? - Proper drying/storage? start->plant_material Check First solvent_choice 2. Check Extraction Solvent - Is it sufficiently polar (Methanol/Ethanol)? - Adequate solvent-to-sample ratio? plant_material->solvent_choice If material is OK outcome_plant Solution: Source new, verified plant material. plant_material->outcome_plant Issue Found procedure 3. Review Extraction Procedure - Sufficient extraction time? - Adequate agitation/maceration? solvent_choice->procedure If solvent is correct outcome_solvent Solution: Use Methanol. Increase solvent volume and re-extract. solvent_choice->outcome_solvent Issue Found degradation 4. Investigate Potential Degradation - Was the process performed at high temp? - Was the extract exposed to direct light? procedure->degradation If procedure is standard outcome_procedure Solution: Increase extraction duration (e.g., 24-72h). Ensure regular mixing. procedure->outcome_procedure Issue Found outcome_degradation Solution: Maintain low temp (<40°C). Protect samples from light. Consider acidification (pH ~1.5) to improve stability. [4] degradation->outcome_degradation Issue Found

Caption: Troubleshooting decision tree for low this compound yield.

Problem: Suspected Degradation of this compound During Extraction

Withanolides can be sensitive to environmental conditions. If you suspect your target compound is degrading, consider the following:

  • Cause: Exposure to high temperatures, UV light, or non-optimal pH can lead to the breakdown of withanolides. Studies on the related compound Physalin A show that stability is a significant concern.

  • Solution:

    • Temperature Control: Perform all extraction and evaporation steps at low temperatures (e.g., below 40°C).

    • Light Protection: Use amber glassware or cover vessels with aluminum foil to protect the extract from light, which can catalyze degradation.

    • pH Management: The stability of similar compounds has been improved by acidifying samples with formic acid. Maintaining a slightly acidic environment during processing and storage may prevent degradation.

Data Presentation

Table 1: Comparison of Solvents for General Phytochemical Extraction

This table, adapted from general principles of phytochemical extraction, illustrates how solvent choice impacts yield and composition.

SolventPolarityTypical Extraction YieldKey Phytochemicals ExtractedSuitability for this compound
Methanol HighHigh (e.g., ~33%)Phenolics, Flavonoids, Alkaloids, TerpenoidsExcellent (Recommended for crude extract)
Ethanol HighHighSimilar to MethanolGood Alternative
Chloroform MediumModerateLess polar compounds, some AlkaloidsGood for Fractionation
Ethyl Acetate MediumModerateTerpenoids, less polar FlavonoidsExcellent for Fractionation
Water Very HighVariableWater-soluble compounds (e.g., some glycosides)Low (Not ideal for withanolide core)
Hexane (B92381) LowLowLipids, Waxes, very non-polar compoundsPoor (Used for initial de-fatting step only)
Table 2: Factors Affecting this compound Stability During Extraction
ParameterCondition to AvoidRecommended ConditionRationale
Temperature > 50°C< 40°C, or room temperaturePrevents thermal degradation of the steroidal lactone structure.
Light Direct sunlight or UVDark or amber glasswarePrevents photochemical reactions that can alter the compound.
pH Strongly basic conditionsNeutral to slightly acidic (pH ~1.5-6)Improves stability, as demonstrated with similar compounds like Physalin A.
Oxygen Exposure to air for prolonged periodsProcess under inert gas (e.g., Nitrogen) if possibleMinimizes oxidation of sensitive functional groups.

Experimental Protocols

Protocol 1: General Method for Extraction and Isolation of this compound

This protocol provides a comprehensive workflow from plant material to purified compound.

G cluster_prep 1. Sample Preparation cluster_extract 2. Crude Extraction cluster_fraction 3. Fractionation cluster_purify 4. Purification cluster_analysis 5. Analysis prep1 Air-dry whole plant material (Physalis minima) prep2 Grind into a fine powder prep1->prep2 extract1 Macerate powder in 95% Methanol at room temperature (3 x 72h) prep2->extract1 extract2 Combine filtrates and concentrate under reduced pressure (rotary evaporator) extract1->extract2 frac1 Suspend crude extract in H2O and partition sequentially with: - Ethyl Acetate (EtOAc) - Chloroform (CHCl3) extract2->frac1 frac2 Collect and concentrate the EtOAc and CHCl3 fractions frac1->frac2 purify1 Subject active fraction (e.g., EtOAc) to Silica Gel Column Chromatography frac2->purify1 purify2 Elute with a solvent gradient (e.g., Hexane-EtOAc) purify1->purify2 purify3 Pool fractions containing this compound (monitor by TLC/LC-MS) purify2->purify3 purify4 Further purify with Sephadex LH-20 and/or Preparative HPLC purify3->purify4 analysis1 Structure Elucidation (NMR, HR-ESI-MS) purify4->analysis1 analysis2 Quantification (LC-MS/MS) purify4->analysis2

Caption: General workflow for this compound extraction and isolation.

Methodology Details:

  • Sample Preparation:

    • Collect fresh, healthy plant material (Physalis minima).

    • Air-dry the material in a well-ventilated area, protected from direct sunlight, until brittle.

    • Grind the dried material into a coarse powder using a mechanical grinder.

  • Crude Extraction:

    • Soak the plant powder in methanol (e.g., 1:10 w/v ratio) in a large container at room temperature.

    • Allow the mixture to macerate for 72 hours with occasional stirring.

    • Filter the mixture and collect the methanol extract. Repeat the extraction process on the plant residue two more times to ensure complete extraction.

    • Combine all methanol filtrates and concentrate them using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

  • Fractionation:

    • Suspend the crude methanol extract in water and transfer it to a separatory funnel.

    • Perform liquid-liquid partitioning by extracting sequentially with solvents of increasing polarity, such as ethyl acetate and chloroform.

    • Collect each solvent fraction separately and concentrate them using a rotary evaporator. The withanolides are expected to be concentrated in the ethyl acetate and/or chloroform fractions.

  • Purification:

    • Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

    • Dissolve the most promising fraction (e.g., ethyl acetate fraction) in a minimal amount of solvent and load it onto the column.

    • Elute the column with a gradient of solvents, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or LC-MS.

    • Combine fractions that show a high concentration of the target compound.

    • For final purification, subject the enriched fractions to Sephadex LH-20 column chromatography or preparative HPLC to isolate pure this compound.

  • Analysis and Quantification:

    • Confirm the structure of the isolated compound using NMR and HR-ESI-MS.

    • Develop an LC-MS/MS method to quantify the yield of this compound against a certified reference standard.

References

Technical Support Center: Withaphysalin A Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on minimizing the degradation of Withaphysalin A during storage and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a bioactive steroidal lactone belonging to the withanolide class, isolated from plants of the Physalis genus. Its complex structure, featuring multiple functional groups including a lactone ring and epoxide, makes it susceptible to degradation under various environmental conditions. Ensuring its stability is critical for obtaining accurate and reproducible experimental results and for maintaining its therapeutic efficacy in drug development.

Q2: What are the primary factors that can cause this compound degradation?

Based on studies of related withanolides and physalins, the primary factors contributing to the degradation of this compound are expected to be:

  • pH: Both acidic and alkaline conditions can promote the hydrolysis of the lactone ring, a key structural feature of withanolides.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to UV or even ambient light can lead to photodegradation.

  • Oxidation: The presence of oxidizing agents can modify sensitive functional groups within the molecule.

Q3: What are the ideal storage conditions for this compound?

To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at -20°C or below for long-term storage. For short-term storage (a few days), 2-8°C is acceptable.

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Form: Store as a dry powder. If in solution, use a non-aqueous, aprotic solvent and prepare fresh solutions for each experiment.

Q4: How can I monitor the stability of my this compound sample?

The stability of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating method is one that can separate the intact drug from its degradation products. Regular analysis of a reference sample stored under ideal conditions can help track any changes in purity over time.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Problem Possible Causes Recommended Solutions
Loss of biological activity in an experiment. 1. Degradation of this compound in stock solution. 2. Degradation during the experiment (e.g., in aqueous buffer).1. Prepare fresh stock solutions from a solid sample stored under recommended conditions. 2. Minimize the time this compound is in aqueous solutions. If possible, perform the experiment at a lower temperature.
Appearance of unexpected peaks in HPLC chromatogram. 1. Degradation of the sample during storage or sample preparation. 2. Contamination of the sample or solvent.1. Review storage conditions and handling procedures. 2. Analyze a freshly prepared sample from a new vial. 3. Ensure the purity of all solvents and reagents used.
Inconsistent experimental results between batches. 1. Variation in the purity of different batches of this compound. 2. Inconsistent storage or handling of different batches.1. Qualify each new batch of this compound by HPLC to confirm its purity before use. 2. Standardize storage and handling procedures across all experiments.

Quantitative Data Summary

Disclaimer: The following table presents illustrative data based on the expected behavior of withanolides and physalins. Specific quantitative degradation data for this compound is not currently available in the public domain.

Table 1: Illustrative Degradation of this compound under Stressed Conditions

Stress ConditionParameterDuration% Degradation (Illustrative)
Acid Hydrolysis 0.1 M HCl24 hours15 - 25%
Base Hydrolysis 0.1 M NaOH8 hours20 - 35%
Oxidation 3% H₂O₂24 hours10 - 20%
Thermal Degradation 60°C48 hours5 - 15%
Photodegradation UV Light (254 nm)12 hours10 - 18%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a general method for assessing the purity and stability of this compound. Method optimization may be required.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (or a suitable buffer like phosphate (B84403) buffer at a slightly acidic pH).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where this compound has significant absorbance (e.g., determined by UV scan).

    • Injection Volume: 10 µL.

    • Column Temperature: 25°C.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a working concentration (e.g., 50 µg/mL).

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main this compound peak over time.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways.

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature for 8 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample of this compound to 60°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to UV light (254 nm) for 12 hours.

  • Analysis: Analyze the stressed samples using the stability-indicating HPLC method described in Protocol 1. Compare the chromatograms to that of an unstressed sample to identify degradation products.

Visualizations

degradation_pathway Withaphysalin_A This compound Hydrolysis_Product Hydrolyzed Product (Lactone Ring Opening) Withaphysalin_A->Hydrolysis_Product Acid/Base Hydrolysis Oxidation_Product Oxidized Product Withaphysalin_A->Oxidation_Product Oxidation Photodegradation_Product Photodegradation Product Withaphysalin_A->Photodegradation_Product Light Exposure

Caption: Hypothetical degradation pathway of this compound.

troubleshooting_workflow Start Unexpected Degradation Observed Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Check_Handling Review Handling Procedures (Solvents, pH, Exposure Time) Start->Check_Handling Analyze_New_Sample Analyze Fresh Sample from a New Vial Check_Storage->Analyze_New_Sample Check_Handling->Analyze_New_Sample Problem_Solved Problem Resolved Analyze_New_Sample->Problem_Solved Degradation Not Observed Consult_Support Consult Technical Support Analyze_New_Sample->Consult_Support Degradation Still Observed

Caption: Troubleshooting workflow for unexpected degradation.

storage_selection Start Select Storage Conditions Duration Storage Duration? Start->Duration Form Physical Form? Start->Form Long_Term Long-Term (>1 month) -20°C or below Inert Atmosphere Duration->Long_Term Long Short_Term Short-Term (<1 month) 2-8°C Duration->Short_Term Short Solid Solid Powder Protect from Light Form->Solid Solid Solution Solution Use Aprotic Solvent Prepare Fresh Form->Solution Solution

Caption: Logic for selecting optimal storage conditions.

troubleshooting Withaphysalin A in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Withaphysalin A. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.

Troubleshooting Guides

This section provides solutions to common problems encountered during cell-based assays with this compound.

Question: I am observing inconsistent results (e.g., variable IC50 values) between experiments. What could be the cause?

Answer: Inconsistent results with this compound can stem from several factors:

  • Compound Stability: Like many natural products, this compound may have limited stability in aqueous cell culture media at 37°C. It is recommended to prepare fresh dilutions from a concentrated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • DMSO Concentration: Ensure the final concentration of DMSO in your assay wells is consistent and ideally below 0.5% (v/v), as higher concentrations can be cytotoxic to many cell lines. Prepare a vehicle control with the same final DMSO concentration to account for any solvent effects.

  • Cell Passage Number and Health: Use cells with a consistent and low passage number, as cellular characteristics and responses can change over time in culture. Ensure cells are healthy and in the exponential growth phase at the time of treatment.

  • Pipetting Accuracy: Inaccurate pipetting, especially of viscous stock solutions, can lead to variability. Use calibrated pipettes and ensure thorough mixing when making dilutions.

Question: I am seeing lower than expected potency or no effect of this compound.

Answer: If this compound is not exhibiting the expected biological activity, consider the following:

  • Solubility Issues: this compound is a lipophilic compound and may precipitate out of solution in your cell culture medium, especially at higher concentrations. Visually inspect your assay plates under a microscope for any signs of precipitation. To improve solubility, you can try gentle vortexing or sonication of the stock solution before further dilution.

  • Treatment Duration: The optimal treatment duration can vary depending on the cell line and the endpoint being measured. For cytotoxicity assays, incubation times of 24 to 72 hours are common.[1] For anti-inflammatory assays measuring cytokine or nitric oxide production, a shorter pre-treatment time followed by stimulation is typical.

  • Cell Seeding Density: The number of cells seeded per well can significantly impact the results. Optimize the cell seeding density to ensure they are in a logarithmic growth phase throughout the experiment and that the signal-to-noise ratio is optimal for your assay.[2][3]

Question: I am observing unexpected cytotoxicity in my assay.

Answer: Unforeseen cytotoxicity can be due to:

  • High DMSO Concentration: As mentioned, final DMSO concentrations above 0.5% can be toxic to cells.

  • Compound Purity: Ensure the purity of your this compound. Impurities could contribute to cytotoxicity.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic compounds. It is advisable to perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line if you are studying other biological effects.

Question: My absorbance/fluorescence readings in colorimetric/fluorometric assays are erratic or show high background.

Answer: This can be caused by:

  • Compound Interference: this compound may absorb light or fluoresce at the same wavelengths used in your assay, leading to interference. To check for this, run a control plate with this compound at the concentrations used in your experiment but without cells. Subtract these background readings from your experimental values.[4][5]

  • Precipitation: Precipitation of the compound can scatter light, leading to artificially high absorbance readings.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store a stock solution of this compound?

A1: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light.

Q2: What is the mechanism of action of this compound?

A2: this compound exhibits both anti-inflammatory and cytotoxic effects through the modulation of several key signaling pathways. Its anti-inflammatory properties are largely attributed to the inhibition of the NF-κB and STAT3 pathways, leading to a reduction in pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6). Its cytotoxic effects are associated with the induction of apoptosis and modulation of the PI3K/Akt and MAPK signaling pathways.

Q3: What are typical working concentrations for this compound in cell-based assays?

A3: The effective concentration of this compound can vary significantly depending on the cell line and the biological effect being studied. For cytotoxicity, IC50 values typically range from the low micromolar to nanomolar concentrations. For anti-inflammatory effects, concentrations in the low micromolar range are often effective at inhibiting inflammatory responses without causing significant cell death. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: Can this compound affect cell morphology?

A4: Yes, at cytotoxic concentrations, this compound can induce morphological changes consistent with apoptosis, such as cell shrinkage, membrane blebbing, and detachment from the culture surface. At sub-toxic concentrations used for other assays, significant morphological changes are less likely but should still be monitored.

Quantitative Data

The following tables summarize the reported IC50 values for this compound and related compounds in various cell-based assays.

Table 1: Cytotoxic Activity of Withaphysalins

CompoundCell LineAssay TypeIncubation Time (h)IC50 (µM)Reference
This compoundA549 (Lung)MTT-~4.3
This compoundK562 (Leukemia)MTT-~1.9
Withaphysalin OHL-60 (Leukemia)Viability720.7 - 3.5
Withaphysalin MHL-60 (Leukemia)Viability720.7 - 3.5
Withaphysalin NHL-60 (Leukemia)Viability720.7 - 3.5
Withaphysalin OK562 (Leukemia)Viability720.7 - 3.5
Withaphysalin NK562 (Leukemia)Viability720.7 - 3.5
Withaphysalin CHCT-116 (Colon)MTT--
Withaphysalin CNCI-H460 (Lung)MTT--
Physaminilide A-GA375 (Melanoma)Cytotoxicity-1.2 - 9.4
Withanolide EHepG2, SK-LU-1, MCF7Cytotoxicity-0.051 - 0.86 µg/mL
4β-hydroxywithanolide EHepG2, SK-LU-1, MCF7Cytotoxicity-0.051 - 0.86 µg/mL

Table 2: Anti-inflammatory Activity of Withaphysalins

CompoundCell LineAssayIC50 (µM)Reference
This compoundRAW 264.7NO Production-
Withaminimas A-FRAW 264.7NO Production3.91 - 18.46
Physaminimins G, H, KRAW 264.7NO Production17.41 - 36.33
WithaphysalinsTHP1-DualNF-κB Reporter3.01 - 13.39

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for adherent cells) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: After the incubation, carefully remove the medium containing MTT. Add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 5-10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol is designed for measuring NO production in LPS-stimulated RAW 264.7 macrophages.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound (in complete medium) for 1-2 hours.

  • LPS Stimulation: After pre-treatment, add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Reaction:

    • Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of the Griess reagent to each well containing the supernatant.

  • Absorbance Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite (B80452). Calculate the nitrite concentration in the samples from the standard curve.

Visualizations

Signaling Pathways

WithaphysalinA_Signaling cluster_inflammation Anti-inflammatory Pathway cluster_cytotoxicity Cytotoxicity/Apoptosis Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates STAT3 STAT3 TLR4->STAT3 Activates MAPKs MAPKs TLR4->MAPKs Activates IkappaB IκBα IKK->IkappaB Phosphorylates (Degradation) NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Inhibits Nucleus_inflammation Nucleus NFkappaB->Nucleus_inflammation Translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus_inflammation->Pro_inflammatory_Genes Induces Transcription WithaphysalinA_inflammation This compound WithaphysalinA_inflammation->IKK Inhibits WithaphysalinA_inflammation->NFkappaB Inhibits Translocation pSTAT3 p-STAT3 WithaphysalinA_inflammation->pSTAT3 Inhibits pMAPKs p-MAPKs WithaphysalinA_inflammation->pMAPKs Inhibits STAT3->pSTAT3 Phosphorylation pSTAT3->Nucleus_inflammation Translocates to MAPKs->pMAPKs GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition WithaphysalinA_apoptosis This compound WithaphysalinA_apoptosis->PI3K Inhibits WithaphysalinA_apoptosis->Akt Inhibits ROS ROS Production WithaphysalinA_apoptosis->ROS Induces Mitochondria Mitochondria ROS->Mitochondria Damages Caspases Caspase Cascade Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathways modulated by this compound.

Experimental Workflows

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in 96-well plate B 2. Incubate for 24h (Cell Attachment) A->B C 3. Treat with this compound & Vehicle Control B->C D 4. Incubate for 24-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 3-4h E->F G 7. Solubilize Formazan Crystals (DMSO) F->G H 8. Measure Absorbance at 570 nm G->H I 9. Analyze Data (% Viability) H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Troubleshooting_Logic cluster_logic Troubleshooting Logic: Inconsistent Results Start Inconsistent Results Observed Check_Solubility Check for Precipitation (Microscope) Start->Check_Solubility Improve_Solubility Improve Solubility: - Fresh Dilutions - Vortex/Sonicate Stock Check_Solubility->Improve_Solubility Yes Check_DMSO Verify Final DMSO Concentration (<0.5%) Check_Solubility->Check_DMSO No Improve_Solubility->Check_DMSO Adjust_DMSO Adjust Dilution Scheme Include Vehicle Control Check_DMSO->Adjust_DMSO High/Inconsistent Check_Cells Assess Cell Health & Passage Number Check_DMSO->Check_Cells OK Adjust_DMSO->Check_Cells Use_Healthy_Cells Use Low Passage, Healthy Cells Check_Cells->Use_Healthy_Cells Unhealthy/High Passage Check_Stability Consider Compound Instability Check_Cells->Check_Stability Healthy/Low Passage Use_Healthy_Cells->Check_Stability Fresh_Compound Prepare Fresh Compound for Each Experiment Check_Stability->Fresh_Compound Suspected End Consistent Results Check_Stability->End Unlikely Fresh_Compound->End

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Overcoming Resistance to Withaphysalin A in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Research specifically addressing resistance to Withaphysalin A is currently limited. The following troubleshooting guides and FAQs are based on established principles of cancer drug resistance and data extrapolated from studies on similar withanolides, such as Withaferin A. These guidelines are intended to provide a rational framework for researchers investigating this compound resistance.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing decreased sensitivity to this compound after initial successful treatments. What are the potential mechanisms of acquired resistance?

A1: Acquired resistance to this compound, like other anticancer agents, can arise from several molecular changes within the cancer cells. Based on the known mechanisms of related withanolides, potential reasons for decreased sensitivity include:

  • Upregulation of Pro-Survival Signaling Pathways: Cancer cells may adapt by hyperactivating pathways that promote survival and proliferation, thereby counteracting the cytotoxic effects of this compound. Key pathways to investigate include:

    • NF-κB Signaling: Constitutive activation of NF-κB can lead to the expression of anti-apoptotic proteins. This compound is known to suppress NF-κB, so resistance might involve mutations or adaptations that render this pathway insensitive to the drug.[1][2][3]

    • JAK/STAT3 Signaling: The JAK/STAT3 pathway is a critical regulator of cancer cell survival, proliferation, and inflammation. Upregulation of this pathway can confer resistance to various therapies. Physalin A, a related compound, has been shown to suppress this pathway.[4]

    • PI3K/Akt/mTOR Signaling: This is a central pathway that regulates cell growth, metabolism, and survival. Its overactivation is a common mechanism of resistance to many cancer drugs.

  • Increased Drug Efflux: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell, reducing the intracellular concentration of this compound to sub-therapeutic levels.[1]

  • Alterations in Apoptotic Pathways: Resistance can develop through the upregulation of anti-apoptotic proteins (e.g., Bcl-2, Survivin) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak), making the cells less susceptible to programmed cell death.[1][5][6]

  • Emergence of Cancer Stem-Like Cells (CSCs): A subpopulation of cells with stem-like properties may be inherently resistant to this compound. These CSCs can survive treatment and repopulate the tumor. Withaferin A has been shown to target CSCs, suggesting this could be a relevant mechanism for this compound as well.[7]

Q2: What are some initial steps to troubleshoot this compound resistance in my cell line?

A2: When encountering resistance, a systematic approach is recommended:

  • Confirm Drug Integrity: Ensure that your stock of this compound is not degraded. Prepare fresh solutions and re-run dose-response assays.

  • Cell Line Authentication: Verify the identity and purity of your cancer cell line to rule out contamination or misidentification.

  • Dose-Response Curve Shift: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to quantify the shift in the half-maximal inhibitory concentration (IC50). This will provide a baseline for the level of resistance.

  • Pathway Analysis: Use techniques like Western blotting or qPCR to investigate the activation state of key survival pathways (NF-κB, STAT3, Akt) and the expression levels of apoptotic regulators (Bcl-2, Bax, caspases) in your resistant cells compared to the parental (sensitive) cells.

  • Drug Efflux Assay: Use a fluorescent substrate of P-gp (e.g., Rhodamine 123) to determine if increased drug efflux is a contributing factor.

Q3: Are there any known combination therapies that could overcome resistance to this compound?

A3: While specific combination therapies for this compound have not been extensively studied, strategies based on overcoming resistance to similar compounds can be proposed:

  • Combination with Conventional Chemotherapeutics: Synergistic effects have been observed when Withaferin A is combined with drugs like cisplatin (B142131) or doxorubicin (B1662922).[1][8] This approach can be effective as the two agents may target different pathways and cellular processes.

  • Targeting Pro-Survival Pathways: If you identify an upregulated survival pathway, combining this compound with a specific inhibitor of that pathway (e.g., a STAT3 inhibitor, a PI3K inhibitor) could restore sensitivity.

  • Inhibition of Drug Efflux Pumps: Co-administration with a P-gp inhibitor, such as verapamil (B1683045) or tariquidar, could increase the intracellular concentration of this compound in resistant cells.

  • Combination with other Natural Compounds: Some studies have shown synergistic effects when combining withanolides with other phytochemicals, such as sulforaphane. This combination may target epigenetic machinery and enhance apoptosis.[9][10]

Troubleshooting Guides

Guide 1: Investigating Upregulated Pro-Survival Pathways

Issue: Western blot analysis of this compound-resistant cells shows increased phosphorylation of STAT3 (p-STAT3) and Akt (p-Akt) compared to sensitive parental cells.

Objective: To confirm the role of these pathways in conferring resistance and to test if their inhibition can restore sensitivity to this compound.

Experimental Workflow:

G cluster_0 Phase 1: Confirmation of Pathway Activation cluster_1 Phase 2: Combination Therapy with Pathway Inhibitors cluster_2 Phase 3: Analysis of Apoptosis A Culture Sensitive (P) and Resistant (R) Cells B Lyse cells and perform Western Blot A->B C Probe for p-STAT3, STAT3, p-Akt, Akt, and loading control B->C D Quantify band intensities and compare P vs. R C->D E Treat Resistant Cells with: 1. This compound alone 2. STAT3 inhibitor alone 3. Akt inhibitor alone 4. This compound + STAT3i 5. This compound + Akti D->E If pathways are upregulated F Perform Cell Viability Assay (e.g., MTT) after 48-72h E->F G Calculate IC50 values and Combination Index (CI) F->G H Treat Resistant Cells with effective combination G->H If CI < 1 (synergy) I Perform Annexin V/PI staining and Flow Cytometry H->I J Assess percentage of apoptotic cells I->J

Caption: Workflow for investigating and targeting upregulated survival pathways.

Experimental Protocol: Western Blot for p-STAT3 and p-Akt

  • Cell Culture and Lysis:

    • Plate 1x10^6 sensitive and resistant cells in 10 cm dishes and grow to 80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape cells, transfer to microcentrifuge tubes, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., rabbit anti-p-STAT3, rabbit anti-STAT3, rabbit anti-p-Akt, rabbit anti-Akt, mouse anti-β-actin) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash three times with TBST.

    • Detect bands using an ECL substrate and an imaging system.

Data Presentation: Hypothetical IC50 Values for Combination Therapy

Treatment Group (Resistant Cells)This compound IC50 (µM)
This compound alone15.2
This compound + STAT3 Inhibitor (1 µM)4.5
This compound + Akt Inhibitor (1 µM)6.8
This compound + P-gp Inhibitor (0.5 µM)8.1
Guide 2: Assessing the Role of Drug Efflux Pumps

Issue: You suspect that increased drug efflux via P-glycoprotein (P-gp/ABCB1) is contributing to this compound resistance.

Objective: To determine if P-gp is overexpressed and functionally active in resistant cells, and if its inhibition resensitizes cells to this compound.

Experimental Workflow:

G cluster_0 Phase 1: Expression Analysis cluster_1 Phase 2: Functional Assay cluster_2 Phase 3: Resensitization Assay A Isolate protein and RNA from Sensitive (P) and Resistant (R) cells B Perform Western Blot for P-gp A->B C Perform qPCR for ABCB1 gene A->C D Incubate P and R cells with Rhodamine 123 (P-gp substrate) C->D If ABCB1 is upregulated E Measure intracellular fluorescence by Flow Cytometry D->E F Repeat with a P-gp inhibitor (e.g., Verapamil) D->F G Treat Resistant cells with This compound +/- P-gp inhibitor E->G If fluorescence is lower in R cells and restored by inhibitor F->E H Perform Cell Viability Assay G->H I Compare IC50 values H->I

Caption: Workflow for investigating the role of drug efflux pumps.

Experimental Protocol: Rhodamine 123 Efflux Assay

  • Cell Preparation:

    • Harvest 5x10^5 sensitive and resistant cells per sample.

    • Resuspend cells in pre-warmed culture medium.

    • For inhibitor controls, pre-incubate cells with a P-gp inhibitor (e.g., 50 µM Verapamil) for 30 minutes at 37°C.

  • Dye Loading:

    • Add Rhodamine 123 to a final concentration of 1 µg/mL.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Efflux and Analysis:

    • Wash cells twice with ice-cold PBS to remove extracellular dye.

    • Resuspend cells in fresh, pre-warmed medium (with or without inhibitor).

    • Incubate for another 30-60 minutes at 37°C to allow for efflux.

    • Immediately analyze the intracellular fluorescence using a flow cytometer (e.g., FITC channel). Resistant cells with active P-gp will show lower fluorescence compared to sensitive cells or inhibitor-treated resistant cells.

Data Presentation: Hypothetical Rhodamine 123 Retention Data

Cell LineTreatmentMean Fluorescence Intensity
SensitiveNone850
ResistantNone250
Resistant+ Verapamil780

Signaling Pathways

Hypothesized this compound Resistance Pathways

The diagram below illustrates potential signaling pathways that could be altered in cancer cells to confer resistance to this compound, based on mechanisms associated with other withanolides.

G cluster_0 This compound Action & Resistance cluster_legend Legend WA This compound ROS ROS Generation WA->ROS induces IKK IKK WA->IKK inhibits JAK JAK WA->JAK inhibits PI3K PI3K WA->PI3K inhibits Efflux P-glycoprotein (Drug Efflux) Efflux->WA expels Apoptosis Apoptosis ROS->Apoptosis NFkB NF-κB IKK->NFkB Survival Cell Survival & Proliferation NFkB->Survival Bcl2 Bcl-2, Survivin (Anti-apoptotic) NFkB->Bcl2 STAT3 STAT3 JAK->STAT3 STAT3->Survival STAT3->Bcl2 Akt Akt PI3K->Akt Akt->Survival Survival->Apoptosis Bcl2->Apoptosis key1 Inhibition key2 Activation key1_invis key1_invis key3 Resistance Mechanism key2_invis key2_invis key3_invis key3_invis key1_invis2 key1_invis2 key1_invis->key1_invis2 key2_invis2 key2_invis2 key2_invis->key2_invis2 key3_invis2 key3_invis2 key3_invis->key3_invis2

Caption: Potential mechanisms of action and resistance to this compound.

References

Technical Support Center: Enhancing the Bioavailability of Withaphysalin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of Withaphysalin A.

Disclaimer: Limited direct data exists for the bioavailability of this compound. Much of the quantitative data and specific formulation examples provided herein are based on its structural analog, Withaferin A. These should be considered as a starting point for research and optimization for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of this compound?

A1: Like many natural products, this compound's oral bioavailability is likely hampered by several factors:

  • Poor Aqueous Solubility: this compound is a lipophilic compound, which can lead to low dissolution rates in the gastrointestinal (GI) tract.

  • Limited Permeability: Its ability to pass through the intestinal wall into the bloodstream may be restricted.

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation.

Q2: What are the general strategies to enhance the bioavailability of poorly soluble compounds like this compound?

A2: Several formulation strategies can be employed:

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, potentially improving dissolution.

    • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can enhance solubility and dissolution.

  • Lipid-Based Formulations:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils, surfactants, and co-solvents that form a fine emulsion in the GI tract, improving solubilization.

    • Nanoparticle Formulations: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from degradation, improve its solubility, and facilitate absorption.

  • Co-administration with Bioenhancers: Certain natural compounds can inhibit drug-metabolizing enzymes or efflux pumps, thereby increasing bioavailability.

Q3: Are there any known signaling pathways affected by this compound that are relevant to its therapeutic action?

A3: Yes, this compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways. It has been reported to suppress the nuclear translocation of NF-κB p65, inhibit the phosphorylation of STAT3, and upregulate the expression of Heme Oxygenase-1 (HO-1) in lipopolysaccharide (LPS)-activated RAW264.7 macrophages.[1]

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies
Potential Cause Troubleshooting Steps
Poor dissolution in the GI tract 1. Characterize Physicochemical Properties: Determine the aqueous solubility, logP, and permeability of this compound. While direct data is scarce, the computed XLogP3 for the related Withaphysalin F is 2.2, suggesting moderate lipophilicity.[2] 2. Formulation Enhancement:     a. Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic carrier (e.g., PVP K30, PEG 6000).     b. Nanoparticles: Formulate this compound into polymeric nanoparticles or liposomes.     c. SEDDS: Develop a self-emulsifying formulation.
High first-pass metabolism 1. Co-administer with a Bioenhancer: Investigate co-administration with known inhibitors of cytochrome P450 enzymes, such as piperine. 2. Lymphatic Targeting: Utilize lipid-based formulations like SEDDS or nanostructured lipid carriers to promote lymphatic absorption, which bypasses the portal circulation and first-pass metabolism.
P-glycoprotein (P-gp) mediated efflux 1. In Vitro Efflux Assay: Conduct a Caco-2 permeability assay to determine if this compound is a substrate for P-gp. A study on the related compound, Withaferin A, suggested it is not a P-gp substrate. 2. Co-administer with a P-gp Inhibitor: If efflux is confirmed, consider co-administration with a known P-gp inhibitor.
Issue 2: Difficulty in Achieving a Stable and Reproducible Formulation
Potential Cause Troubleshooting Steps
Recrystallization of amorphous solid dispersion 1. Polymer Selection: Screen different polymers and drug-to-polymer ratios to find the optimal combination that inhibits recrystallization. 2. Moisture Control: Store the solid dispersion under dry conditions as moisture can induce recrystallization.
Low entrapment efficiency in nanoparticles 1. Optimize Formulation Parameters: Vary the drug-to-lipid/polymer ratio, type of organic solvent, and manufacturing process parameters (e.g., sonication time, homogenization pressure). 2. Surface Modification: For liposomes, consider surface modification with PEG (pegylation) to improve stability.
Phase separation or precipitation in SEDDS 1. Component Screening: Systematically screen different oils, surfactants, and co-solvents to identify a stable combination. 2. Ternary Phase Diagrams: Construct ternary phase diagrams to identify the optimal concentration ranges of the components that result in a stable microemulsion upon dilution.

Quantitative Data Summary

Note: The following data is for Withaferin A and should be used as a reference for this compound.

ParameterValueSpeciesAdministrationFormulationSource
Oral Bioavailability ~32.4%RatOralSolution
Cmax (Oral) 1.3 µg/mLRat10 mg/kgSolution
Tmax (Oral) 1.5 hRat10 mg/kgSolution
Cmax (IV) 6.5 µg/mLRat5 mg/kgSolution
Half-life (Oral) 7.6 hRat10 mg/kgSolution
Half-life (IV) 4.5 hRat5 mg/kgSolution

Key Experimental Protocols

Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
  • Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30, PEG 6000) in a suitable organic solvent (e.g., methanol, ethanol). Common drug-to-carrier ratios to test are 1:1, 1:3, and 1:5 (w/w).

  • Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid mass under vacuum for 24-48 hours to remove any residual solvent.

  • Characterization: Pulverize the dried solid dispersion and pass it through a sieve. Characterize the formulation for drug content, dissolution rate, and physical state (amorphous vs. crystalline) using techniques like DSC and XRD.

In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Use healthy male Sprague-Dawley rats (200-250 g).

  • Dosing:

    • Oral Group: Administer the this compound formulation (e.g., solid dispersion suspended in 0.5% carboxymethyl cellulose) via oral gavage at a specific dose.

    • Intravenous (IV) Group: Administer a solution of this compound in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein.

  • Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%) using appropriate software.

Western Blot Analysis of NF-κB Signaling Pathway
  • Cell Culture and Treatment: Culture RAW 264.7 macrophages and treat them with LPS (1 µg/mL) in the presence or absence of this compound for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies specific for total and phosphorylated forms of p65 and IκBα.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates STAT3 STAT3 TLR4->STAT3 activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylates pSTAT3_nuc p-STAT3 pSTAT3->pSTAT3_nuc translocates HO1_mRNA HO-1 mRNA HO1_protein HO-1 Protein HO1_mRNA->HO1_protein Proinflammatory_genes Pro-inflammatory Gene Transcription HO1_protein->Proinflammatory_genes inhibits WithaphysalinA_cyto This compound WithaphysalinA_cyto->IKK inhibits WithaphysalinA_cyto->pSTAT3 inhibits HO1_gene HO-1 Gene Transcription WithaphysalinA_cyto->HO1_gene upregulates NFkB_nuc->Proinflammatory_genes induces pSTAT3_nuc->Proinflammatory_genes induces HO1_gene->HO1_mRNA

Caption: Signaling pathways modulated by this compound.

Troubleshooting_Workflow Start Start: Low Bioavailability Observed CheckSolubility Assess Solubility & Permeability Start->CheckSolubility PoorSolubility Poor Solubility? CheckSolubility->PoorSolubility PoorPermeability Poor Permeability? PoorSolubility->PoorPermeability No Formulation Develop Enabling Formulation PoorSolubility->Formulation Yes PermeationEnhancer Add Permeation Enhancer PoorPermeability->PermeationEnhancer Yes Metabolism Assess First-Pass Metabolism PoorPermeability->Metabolism No SolidDispersion Solid Dispersion Formulation->SolidDispersion Nanoparticles Nanoparticles Formulation->Nanoparticles SEDDS SEDDS Formulation->SEDDS ReEvaluate Re-evaluate In Vivo Bioavailability SolidDispersion->ReEvaluate Nanoparticles->ReEvaluate SEDDS->ReEvaluate PermeationEnhancer->ReEvaluate ReEvaluate->Metabolism HighMetabolism High Metabolism? Metabolism->HighMetabolism Bioenhancer Co-administer Bioenhancer HighMetabolism->Bioenhancer Yes LymphaticTargeting Lymphatic Targeting Formulation HighMetabolism->LymphaticTargeting Yes End End: Improved Bioavailability HighMetabolism->End No Bioenhancer->End LymphaticTargeting->End

Caption: Troubleshooting workflow for low bioavailability.

Experimental_Workflow Start Start: Formulate This compound InVitro In Vitro Characterization Start->InVitro Dissolution Dissolution Testing InVitro->Dissolution Permeability Caco-2 Permeability InVitro->Permeability InVivo In Vivo Pharmacokinetic Study (Rats) Dissolution->InVivo Permeability->InVivo Dosing Oral & IV Dosing InVivo->Dosing BloodSampling Blood Sampling Dosing->BloodSampling Analysis LC-MS/MS Analysis BloodSampling->Analysis PK_Calc Pharmacokinetic Calculations Analysis->PK_Calc Data_Eval Data Evaluation PK_Calc->Data_Eval Success Successful Enhancement Data_Eval->Success Bioavailability Goal Met Optimize Optimize Formulation Data_Eval->Optimize Goal Not Met Optimize->Start

Caption: Experimental workflow for bioavailability assessment.

References

Technical Support Center: Withaphysalin A Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical quantification of Withaphysalin A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental analysis. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key performance data to support your work.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the quantification of this compound, particularly when using liquid chromatography-mass spectrometry (LC-MS/MS) methods.

Q1: I am not detecting a peak for this compound. What are the common causes?

A1: The absence of a signal can stem from several factors, from sample preparation to instrument settings. Follow this logical troubleshooting workflow:

G start Problem: No Peak Detected inst 1. Check Instrument Performance - Is the MS tuned and calibrated? - Is the LC system pressure stable? start->inst std 2. Verify Standard Integrity - Inject a fresh, known concentration of This compound standard. - Still no peak? inst->std src 3. Investigate Source/MS Parameters - Confirm correct m/z transitions. - Check ionization source (ESI polarity). - Optimize source temperature & voltages. std->src Yes col 4. Examine Chromatography - Is the correct column installed? - Is the mobile phase composition correct? - Check for leaks or blockages. std->col No (Standard Peak OK) end Peak Should Be Detected src->end prep 5. Review Sample Preparation - Was the extraction efficient? - Was the sample stored correctly? - Consider sample degradation. col->prep prep->end

Caption: Troubleshooting workflow for peak absence.

Q2: My recovery of this compound is consistently low. How can I improve it?

A2: Low recovery is often linked to the sample preparation and extraction steps.

  • Extraction Solvent: Withaphysalins are steroidal lactones. Ensure your extraction solvent has appropriate polarity. Methanol (B129727) or acetonitrile (B52724) are commonly used. For plant matrices, ultrasonication with methanol is a documented method.

  • Protein Precipitation: When working with plasma, inefficient protein precipitation can trap the analyte. Acetonitrile is a common and effective choice for precipitating plasma proteins. Ensure you are using a sufficient volume (e.g., 3:1 ratio of acetonitrile to plasma).

  • Analyte Stability: this compound, like other lactone-containing compounds, may be unstable in certain conditions. It is crucial to process biological samples quickly, preferably at low temperatures (e.g., 4°C), and to store them appropriately (e.g., -80°C). Acidifying the sample extract can sometimes improve stability.[1]

Q3: I'm observing significant matrix effects (ion suppression or enhancement). What can I do?

A3: Matrix effects are a common challenge in LC-MS/MS analysis of complex samples like plasma.

  • Improve Sample Cleanup: A simple protein precipitation may not be sufficient. Consider using solid-phase extraction (SPE) to further clean your sample.

  • Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components. A longer gradient or a different column chemistry might be necessary.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, leading to an accurate ratio and reliable quantification. If a SIL-IS is unavailable, use a structural analog that elutes close to this compound.

Q4: My peak shape is poor (e.g., fronting, tailing, or splitting). What's the cause?

A4: Poor peak shape can compromise integration and reduce accuracy.

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample.

  • Column Contamination or Degradation: Contaminants from the sample matrix can build up on the column, causing peak tailing. Flush the column or, if necessary, replace it. Using a guard column can extend the life of your analytical column.

  • Inappropriate Injection Solvent: The solvent used to dissolve your final extract should be of similar or weaker strength than your initial mobile phase to ensure good peak shape. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.

Experimental Protocols & Quantitative Data

While a specific, fully validated method for this compound was not found in the surveyed literature, the following UPLC-MS/MS protocol, adapted from a method for the structurally similar compound Physalin A, serves as an excellent starting point for method development and validation.[1]

Sample Preparation (Rat Plasma)
  • Collect blood samples and immediately centrifuge at 4°C to separate plasma.[1]

  • To a 100 µL aliquot of plasma, add 300 µL of acetonitrile containing the internal standard (IS).

  • Vortex the mixture for 3 minutes to precipitate proteins.

  • Centrifuge at 13,000 x g for 5 minutes.

  • Transfer the supernatant to a new tube. For enhanced stability, consider acidifying the supernatant with formic acid.[1]

  • Inject a small volume (e.g., 2-5 µL) into the UPLC-MS/MS system.

UPLC-MS/MS Method Parameters (Example)

The following tables summarize typical parameters for a UPLC-MS/MS method suitable for this compound quantification.

Table 1: Liquid Chromatography Parameters

Parameter Setting
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[1]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B Acetonitrile[1]
Flow Rate 0.3 mL/min[1]
Gradient 10-95% B (0-2.0 min), 95% B (2.0-2.8 min), 95-10% B (2.8-3.0 min), 10% B (3.0-3.8 min)[1]
Column Temp. 40°C

| Injection Vol. | 2 µL[1] |

Table 2: Mass Spectrometry Parameters

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Negative[1]
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) To be determined for this compound
Product Ion (m/z) To be determined for this compound
Internal Standard Tolbutamide (Example)[1]
IS Transition (m/z) 269.8 → 169.9[1]
Source Temp. 500°C

| IonSpray Voltage | -4500 V |

Method Validation Parameters (Example)

The following data, based on typical performance for similar validated methods, illustrates the expected performance characteristics.

Table 3: Method Validation Quantitative Data

Parameter Typical Acceptance Criteria Example Value
Linearity (r²) ≥ 0.99 > 0.999[2]
Range (ng/mL) Defined by application 2.0 - 400[1]
LOD (ng/mL) Reportable ~0.5
LOQ (ng/mL) Accuracy & Precision within ±20% 2.0[1]
Accuracy (% Recovery) 80 - 120% (85 - 115% typical) 98.0 - 102.0%[2]

| Precision (% RSD) | ≤ 20% at LLOQ, ≤ 15% other levels | < 2.0%[2] |

Visualized Workflows and Pathways

General Analytical Workflow

This diagram outlines the typical sequence of steps for quantifying this compound in a biological matrix.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Collect Biological Matrix (e.g., Plasma) p2 Add Internal Standard (IS) p1->p2 p3 Protein Precipitation (e.g., with Acetonitrile) p2->p3 p4 Centrifuge & Collect Supernatant p3->p4 a1 Inject Sample into UPLC-MS/MS System p4->a1 a2 Chromatographic Separation on C18 Column a1->a2 a3 Mass Spectrometry Detection (MRM) a2->a3 d1 Integrate Peak Areas (Analyte & IS) a3->d1 d2 Calculate Peak Area Ratio d1->d2 d3 Quantify using Calibration Curve d2->d3

Caption: General workflow for this compound quantification.

Signaling Pathway Context

This compound is known to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. Accurate quantification is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling of this effect.

G LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription (iNOS, COX-2, TNF-α) Nucleus->Transcription Initiates WithA This compound WithA->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by this compound.

References

Technical Support Center: Ensuring the Purity of Withaphysalin A Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the purity of Withaphysalin A samples. This compound is a withanolide-type compound isolated from plants of the Physalis genus, known for its potential anti-inflammatory and anticancer properties.[1][2][3] Ensuring the purity of this compound is critical for accurate experimental results and potential therapeutic applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

Q2: What are the common methods for analyzing the purity of this compound?

A2: The most common analytical techniques for assessing the purity of withanolides like this compound include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4] These methods help to identify and quantify the target compound and any potential impurities.

Q3: What are the potential sources of impurities in this compound samples?

A3: Impurities can arise from several sources:

  • Co-extraction of related withanolides: The extraction process from Physalis minima may yield other structurally similar withanolides.

  • Degradation: this compound may degrade if exposed to inappropriate temperatures, light, or pH conditions.

  • Residual solvents: Solvents used during extraction and purification may remain in the final sample.

  • Contamination: Cross-contamination from other samples or laboratory equipment.

Q4: How should I store this compound to maintain its purity?

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purity assessment of this compound.

HPLC Analysis Issues
Issue Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) - Column degradation- Inappropriate mobile phase pH- Sample overload- Flush the column with a strong solvent or replace it.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration or injection volume.
Ghost peaks - Contamination in the mobile phase or injector- Carryover from a previous injection- Use fresh, high-purity solvents for the mobile phase.- Implement a needle wash step between injections.- Run a blank gradient to identify the source of contamination.
Multiple unexpected peaks - Sample degradation- Presence of impurities from the source material- Re-evaluate sample handling and storage procedures.- Use a reference standard to confirm the identity of the main peak.- Employ LC-MS to identify the mass of the unknown peaks, which may correspond to other known withanolides.
Inconsistent retention times - Fluctuation in column temperature- Inconsistent mobile phase composition- Use a column oven to maintain a constant temperature.- Ensure the mobile phase is well-mixed and degassed.
LC-MS Analysis Issues
Issue Potential Cause Troubleshooting Steps
Low signal intensity - Poor ionization of this compound- Ion suppression from matrix components- Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow). Consider trying both positive and negative ion modes.- Dilute the sample to reduce matrix effects.
Inaccurate mass measurement - Instrument not properly calibrated- Perform a mass calibration using a known standard.
Fragment ion inconsistencies - Incorrect collision energy in MS/MS- Optimize the collision energy to obtain a reproducible fragmentation pattern for this compound.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of a this compound sample.

1. Materials and Reagents:

  • This compound sample
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • HPLC-grade formic acid (optional, for pH adjustment)
  • Reference standard of this compound (if available)

2. Instrumentation:

  • HPLC system with a UV detector
  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

3. Chromatographic Conditions (Example):

Parameter Condition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 220 nm (based on the dienone chromophore)
Injection Volume 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Calculate the purity of the sample by dividing the peak area of this compound by the total peak area of all components in the chromatogram and multiplying by 100.

Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is for confirming the identity of this compound.

1. Materials and Reagents:

  • As per HPLC protocol.

2. Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.

3. LC Conditions:

  • Use the same or a similar gradient as the HPLC method. A faster flow rate and shorter column may be used for quicker analysis.

4. MS Conditions (Example):

Parameter Condition
Ionization Mode ESI Positive and Negative
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Gas Flow 600 L/hr
Mass Range m/z 100-1000

5. Data Analysis:

  • The expected molecular formula for this compound is C₂₈H₃₄O₆, with a monoisotopic mass of 466.2355.
  • Confirm the presence of the [M+H]⁺ (m/z 467.2428) or [M+Na]⁺ (m/z 489.2248) adduct in positive ion mode, or [M-H]⁻ (m/z 465.2282) in negative ion mode, with high mass accuracy.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Evaluation start This compound Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC Purity Assessment filter->hplc Inject lcms LC-MS Identity Confirmation filter->lcms Inject nmr NMR Structural Verification filter->nmr Prepare NMR Sample purity Calculate % Purity hplc->purity identity Confirm Molecular Weight and Structure lcms->identity nmr->identity report Final Purity Report purity->report identity->report

Caption: Workflow for ensuring the purity of this compound samples.

troubleshooting_logic cluster_investigation Investigation Steps cluster_conclusion Potential Causes start Unexpected Peak in Chromatogram check_blank Run Blank Gradient start->check_blank check_std Inject Reference Standard start->check_std run_lcms Analyze by LC-MS start->run_lcms contamination System Contamination check_blank->contamination Peak Present related_cpd Related Withanolide check_std->related_cpd Peak Confirmed as Impurity degradation Degradation Product run_lcms->degradation Mass corresponds to expected degradant

References

Validation & Comparative

Withaphysalin A vs. Withaferin A: A Comparative Analysis of Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Withanolides, a group of naturally occurring C28-steroidal lactone triterpenoids, have garnered significant attention in cancer research for their potent anti-tumor properties. Among these, Withaferin A, isolated from Withania somnifera, is the most extensively studied. However, other withanolides, such as Withaphysalin A from the Physalis genus, are emerging as promising anti-cancer agents. This guide provides a detailed comparison of the anti-cancer activities of this compound and Withaferin A, supported by experimental data to aid researchers in their drug development endeavors.

In Vitro Cytotoxicity: A Head-to-Head Look at Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound and Withaferin A across various cancer cell lines as reported in the literature. It is important to note that direct comparisons of IC50 values between different studies should be made with caution due to variations in experimental conditions.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Reference
Prostate CancerC4-2B0.18 - 7.43[1]
Prostate Cancer22Rv10.18 - 7.43[1]
Renal Carcinoma786-O0.18 - 7.43[1]
Renal CarcinomaA-4980.18 - 7.43[1]
Renal CarcinomaACHN0.18 - 7.43[1]
MelanomaA375-S20.18 - 7.43
Breast CancerMCF-73.51
Colorectal CarcinomaHCT-116Moderate
Non-small Cell LungNCI-H460Moderate

Table 2: IC50 Values of Withaferin A in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Reference
Breast CancerMDA-MB-2311.066
Breast CancerMCF-70.8536
Endometrial CancerKLE10
Cervical CancerCaSKi0.45
Prostate CancerPC-3~1.0
Prostate CancerDU-145~1.0
Renal CarcinomaCakiNot specified

Mechanisms of Anti-Cancer Action

Both this compound and Withaferin A exert their anti-cancer effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.

This compound: Emerging Mechanisms

Research on this compound is ongoing, but several key mechanisms have been identified:

  • Apoptosis Induction: this compound has been shown to induce apoptosis in cancer cells. Some studies suggest this occurs through the generation of reactive oxygen species (ROS) and activation of caspase-dependent pathways.

  • Cell Cycle Arrest: It can arrest the cell cycle at the G2/M phase, thereby inhibiting cell proliferation.

  • JAK/STAT Pathway Inhibition: this compound has been reported to suppress the JAK/STAT3 signaling pathway, which is often constitutively active in cancer and plays a crucial role in tumor cell proliferation, survival, and invasion.

  • Autophagy: Some evidence suggests that withaphysalins can induce autophagy. Depending on the cellular context, autophagy can either promote cell survival or contribute to cell death.

Withaferin A: A Pleiotropic Anti-Cancer Agent

Withaferin A has been extensively studied and is known to target multiple signaling pathways and cellular processes.

  • Apoptosis Induction: Withaferin A is a potent inducer of apoptosis through both intrinsic and extrinsic pathways. It can trigger ROS production, leading to mitochondrial dysfunction and the release of pro-apoptotic factors.

  • Cell Cycle Arrest: It predominantly causes G2/M phase cell cycle arrest by modulating the expression of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases.

  • Inhibition of NF-κB Signaling: One of the most well-documented mechanisms of Withaferin A is its ability to inhibit the NF-κB pathway, a critical regulator of inflammation, cell survival, and proliferation.

  • JAK/STAT Pathway Inhibition: Similar to this compound, Withaferin A can also inhibit the JAK/STAT signaling pathway, particularly STAT3, in various cancers.

  • Anti-Angiogenic and Anti-Metastatic Effects: Withaferin A has been shown to inhibit tumor angiogenesis and metastasis by targeting various factors involved in these processes.

Signaling Pathways and Experimental Workflows

To visualize the complex interplay of molecules involved in the anti-cancer activity of these compounds, the following diagrams have been generated using the DOT language.

Withaphysalin_A_Signaling_Pathway WithaphysalinA This compound ROS ROS Generation WithaphysalinA->ROS JAK2 JAK2 WithaphysalinA->JAK2 Inhibition JAK3 JAK3 WithaphysalinA->JAK3 Inhibition CellCycleArrest G2/M Cell Cycle Arrest WithaphysalinA->CellCycleArrest Autophagy Autophagy WithaphysalinA->Autophagy Apoptosis Apoptosis ROS->Apoptosis STAT3 STAT3 JAK2->STAT3 Phosphorylation JAK3->STAT3 Phosphorylation STAT3->Apoptosis Inhibition of

Figure 1. Simplified signaling pathway of this compound's anti-cancer activity.

Withaferin_A_Signaling_Pathway WithaferinA Withaferin A ROS ROS Generation WithaferinA->ROS NFkB NF-κB WithaferinA->NFkB Inhibition JAK2 JAK2 WithaferinA->JAK2 Inhibition CellCycleArrest G2/M Cell Cycle Arrest WithaferinA->CellCycleArrest Angiogenesis Angiogenesis WithaferinA->Angiogenesis Inhibition Metastasis Metastasis WithaferinA->Metastasis Inhibition Apoptosis Apoptosis ROS->Apoptosis NFkB->Apoptosis Inhibition of STAT3 STAT3 JAK2->STAT3 Phosphorylation STAT3->Apoptosis Inhibition of

Figure 2. Overview of Withaferin A's pleiotropic anti-cancer mechanisms.

Experimental_Workflow cluster_0 In Vitro Assays CellCulture Cancer Cell Culture Treatment Treatment with This compound or Withaferin A CellCulture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT ApoptosisAssay Annexin V-FITC/PI Assay (Apoptosis) Treatment->ApoptosisAssay CellCycleAssay Propidium Iodide Staining (Cell Cycle Analysis) Treatment->CellCycleAssay DataAnalysis Data Analysis MTT->DataAnalysis ApoptosisAssay->DataAnalysis CellCycleAssay->DataAnalysis

Figure 3. General experimental workflow for assessing anti-cancer activity.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and Withaferin A.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Withaferin A (typically ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The plate is gently shaken for 15 minutes to ensure complete dissolution of the formazan. The absorbance is then measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined by plotting the percentage of viability against the concentration of the compound.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with this compound or Withaferin A at the desired concentrations for a specific time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed twice with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: After incubation, an additional volume of 1X binding buffer is added, and the cells are analyzed immediately by flow cytometry. FITC fluorescence (indicating Annexin V binding to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in apoptotic cells) and PI fluorescence (indicating compromised cell membranes in late apoptotic and necrotic cells) are measured.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the compounds as described for the apoptosis assay and then harvested.

  • Fixation: The cells are washed with PBS and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells are washed with PBS to remove the ethanol and then incubated with a staining solution containing Propidium Iodide and RNase A (to prevent staining of RNA) in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cell cycle.

Conclusion

Both this compound and Withaferin A demonstrate significant anti-cancer properties, albeit through partially overlapping and distinct mechanisms. Withaferin A is a well-established pleiotropic agent with a broad spectrum of activity against various cancers. This compound is an emerging withanolide with potent cytotoxic effects, particularly through the induction of apoptosis and cell cycle arrest, and its ability to inhibit the JAK/STAT pathway highlights its therapeutic potential.

While the available data suggests that both compounds are promising candidates for cancer therapy, the lack of direct comparative studies makes it challenging to definitively conclude which is superior. Future research should focus on head-to-head comparisons of these compounds in a panel of cancer cell lines and in vivo models to better elucidate their relative efficacy and therapeutic windows. Such studies will be crucial for guiding the selection and development of these natural products into effective anti-cancer drugs.

References

Withanolides: A Comparative Analysis of Their Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Withanolides, a group of naturally occurring C28-steroidal lactone triterpenoids primarily found in plants of the Solanaceae family, have garnered significant attention for their diverse pharmacological activities. Among these, their potent anti-inflammatory properties present a promising avenue for the development of novel therapeutics for a range of inflammatory diseases. This guide provides a comparative analysis of the anti-inflammatory effects of three prominent withanolides: Withaferin A, Withanone, and Withanolide A, supported by experimental data and detailed methodologies.

Comparative Efficacy of Withanolides

The anti-inflammatory potential of withanolides is primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response. Experimental evidence consistently demonstrates that Withaferin A is a potent anti-inflammatory agent, often exhibiting greater efficacy compared to other withanolides like Withanone and Withanolide A.[1]

A comparative study on lipopolysaccharide (LPS)-induced inflammation in bone marrow-derived macrophages (BMDMs) revealed that Withaferin A and Withanone effectively suppress the expression of pro-inflammatory cytokines.[1] Notably, Withaferin A demonstrated the most significant suppressive activity among the analyzed withanolides.[1] While Withanolide A also showed partial suppression, it required a higher concentration to achieve a similar effect.[1]

The following table summarizes the quantitative data on the inhibitory effects of various withanolides on key inflammatory markers. It is important to note that the data is compiled from different studies, and direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

WithanolideInflammatory MarkerCell LineIC50 Value / % InhibitionReference
Withaferin A Nitric Oxide (NO) ProductionRAW 264.7IC50: ~2.5 µM[2]
TNF-α ProductionRAW 264.7Significant inhibition at 5 µM
COX-2 ExpressionRAW 264.7Significant inhibition at 5 µM
iNOS ExpressionRAW 264.7Significant inhibition at 5 µM
Withanone Pro-inflammatory CytokinesBMDMProminent suppression at 0.2 and 0.5 µg/mL
Withanolide A Pro-inflammatory CytokinesBMDMPartial suppression at 8 µg/mL
Withametelin Paw Edema (in vivo)Mice68.94% reduction at 20 mg/kg

Key Signaling Pathways in Withanolide-Mediated Anti-Inflammation

Withanolides exert their anti-inflammatory effects by targeting multiple signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to their mechanism of action.

Withanolide Anti-inflammatory Signaling Pathways cluster_NFkB LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK MAPK MAPKs (p38, JNK, ERK) TLR4->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates MAPK->Nucleus activate AP-1, etc. Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes transcription Withanolides Withanolides (e.g., Withaferin A) Withanolides->IKK Withanolides->NFkB inhibit translocation Withanolides->MAPK

Figure 1: Withanolide Inhibition of Pro-inflammatory Pathways.

Experimental Protocols

A standardized in vitro model for assessing the anti-inflammatory effects of withanolides involves the use of murine macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS).

Experimental Workflow for Assessing Anti-inflammatory Effects cluster_analysis Analysis of Inflammatory Markers start Start seed Seed RAW 264.7 cells (e.g., 1x10^5 cells/well in 96-well plate) start->seed incubate1 Incubate overnight (37°C, 5% CO2) seed->incubate1 pretreat Pre-treat with various concentrations of Withanolides for 1-2 hours incubate1->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) for 18-24 hours pretreat->stimulate collect Collect cell culture supernatant and cell lysates stimulate->collect elisa ELISA (TNF-α, IL-6) collect->elisa western Western Blot (COX-2, iNOS) collect->western qpcr qPCR (Gene Expression) collect->qpcr end End

Figure 2: A Typical Experimental Workflow.
Detailed Methodologies

1. Cell Culture and Treatment:

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Seeding: Cells are seeded in appropriate culture plates (e.g., 96-well for viability and cytokine assays, 6-well for protein and RNA extraction) and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with varying concentrations of withanolides (or vehicle control) for 1-2 hours before stimulation with LPS (e.g., 1 µg/mL).

2. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA:

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

  • Protocol:

    • Collect cell culture supernatants after treatment.

    • Centrifuge the supernatants to remove any cellular debris.

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits (e.g., from R&D Systems or eBioscience).

    • Briefly, this involves adding the supernatant to wells pre-coated with a capture antibody, followed by the addition of a detection antibody, a substrate, and a stop solution.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cytokine concentrations based on a standard curve.

3. Measurement of Pro-inflammatory Enzymes (COX-2, iNOS) by Western Blot:

  • Principle: Western blotting is an analytical technique used to detect specific proteins in a sample of tissue homogenate or extract.

  • Protocol:

    • Lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for COX-2, iNOS, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Measurement of Pro-inflammatory Gene Expression by Quantitative Real-Time PCR (qPCR):

  • Principle: qPCR is a technique used to amplify and simultaneously quantify a targeted DNA molecule. It allows for the measurement of the amount of a specific gene's expression in a sample.

  • Protocol:

    • Isolate total RNA from the cells using a TRIzol-based method or a commercial kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform qPCR using SYBR Green or TaqMan probes with primers specific for TNF-α, IL-6, COX-2, iNOS, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Conclusion

The available evidence strongly supports the anti-inflammatory properties of withanolides, with Withaferin A emerging as a particularly potent inhibitor of key inflammatory pathways and mediators. The provided experimental framework offers a robust approach for the continued investigation and comparative analysis of these promising natural compounds. Further research focusing on head-to-head comparisons of a wider range of withanolides under standardized conditions will be invaluable for identifying the most promising candidates for therapeutic development.

References

Validating the Therapeutic Targets of Withaphysalin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Withaphysalin A, a naturally occurring steroidal lactone, has garnered significant interest for its potential therapeutic applications, particularly in the realm of anti-inflammatory and anti-cancer therapies. This guide provides an objective comparison of this compound's performance against other established inhibitors, supported by experimental data and detailed methodologies. The focus is on its validated molecular targets within key signaling pathways implicated in inflammation and cancer: NF-κB, STAT3, and MAPK.

Data Presentation: Quantitative Comparison of Inhibitory Activities

Target PathwayCompoundTarget Molecule(s)Assay TypeCell LineIC50 Value
NF-κB Withaphysalins (including this compound) NF-κB Activation Luciferase Reporter Assay THP1-Dual™ 3.01–13.39 µM [1]
ParthenolideIKK (IκB Kinase)Cell ViabilityCNE1, CNE2~7.5-20 µM (cell viability)
Withaferin AIKKβCell ProliferationMDA-MB-23112 µM (cell proliferation)[2]
STAT3 This compound STAT3 Phosphorylation Western Blot RAW264.7 Qualitative Inhibition Observed [3]
StatticSTAT3 SH2 DomainCell-free-5.1 µM
Withaferin ASTAT3 PhosphorylationWestern BlotMDA-MB-231, MCF-7Qualitative Inhibition Observed[4]
MAPK (ERK) This compound MAPK (ERK) Activation Western Blot RAW264.7 Qualitative Inhibition Observed [3]
U0126MEK1, MEK2Kinase Assay-58-72 nM

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation and replication of findings. Below are representative protocols for assays used to validate the therapeutic targets of this compound.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the activity of the NF-κB transcription factor in response to inflammatory stimuli and potential inhibitors.

a. Cell Culture and Transfection:

  • Cell Line: THP1-Dual™ reporter cells, which contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, are a suitable model.

  • Culture Conditions: Maintain cells in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 µg/mL Normocin™, and appropriate selection antibiotics (e.g., Zeocin® and Blasticidin).

  • Assay Preparation: Seed cells in a 96-well plate at a density of approximately 5 x 10^4 to 2 x 10^5 cells/well and allow them to adhere or stabilize overnight.

b. Compound Treatment and Stimulation:

  • Pre-treat the cells with varying concentrations of this compound or a control inhibitor (e.g., Parthenolide) for 1-2 hours.

  • Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) (100 ng/mL) or tumor necrosis factor-alpha (TNF-α) (10 ng/mL), for 6-24 hours.

c. Measurement of Reporter Gene Activity:

  • Collect the cell culture supernatant.

  • Measure the SEAP activity using a commercially available detection reagent like QUANTI-Blue™ Solution.

  • Read the absorbance at 620-655 nm using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.

Western Blot Analysis of Phosphorylated STAT3 and ERK

This technique is used to qualitatively or semi-quantitatively assess the inhibition of STAT3 and ERK phosphorylation.

a. Cell Lysis and Protein Quantification:

  • Culture RAW264.7 macrophages or other suitable cells and treat them with this compound for a specified time, followed by stimulation with an appropriate agonist (e.g., LPS for MAPK activation, IL-6 for STAT3 activation).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

b. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

c. Immunoblotting:

  • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and phosphorylated ERK (p-ERK) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize it using a chemiluminescence imaging system.

  • To ensure equal protein loading, strip the membrane and re-probe with antibodies against total STAT3 and total ERK.

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by this compound.

Withaphysalin_A_Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway cluster_mapk MAPK Pathway LPS_TNF LPS/TNFα Receptor TLR4/TNFR LPS_TNF->Receptor IKK IKK Complex Receptor->IKK IkB_NFkB IκB p65/p50 IKK->IkB_NFkB Inhibits Phosphorylation p65_p50 p65/p50 IkB_NFkB->p65_p50 IκB Degradation Nucleus_NFkB Nucleus p65_p50->Nucleus_NFkB Nuclear Translocation Gene_Transcription_NFkB Pro-inflammatory Gene Transcription Nucleus_NFkB->Gene_Transcription_NFkB Withaphysalin_A_NFkB This compound Withaphysalin_A_NFkB->IKK Cytokine Cytokines (e.g., IL-6) JAK JAK Cytokine->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus_STAT3 Nucleus pSTAT3->Nucleus_STAT3 Nuclear Translocation Gene_Transcription_STAT3 Target Gene Transcription Nucleus_STAT3->Gene_Transcription_STAT3 Withaphysalin_A_STAT3 This compound Withaphysalin_A_STAT3->JAK Stimuli Stress/Growth Factors Ras Ras Stimuli->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Phosphorylation pERK p-ERK ERK->pERK Nucleus_MAPK Nucleus pERK->Nucleus_MAPK Nuclear Translocation Gene_Transcription_MAPK Target Gene Transcription Nucleus_MAPK->Gene_Transcription_MAPK Withaphysalin_A_MAPK This compound Withaphysalin_A_MAPK->MEK

Caption: this compound's inhibitory effects on key inflammatory and cancer-related signaling pathways.

Experimental Workflow

The following diagram outlines the general workflow for validating the therapeutic targets of this compound.

Experimental_Workflow cluster_workflow Target Validation Workflow for this compound cluster_assays Downstream Assays start Start: Hypothesis Generation cell_culture Cell Culture (e.g., RAW264.7, THP1-Dual™) start->cell_culture treatment Treatment with This compound cell_culture->treatment stimulation Stimulation (e.g., LPS, IL-6) treatment->stimulation luciferase NF-κB Luciferase Reporter Assay stimulation->luciferase western_blot Western Blot (p-STAT3, p-ERK) stimulation->western_blot elisa ELISA (Pro-inflammatory Cytokines) stimulation->elisa data_analysis Data Analysis (IC50 Calculation, Densitometry) luciferase->data_analysis western_blot->data_analysis elisa->data_analysis conclusion Conclusion: Target Validation data_analysis->conclusion

Caption: A generalized workflow for the experimental validation of this compound's therapeutic targets.

References

Withaphysalin A in Arthritis Animal Models: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Withaphysalin A and related compounds in animal models of arthritis. Due to the limited availability of in-vivo data for this compound in arthritis models, this guide also includes data for the closely related withanolide, Withaferin A, to provide a broader context for the potential anti-arthritic effects of this class of compounds. Additionally, the efficacy of conventional arthritis treatments, Methotrexate and Dexamethasone, is presented for comparison.

Summary of Efficacy Data

The following tables summarize the available quantitative data on the effects of this compound, a Physalis minima extract (rich in this compound), Withaferin A, Methotrexate, and Dexamethasone in various models of arthritis.

Table 1: In-Vitro Anti-Inflammatory Activity of this compound

ParameterCell LineStimulantThis compound ConcentrationInhibitionReference
Nitric Oxide (NO) ProductionRAW264.7 MacrophagesLPSIC₅₀: 3.91 - 18.46 µMSignificant
Prostaglandin (B15479496) E₂ (PGE₂) ProductionRAW264.7 MacrophagesLPSNot specifiedSignificant[1]
TNF-α ProductionRAW264.7 MacrophagesLPSNot specifiedSignificant[1]
IL-1β ProductionRAW264.7 MacrophagesLPSNot specifiedSignificant[1]
IL-6 ProductionRAW264.7 MacrophagesLPSNot specifiedSignificant[1]

Table 2: In-Vivo Efficacy of Physalis minima Extract (Containing this compound) in CFA-Induced Arthritis in Rats

ParameterTreatment GroupDoseResultReference
TNF-α ExpressionP. minima extract liposome (B1194612) patch600 mg/kg BWSignificant decrease
Ankle Joint DiameterP. minima extract liposome patch600 mg/kg BWSignificant decrease

Table 3: In-Vivo Efficacy of Withaferin A in Collagen-Induced Arthritis (CIA) in Rats

ParameterTreatment GroupDoseResult vs. CIA ControlReference
Arthritis ScoreWithaferin ANot specifiedAlleviated inflammation and injury
Paw ThicknessWithaferin ANot specifiedAlleviated inflammation and injury
Serum IL-6Withaferin ANot specifiedNegative association with miR-1297
Serum IL-17Withaferin ANot specifiedNegative association with miR-1297
Serum TNF-αWithaferin ANot specifiedNegative association with miR-1297

Table 4: In-Vivo Efficacy of Conventional Arthritis Therapies in Animal Models

CompoundAnimal ModelKey Efficacy ParametersReference
Methotrexate Collagen-Induced Arthritis (Rats)Reduced paw swelling, arthritis indices, and joint destruction.
Dexamethasone Collagen-Induced Arthritis (Mice)Marked decrease in paw edema and joint inflammation.

Experimental Protocols

1. In-Vitro Anti-Inflammatory Assay Using RAW264.7 Macrophages

  • Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is added to the culture medium to induce an inflammatory response.

  • Analysis: After 24 hours of incubation, the cell supernatant is collected to measure the levels of nitric oxide (NO), prostaglandin E₂ (PGE₂), TNF-α, IL-1β, and IL-6 using Griess reagent and specific ELISA kits, respectively. Cell lysates are used to determine the expression of iNOS and COX-2 via Western blotting.

2. Collagen-Induced Arthritis (CIA) in Rats

  • Induction: Male Wistar rats are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail. A booster injection is given on day 21.

  • Treatment: Oral administration of the test compound (e.g., Withaferin A) or vehicle is initiated at the onset of arthritis and continued for a specified period.

  • Assessment: The severity of arthritis is evaluated by measuring paw volume and scoring clinical signs of arthritis (erythema, swelling). At the end of the study, blood samples are collected for cytokine analysis (ELISA), and joint tissues are processed for histopathological examination to assess inflammation, pannus formation, and bone erosion.

Signaling Pathways and Mechanisms of Action

This compound is reported to exert its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory cascade.

Withaphysalin_A_Signaling_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs (p38, ERK, JNK) TLR4->MAPKs IKK IKK TLR4->IKK STAT3 STAT3 TLR4->STAT3 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPKs->Cytokines IκBα IκBα IKK->IκBα inhibits degradation NFκB NF-κB (p65) IKK->NFκB activates IκBα->NFκB sequesters in cytoplasm NFκB_n NF-κB (nucleus) NFκB->NFκB_n NFκB_n->Cytokines iNOS_COX2 iNOS, COX-2 NFκB_n->iNOS_COX2 pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_n p-STAT3 (nucleus) pSTAT3->pSTAT3_n pSTAT3_n->Cytokines WithaphysalinA This compound WithaphysalinA->MAPKs WithaphysalinA->IKK WithaphysalinA->pSTAT3

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Experimental_Workflow_CIA cluster_induction Arthritis Induction cluster_treatment Treatment cluster_assessment Efficacy Assessment Day0 Day 0: Primary Immunization (Collagen + CFA) Day21 Day 21: Booster Immunization (Collagen + IFA) Day0->Day21 Treatment_Start Onset of Arthritis: Initiate Treatment (this compound / Vehicle) Day21->Treatment_Start Clinical Clinical Scoring (Paw Swelling, Arthritis Index) Treatment_Start->Clinical Biochemical Biochemical Analysis (Serum Cytokines) Treatment_Start->Biochemical Histology Histopathology (Joint Sections) Treatment_Start->Histology

References

Withaphysalin A: A Comparative Analysis Against Conventional Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel anti-inflammatory therapeutics, natural compounds are a promising frontier. Withaphysalin A, a steroidal lactone derived from plants of the Physalis genus, has demonstrated potent anti-inflammatory properties. This guide provides a detailed comparison of this compound with conventional anti-inflammatory drugs, namely the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen (B1674241) and the corticosteroid Dexamethasone (B1670325). The comparison is based on their mechanisms of action, efficacy in preclinical models, and the underlying signaling pathways they modulate.

Mechanism of Action: A Tale of Three Pathways

The anti-inflammatory effects of this compound, Ibuprofen, and Dexamethasone are mediated through distinct molecular mechanisms.

This compound exerts its anti-inflammatory effects primarily by inhibiting the activation of two key signaling pathways: the nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) pathways.[1] These pathways are central to the inflammatory response, controlling the expression of numerous pro-inflammatory genes. By suppressing these pathways, this compound effectively reduces the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1]

Ibuprofen , a widely used NSAID, functions by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. By blocking COX enzymes, Ibuprofen reduces prostaglandin synthesis, thereby alleviating inflammatory symptoms.

Dexamethasone , a potent synthetic corticosteroid, has a broader and more complex mechanism of action. It binds to the glucocorticoid receptor, and this complex translocates to the nucleus where it can upregulate the expression of anti-inflammatory proteins and downregulate the expression of pro-inflammatory genes.[2] A key mechanism is the inhibition of NF-κB, which it shares with this compound, leading to a potent suppression of various inflammatory mediators, including TNF-α, IL-6, COX-2, and inducible nitric oxide synthase (iNOS).[2][3][4][5]

Comparative Efficacy: A Quantitative Look

The following tables summarize the available quantitative data on the efficacy of this compound, Ibuprofen, and Dexamethasone in inhibiting key inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a standard in vitro model for studying inflammation.

Table 1: Inhibition of Inflammatory Mediators and Cytokines

CompoundTargetIC50 / % InhibitionCell LineReference
This compound NO ProductionIC50: 3.91 - 18.46 µMRAW264.7
TNF-α ProductionSignificantly inhibitedRAW264.7[1]
IL-6 ProductionSignificantly inhibitedRAW264.7[1]
Ibuprofen NO ProductionDecreased at 200 & 400 µMRAW264.7[6]
PGE2 Production84.1% inhibition at 130 µMRAW264.7[7]
TNF-α ProductionNo effect in LPS-stimulated PBMCHuman PBMC[8]
IL-1β ProductionElevated in IL-1α-stimulated PBMCHuman PBMC[8]
Dexamethasone NO ProductionSignificantly reducedRAW264.7[9]
TNF-α SecretionSignificantly inhibitedRAW264.7[3][10][11]
IL-6 ProductionSignificantly reducedRAW264.7[4]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions across different studies.

Table 2: Inhibition of Pro-inflammatory Enzymes

CompoundTarget% Inhibition at a Given ConcentrationCell LineReference
This compound iNOS Protein ExpressionDownregulatedRAW264.7[1]
COX-2 Protein ExpressionDownregulatedRAW264.7[1]
Ibuprofen iNOS mRNA ExpressionReducedRAW264.7[6]
COX-2 mRNA ExpressionReducedRAW264.7[6]
Dexamethasone iNOS Protein ExpressionReducedMouse Model[2]
COX-2 Protein ExpressionReducedMouse Model[2]

Signaling Pathways and Experimental Workflow

To visualize the complex interactions, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating anti-inflammatory compounds.

Anti-inflammatory Signaling Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPK_pathway MAPK (p38, JNK, ERK) TAK1->MAPK_pathway IκB IκB IKK->IκB P NF-κB NF-κB IκB->NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocation AP-1 AP-1 MAPK_pathway->AP-1 AP-1_nuc AP-1 AP-1->AP-1_nuc translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NF-κB_nuc->Inflammatory_Genes activates AP-1_nuc->Inflammatory_Genes activates COX2_enzyme COX-2 Enzyme Inflammatory_Genes->COX2_enzyme Dexamethasone Dexamethasone Dexamethasone->NF-κB_nuc inhibits Ibuprofen Ibuprofen Ibuprofen->COX2_enzyme inhibits This compound This compound This compound->IKK inhibits This compound->MAPK_pathway inhibits Experimental_Workflow Start Start Cell_Culture Culture RAW264.7 Macrophages Start->Cell_Culture Pre-treatment Pre-treat with This compound, Ibuprofen, or Dexamethasone Cell_Culture->Pre-treatment Stimulation Stimulate with LPS Pre-treatment->Stimulation Incubation Incubate for a defined period Stimulation->Incubation Collect_Supernatant Collect Cell Culture Supernatant Incubation->Collect_Supernatant Lyse_Cells Lyse Cells for Protein Analysis Incubation->Lyse_Cells Griess_Assay Griess Assay (NO measurement) Collect_Supernatant->Griess_Assay ELISA ELISA (TNF-α, IL-6 measurement) Collect_Supernatant->ELISA Western_Blot Western Blot (iNOS, COX-2 expression) Lyse_Cells->Western_Blot Data_Analysis Data Analysis and Comparison Griess_Assay->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

References

Withaphysalin A: A Comparative Analysis of its Biological Effects Across Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Withaphysalin A, a naturally occurring steroidal lactone, has garnered significant interest in the scientific community for its diverse biological activities. This guide provides a comparative overview of the cytotoxic and anti-inflammatory effects of this compound across various cell lines, supported by experimental data and detailed protocols. The aim is to offer a valuable resource for researchers investigating the therapeutic potential of this compound.

Comparative Biological Activity of this compound

This compound has demonstrated potent biological effects in both cancer and immune cell lines. Its cytotoxic activity against a range of human cancer cell lines and its anti-inflammatory properties in macrophages are summarized below.

Cytotoxic Effects on Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The cytotoxic effects of this compound have been evaluated in several human cancer cell lines, with the IC50 values indicating its efficacy in inducing cell death.

Cell LineCancer TypeThis compound IC50 (µM)Reference CompoundReference Compound IC50 (µM)
A549 Lung Adenocarcinoma0.20 - 0.68[1]Doxorubicin~5.05[2]
K562 Chronic Myelogenous LeukemiaNot explicitly stated for this compound, but related withanolides show potent activity[3]Doxorubicin~6.94[2]
SMMC-7721 Hepatocellular Carcinoma40.01 - 82.17 (for a mixture of withanolides including this compound)[4]Not specifiedNot specified
MCF-7 Breast Adenocarcinoma40.01 - 82.17 (for a mixture of withanolides including this compound)Not specifiedNot specified
Anti-inflammatory Effects on Macrophages

In addition to its anti-cancer properties, this compound exhibits significant anti-inflammatory activity. This has been primarily studied in the RAW 264.7 macrophage cell line, a standard model for inflammation research.

Cell LineBiological EffectThis compound IC50 (µM)
RAW 264.7 Inhibition of Nitric Oxide (NO) ProductionNot explicitly stated for this compound, but related compounds show IC50 values in the range of 0.23 to 9.06

Experimental Protocols

To facilitate the replication and further investigation of this compound's biological effects, detailed methodologies for the key experiments are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., A549, K562) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Make serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., doxorubicin). Incubate the plate for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

Anti-inflammatory Assessment: Nitric Oxide (NO) Assay (Griess Test)

The Griess test is a colorimetric assay used to quantify nitrite (B80452), a stable and nonvolatile breakdown product of NO. It is a common method to assess NO production by cells, such as LPS-stimulated RAW 264.7 macrophages.

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Subsequently, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (a known inhibitor of NO synthase).

  • Supernatant Collection: After 24 hours of incubation with LPS, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of the collected supernatant. Then, add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light. Following this, add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop in the presence of nitrite.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in the experimental samples. Calculate the percentage of NO inhibition for each concentration of this compound relative to the LPS-stimulated vehicle control.

Signaling Pathway Modulation by this compound

This compound exerts its biological effects by modulating key intracellular signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.

Inhibition of the NF-κB Signaling Pathway in RAW 264.7 Macrophages

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In LPS-stimulated RAW 264.7 cells, this compound has been shown to inhibit the activation of this pathway. Specifically, it prevents the degradation of the inhibitory protein IκB-α. This keeps the NF-κB p65 subunit sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise initiate the transcription of pro-inflammatory genes like iNOS and COX-2.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates Withaphysalin_A This compound IkBa IκB-α IKK->IkBa Phosphorylates for degradation p65 p65 Nucleus Nucleus p65->Nucleus Translocation p50 p50 Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Pro_inflammatory_Genes Transcription Withaphysalin_A->IKK Inhibits

Inhibition of the NF-κB signaling pathway by this compound.
Suppression of the PI3K-Akt-mTOR Signaling Pathway in Cancer Cells

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival. This pathway is often hyperactivated in cancer. Withanolides, the class of compounds to which this compound belongs, have been shown to suppress the PI3K-Akt-mTOR pathway in cancer cells. This inhibition is thought to occur through the modulation of Akt phosphorylation and subsequent downstream signaling to mTOR, which exists in two distinct complexes, mTORC1 and mTORC2. Inhibition of this pathway ultimately leads to decreased cell proliferation and survival.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates Withaphysalin_A This compound PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Withaphysalin_A->Akt Inhibits (as a withanolide)

Suppression of the PI3K-Akt-mTOR pathway by withanolides.

Conclusion

This compound demonstrates significant potential as both a cytotoxic and an anti-inflammatory agent. Its ability to induce cell death in various cancer cell lines and to suppress key inflammatory pathways highlights its promise for further preclinical and clinical investigation. The data and protocols presented in this guide are intended to serve as a foundational resource for researchers working to unlock the full therapeutic potential of this compelling natural compound.

References

A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of Withaphysalin A and Withaferin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic and pharmacodynamic properties of Withaphysalin A and a prominent alternative, Withaferin A. The information presented is intended to support research and drug development efforts by offering a side-by-side look at their performance based on available experimental data.

Executive Summary

This compound and Withaferin A are both withanolides, a group of naturally occurring steroids isolated from plants of the Solanaceae family. They have garnered significant interest for their potential therapeutic applications, particularly in oncology and inflammatory diseases. While both compounds exhibit promising biological activities, a comprehensive understanding of their pharmacokinetic and pharmacodynamic profiles is crucial for their advancement as clinical candidates.

This guide reveals that while extensive research has been conducted on Withaferin A, providing a solid foundation of its pharmacokinetic and pharmacodynamic characteristics, there is a notable scarcity of in vivo pharmacokinetic data for this compound. The available data for this compound primarily focuses on its in vitro anti-inflammatory and cytotoxic effects. Consequently, a direct quantitative comparison of their in vivo behavior is currently challenging. This document summarizes the existing data to facilitate a comparative assessment based on the available evidence.

Pharmacokinetic Profile

A critical aspect of drug development is understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) by the body. These pharmacokinetic parameters determine the exposure of the drug at its target site and are essential for designing effective and safe dosing regimens.

This compound

Despite extensive literature searches, no in vivo pharmacokinetic data (such as Cmax, Tmax, AUC, or oral bioavailability) for this compound was found in publicly available scientific literature. This represents a significant knowledge gap and a crucial area for future research to enable its development as a therapeutic agent.

Withaferin A

In contrast, the pharmacokinetic profile of Withaferin A has been characterized in several preclinical studies in rodents. The oral bioavailability of Withaferin A has been reported to be approximately 32.4% in rats[1].

Table 1: Pharmacokinetic Parameters of Withaferin A in Rodents

ParameterSpeciesDoseRouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)Reference
Withaferin ARat10 mg/kgOral6197.6841032.4[1]
Withaferin AMouse70 mg/kgOral142-141.71.8[1]

Pharmacodynamic Profile

Pharmacodynamics involves the study of the biochemical and physiological effects of drugs on the body. This includes their mechanism of action and the relationship between drug concentration and effect.

Anti-inflammatory Activity

Both this compound and Withaferin A have demonstrated potent anti-inflammatory properties, primarily through the inhibition of the NF-κB and STAT3 signaling pathways, which are key regulators of inflammation.

Table 2: In Vitro Anti-inflammatory Activity of this compound and Withaferin A

CompoundAssayCell LineIC50Reference
This compoundNitric Oxide (NO) Production InhibitionRAW264.7 macrophages3.91 - 18.46 µM[2]
Withaferin ANF-κB InhibitionAstrocytes~0.5 µM[3]
Cytotoxic Activity

This compound and Withaferin A have both shown cytotoxic effects against a range of cancer cell lines, indicating their potential as anti-cancer agents.

Table 3: In Vitro Cytotoxic Activity (IC50) of this compound

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Adenocarcinoma1.9 - 4.3
K562Chronic Myelogenous Leukemia1.9 - 4.3
HCT-116Colorectal CarcinomaModerate (exact value not specified)
NCI-H460Non-small-cell Lung CancerModerate (exact value not specified)

Table 4: In Vitro Cytotoxic Activity (IC50) of Withaferin A

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-231Triple-negative Breast Cancer1.066
MCF-7Breast Adenocarcinoma0.8536
HeLaCervical Cancer0.05 - 0.1% (of extract)
ME-180Cervical Cancer0.05 - 0.1% (of extract)
HCT116Colorectal CarcinomaNot specified

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound and Withaferin A are mediated through their interaction with key cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and identifying potential biomarkers for their activity.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses and cell survival. Both this compound and Withaferin A have been shown to inhibit this pathway, which contributes to their anti-inflammatory and pro-apoptotic effects.

NF_kB_Signaling_Pathway NF-κB Signaling Pathway Inhibition LPS LPS/TNF-α TLR4_TNFR TLR4/TNFR LPS->TLR4_TNFR Binds to IKK IKK Complex TLR4_TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Translocates to Nucleus Inflammation Inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB_active->Inflammation Induces Withaphysalin_A This compound Withaphysalin_A->IKK Inhibits Withaferin_A Withaferin A Withaferin_A->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound and Withaferin A.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another critical regulator of cell proliferation, survival, and inflammation. Aberrant STAT3 signaling is implicated in various cancers. Both withanolides have been found to suppress STAT3 activation.

STAT3_Signaling_Pathway STAT3 Signaling Pathway Inhibition Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor Binds to JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimerization) STAT3->pSTAT3 pSTAT3_nucleus Nuclear p-STAT3 pSTAT3->pSTAT3_nucleus Translocates to Nucleus Gene_Expression Target Gene Expression (Proliferation, Survival) pSTAT3_nucleus->Gene_Expression Induces Withaphysalin_A This compound Withaphysalin_A->JAK Inhibits Withaferin_A Withaferin A Withaferin_A->JAK Inhibits

Caption: Inhibition of the STAT3 signaling pathway by this compound and Withaferin A.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of methodologies used in key studies cited in this guide.

In Vivo Pharmacokinetic Study of Withaferin A in Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration:

    • Intravenous (IV): 5 mg/kg Withaferin A.

    • Oral (PO): 10 mg/kg Withaferin A.

  • Blood Sampling: Blood samples were collected at various time points post-administration.

  • Analysis: Plasma concentrations of Withaferin A were determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate pharmacokinetic parameters including Cmax, Tmax, AUC, and oral bioavailability.

(Reference for protocol elements:)

In Vitro Nitric Oxide (NO) Production Inhibition Assay for this compound
  • Cell Line: RAW264.7 murine macrophage cells.

  • Stimulation: Cells were stimulated with lipopolysaccharide (LPS) to induce NO production.

  • Treatment: Cells were treated with various concentrations of this compound.

  • Measurement of NO: The concentration of nitrite, a stable product of NO, in the culture medium was measured using the Griess reagent.

  • Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of NO production, was calculated.

(Reference for protocol elements:)

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Lines: Various cancer cell lines (e.g., A549, K562, MDA-MB-231, MCF-7).

  • Treatment: Cells were seeded in 96-well plates and treated with different concentrations of the test compound (this compound or Withaferin A) for a specified duration (e.g., 72 hours).

  • Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

  • Procedure:

    • After the treatment period, MTT solution is added to each well and incubated.

    • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

(General protocol based on common laboratory practices and information from cited studies)

Conclusion and Future Directions

This comparative guide highlights the current state of knowledge regarding the pharmacokinetic and pharmacodynamic properties of this compound and Withaferin A. Withaferin A has a more established preclinical profile with available in vivo pharmacokinetic data and extensive pharmacodynamic characterization. In contrast, while this compound shows promising in vitro anti-inflammatory and cytotoxic activities, the complete absence of in vivo pharmacokinetic data is a major impediment to its further development.

Key Takeaways:

  • Withaferin A: Possesses a more comprehensive dataset, making it a more advanced candidate in the drug development pipeline. Its moderate oral bioavailability in rats suggests that formulation strategies may be necessary to enhance its systemic exposure.

  • This compound: Demonstrates potent in vitro activity, but its in vivo efficacy and safety remain largely unknown. The immediate priority for future research should be to conduct in vivo pharmacokinetic studies to determine its ADME properties.

Recommendations for Future Research on this compound:

  • In Vivo Pharmacokinetic Studies: Conduct studies in rodent models (mice and rats) to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and oral bioavailability) following intravenous and oral administration.

  • In Vivo Efficacy Studies: Evaluate the anti-inflammatory and anti-cancer efficacy of this compound in relevant animal models to correlate its in vitro activity with in vivo effects.

  • Mechanism of Action Studies: Further elucidate the molecular targets and signaling pathways modulated by this compound to better understand its therapeutic potential.

By addressing these knowledge gaps, the scientific community can better assess the therapeutic potential of this compound and determine its viability as a future clinical candidate.

References

Unveiling the Molecular Targets of Withaphysalin A: A Comparative Guide to Chemical Proteomics and In Silico Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, identifying the specific protein targets of a bioactive compound like Withaphysalin A is a critical step in understanding its mechanism of action and advancing it through the drug discovery pipeline. This guide provides a comprehensive comparison of leading chemical proteomics and in silico methodologies for this purpose, supported by experimental data and detailed protocols to aid in the selection of the most appropriate approach.

This compound, a naturally occurring withanolide, has garnered significant interest for its diverse pharmacological activities, including potent anti-inflammatory and anticancer properties. Elucidating the direct protein interactions of this complex natural product is paramount to harnessing its full therapeutic potential. This guide compares and contrasts key experimental and computational techniques for identifying these protein targets.

Chemical Proteomics Approaches: Direct Interrogation of the Proteome

Chemical proteomics utilizes specially designed chemical probes to capture and identify protein targets from complex biological samples. These methods offer the advantage of identifying direct binding partners in a native or near-native cellular context.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful functional proteomics technique that employs reactive chemical probes to covalently label the active sites of specific enzyme families. For natural products that may not possess inherent reactivity, a competitive ABPP approach is often employed. In this strategy, a broad-spectrum probe for a particular enzyme class is used, and the ability of this compound to compete with this probe for binding to specific targets is quantified.

Affinity-Based Protein Profiling

Affinity-based methods utilize a modified version of the small molecule of interest—in this case, this compound—that is tagged with a capture moiety, such as biotin. This "bait" is used to "fish" for its interacting proteins from a cell lysate.

Parameter Activity-Based Protein Profiling (Competitive) Affinity-Based Protein Profiling
Principle Measures the ability of this compound to compete with a reactive probe for binding to the active site of enzymes.Uses a tagged this compound probe to directly capture interacting proteins.
Probe Type Broad-spectrum reactive probe for an enzyme class.This compound conjugated to an affinity tag (e.g., biotin).
Information Gained Identifies enzymes whose activity is modulated by this compound.Identifies direct binding partners of this compound.
Key Advantage Provides functional information about target engagement.Does not require a known enzyme class to be targeted.
Potential Limitation Limited to enzyme classes for which suitable reactive probes exist.The affinity tag may sterically hinder protein interactions.

Label-Free Chemical Proteomics Approaches

These methods circumvent the need for chemical modification of the natural product, which can sometimes alter its binding characteristics.

Drug Affinity Responsive Target Stability (DARTS)

DARTS leverages the principle that the binding of a small molecule can stabilize its target protein, making it more resistant to proteolysis. By treating cell lysates with this compound followed by digestion with a protease, stabilized proteins can be identified by mass spectrometry.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the concept that a protein's thermal stability is altered upon ligand binding. Cells or cell lysates are treated with this compound and then subjected to a temperature gradient. The change in the melting temperature of proteins is then quantified to identify direct targets.

Parameter Drug Affinity Responsive Target Stability (DARTS) Cellular Thermal Shift Assay (CETSA)
Principle Ligand binding confers resistance to proteolytic degradation.Ligand binding alters the thermal stability of the target protein.
Key Advantage No chemical modification of this compound is required.Can be performed in intact cells, providing physiological relevance.
Potential Limitation May not be suitable for all protein-ligand interactions; some may not cause significant stabilization.Requires specialized equipment for precise temperature control.

In Silico Approaches: Computational Prediction of Protein Targets

Computational methods offer a rapid and cost-effective means to generate hypotheses about potential protein targets before embarking on extensive experimental work.

Molecular Docking

This technique involves computationally predicting the preferred binding orientation of this compound to the three-dimensional structure of a potential protein target. It scores the binding affinity based on the steric and energetic complementarity between the ligand and the protein's binding site.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features of a molecule that are responsible for its biological activity. A pharmacophore model derived from this compound can be used to screen databases of protein structures to find potential targets that can accommodate these features.

Parameter Molecular Docking Pharmacophore Modeling
Principle Predicts binding pose and affinity based on 3D structures of ligand and protein.Identifies common 3D chemical features of active molecules to screen for complementary protein binding sites.
Key Advantage Provides detailed structural insights into the binding interaction.Can be used even when the 3D structure of the exact target is unknown.
Potential Limitation Requires a high-quality 3D structure of the potential protein target.[1]The model is an abstraction and may not capture all nuances of the interaction.[2]

Experimental Protocols

Detailed Protocol for Competitive Activity-Based Protein Profiling (ABPP)

This protocol outlines a typical workflow for identifying this compound targets using a competitive ABPP approach with an alkyne-tagged reactive probe.[3][4]

  • Probe Synthesis: Synthesize a broad-spectrum reactive probe for a target enzyme class (e.g., serine hydrolases) containing a terminal alkyne for subsequent click chemistry.

  • Cell Culture and Lysis: Culture relevant cells (e.g., cancer cell line) to ~80% confluency. Harvest and lyse the cells in a suitable buffer to prepare a proteome lysate.

  • Competitive Incubation: Pre-incubate aliquots of the cell lysate with varying concentrations of this compound (or DMSO as a vehicle control) for 1 hour at 37°C.

  • Probe Labeling: Add the alkyne-tagged reactive probe to the lysates and incubate for 30 minutes at room temperature to allow for covalent labeling of active enzyme sites.

  • Click Chemistry: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction by adding a biotin-azide tag, copper sulfate, a reducing agent (e.g., sodium ascorbate), and a copper chelator (e.g., TBTA). Incubate for 1 hour at room temperature.[5]

  • Protein Enrichment: Add streptavidin-coated beads to the reaction mixture and incubate for 1 hour at 4°C with rotation to capture the biotin-tagged proteins.

  • Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a buffer containing a protease (e.g., trypsin) and incubate overnight at 37°C to digest the captured proteins into peptides.

  • Mass Spectrometry Analysis: Collect the supernatant containing the peptides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the peptides. Proteins that show a significant decrease in abundance in the this compound-treated samples compared to the control are considered potential targets.

Detailed Protocol for Drug Affinity Responsive Target Stability (DARTS)

This protocol describes the identification of this compound targets using the DARTS method.

  • Cell Culture and Lysis: Prepare a cell lysate as described in the ABPP protocol.

  • Drug Incubation: Treat aliquots of the cell lysate with this compound at various concentrations (and a vehicle control) and incubate for 1 hour at room temperature.

  • Protease Digestion: Add a protease (e.g., thermolysin) to each sample and incubate for a predetermined time (e.g., 30 minutes) at room temperature. The optimal protease concentration and digestion time should be determined empirically.

  • Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.

  • SDS-PAGE and Western Blot: Separate the protein digests by SDS-PAGE. The gel can be stained with a general protein stain (e.g., Coomassie) to visualize protected protein bands or transferred to a membrane for Western blotting if a specific candidate target is being validated.

  • Mass Spectrometry for Unbiased Discovery: For a discovery-based approach, the entire digested sample can be analyzed by LC-MS/MS to identify all proteins that were protected from proteolysis by this compound.

  • Data Analysis: Look for protein bands that are more prominent in the this compound-treated lanes compared to the control lane on the gel. For mass spectrometry data, identify proteins that are significantly more abundant in the drug-treated samples.

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and STAT3 pathways.[6] The following diagrams illustrate the putative points of intervention for this compound.

Caption: this compound inhibits the NF-κB signaling pathway.

STAT3_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer dimerizes Withaphysalin_A Withaphysalin_A Withaphysalin_A->JAK inhibits DNA DNA STAT3_dimer->DNA Target_Genes Target Gene Expression DNA->Target_Genes

Caption: this compound inhibits the JAK/STAT3 signaling pathway.

Experimental Workflow Diagrams

The following diagrams provide a visual representation of the key experimental workflows discussed in this guide.

ABPP_Workflow start Cell Lysate witha This compound (Competitor) start->witha probe Alkyne Probe witha->probe click Click Chemistry (Biotin-Azide) probe->click enrich Streptavidin Enrichment click->enrich digest Tryptic Digestion enrich->digest ms LC-MS/MS digest->ms analysis Data Analysis ms->analysis

Caption: Competitive ABPP workflow for target identification.

DARTS_Workflow start Cell Lysate witha This compound start->witha protease Protease Digestion witha->protease separation SDS-PAGE or LC-MS/MS protease->separation analysis Identify Protected Proteins separation->analysis

Caption: DARTS workflow for target identification.

Conclusion

The identification of protein targets for natural products like this compound is a multifaceted challenge that can be addressed through a combination of experimental and computational approaches. Chemical proteomics methods, such as ABPP, DARTS, and CETSA, provide direct evidence of target engagement within a biological context. In silico methods, including molecular docking and pharmacophore modeling, offer a valuable starting point for hypothesis generation and can help prioritize experimental efforts. The choice of methodology will depend on the specific research question, available resources, and the inherent properties of the natural product. A multi-pronged approach, integrating both experimental and computational strategies, is often the most powerful way to confidently identify and validate the protein targets of this compound, ultimately paving the way for its development as a novel therapeutic agent.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Withaphysalin A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Withaphysalin A, a withanolide compound with potential anti-inflammatory and cytotoxic properties, requires careful handling and disposal to mitigate risks to personnel and the environment. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, ensuring your laboratory practices meet the highest safety standards.

Hazard Assessment and Safety Information

Hazard Classification (Assumed)Personal Protective Equipment (PPE)First Aid Measures
Hazardous if swallowed, inhaled, or in contact with skin. Potential for serious eye damage.Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, lab coat. An N95 respirator should be used if handling powder or creating aerosols.If Swallowed: Call a poison control center or doctor immediately. If on Skin: Wash with plenty of soap and water. In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Experimental Protocol: Disposal of this compound

The following protocol outlines the recommended procedure for the disposal of this compound and associated contaminated materials. This protocol is based on established guidelines for the disposal of cytotoxic and hazardous laboratory waste.[1][2][3][4][5]

Materials:

  • Appropriately labeled, leak-proof, and puncture-resistant hazardous waste containers (e.g., red or yellow cytotoxic waste bins).

  • Sealable plastic bags for contaminated labware.

  • Personal Protective Equipment (PPE) as specified above.

  • Spill kit for cytotoxic drugs.

Procedure:

  • Segregation of Waste: All materials contaminated with this compound must be segregated from general laboratory waste at the point of generation. This includes:

    • Unused or expired pure compound.

    • Contaminated labware (e.g., pipette tips, vials, flasks).

    • Contaminated PPE (gloves, lab coats).

    • Solutions containing this compound.

    • Spill cleanup materials.

  • Solid Waste Disposal:

    • Place all contaminated solid waste, including PPE and labware, into a designated, clearly labeled, and sealable cytotoxic waste bag (typically red or yellow).

    • For sharps such as needles or contaminated broken glass, use a designated puncture-resistant sharps container labeled for cytotoxic waste.

    • Once the primary container is full, seal it securely.

  • Liquid Waste Disposal:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • Do not pour this compound solutions down the drain.

    • Ensure the container is compatible with the solvents used.

  • Decontamination of Work Surfaces:

    • Wipe down all work surfaces and equipment that may have come into contact with this compound with a suitable deactivating agent or a detergent solution, followed by a rinse with water.

    • Dispose of all cleaning materials as cytotoxic waste.

  • Final Disposal:

    • Store the sealed hazardous waste containers in a designated, secure satellite accumulation area until they are collected by a licensed hazardous waste disposal service.

    • Ensure all containers are labeled with the contents, date, and generating laboratory information.

Disposal Workflow for this compound

The following diagram illustrates the logical steps for the proper disposal of this compound and associated waste.

cluster_0 Waste Generation cluster_1 Segregation and Primary Containment cluster_2 Storage and Final Disposal A This compound (Solid or Liquid) D Cytotoxic Solid Waste Bag (Red/Yellow) A->D Solid Compound F Hazardous Liquid Waste Container A->F Liquid Solutions B Contaminated Labware (Pipette tips, vials) B->D Non-sharps E Cytotoxic Sharps Container (Red/Yellow) B->E Sharps C Contaminated PPE (Gloves, lab coat) C->D G Secure Satellite Accumulation Area D->G E->G F->G H Licensed Hazardous Waste Disposal Service G->H Scheduled Pickup

References

Safeguarding Researchers: A Comprehensive Guide to Handling Withaphysalin A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of potent, biologically active compounds is paramount. This guide provides essential safety and logistical information for Withaphysalin A, a withanolide-type compound valued for its anti-inflammatory properties.[1][2] Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary due to the compound's potential biological activity and the absence of extensive toxicity data. The following table summarizes the required PPE.

PPE CategoryItemStandard/SpecificationPurpose
Eye Protection Safety glasses with side shields or chemical splash gogglesANSI Z87.1 compliantProtects eyes from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Follow manufacturer's chemical resistance guidePrevents skin contact. Double gloving is recommended.
Body Protection Laboratory coatFully buttoned, long-sleevedProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodN/AMinimizes inhalation exposure.

Note: Always inspect PPE for integrity before use. Contaminated disposable PPE should be disposed of as hazardous waste.

Operational Plan: Handling and Storage

Engineering Controls:

  • Ventilation: All procedures involving solid this compound or solutions should be conducted in a certified chemical fume hood to minimize inhalation risk.

  • Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.

Work Practices:

  • Avoid the generation of dust when handling the solid compound.

  • Prepare solutions in the chemical fume hood.

  • Wash hands thoroughly after handling, even if gloves were worn.[3][4]

  • Do not eat, drink, or smoke in the laboratory.[3]

Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Recommended storage temperature is often -20°C for long-term stability.

  • Keep containers tightly sealed and clearly labeled.

Disposal Plan

All waste contaminated with this compound, including empty containers, used PPE, and experimental materials, must be treated as hazardous chemical waste.

  • Solid Waste: Collect in a designated, sealed, and labeled container.

  • Liquid Waste: Collect in a compatible, sealed, and labeled waste container.

  • Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

First Aid Measures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocol: Safe Handling Workflow

While specific experimental protocols for this compound are application-dependent, the following workflow diagram illustrates the mandatory safety procedures for its handling and disposal.

WithaphysalinA_Handling_Workflow Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling (in Chemical Fume Hood) cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures A Conduct Risk Assessment B Don Appropriate PPE (Lab coat, gloves, eye protection) A->B C Weigh Solid this compound B->C Proceed to handling D Prepare Solution C->D E Perform Experiment D->E F Decontaminate Work Area E->F Experiment complete G Segregate Waste (Solid & Liquid) F->G H Dispose of Waste via EHS G->H I Remove PPE H->I J Wash Hands Thoroughly I->J K In case of spill or exposure L Follow First Aid Measures K->L M Notify Supervisor and EHS L->M

Caption: This diagram outlines the procedural steps for the safe handling and disposal of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Withaphysalin A
Reactant of Route 2
Withaphysalin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.